2-Bromostyrene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZOCHFYWWVSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27290-16-0 | |
| Record name | Benzene, 1-bromo-2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27290-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8040777 | |
| Record name | 2-Bromostyrene | |
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Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2039-88-5, 125904-11-2 | |
| Record name | 2-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromostyrene | |
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| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125904112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, ethenyl-, ar-bromo derivs. | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2-Bromostyrene | |
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| Record name | Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs. | |
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| Record name | 2-bromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction mass of bromostyrene and dibromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOSTYRENE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromostyrene: Chemical Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromostyrene, a halogenated derivative of styrene, is a versatile synthetic intermediate with significant applications in polymer chemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and key reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Chemical Structure and Identification
This compound, systematically named 1-bromo-2-ethenylbenzene, consists of a vinyl group attached to a benzene (B151609) ring at the ortho-position relative to a bromine atom.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in various chemical transformations.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 1-bromo-2-ethenylbenzene[1] |
| Synonyms | o-Bromostyrene, 1-Bromo-2-vinylbenzene[2] |
| CAS Number | 2039-88-5[1] |
| Molecular Formula | C₈H₇Br[1] |
| Molecular Weight | 183.05 g/mol [3] |
| InChI | InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2[1] |
| InChIKey | SSZOCHFYWWVSAI-UHFFFAOYSA-N[1] |
| Canonical SMILES | C=CC1=CC=CC=C1Br[1] |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[4] It is sparingly soluble in water but miscible with common organic solvents such as methanol, ethanol, acetone, and ether.[4]
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 102-104 °C at 22 mmHg | |
| 60-61 °C at 3 Torr | [2] | |
| Melting Point | -52.5 °C | [2] |
| Density | 1.46 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.592 | |
| Solubility | Miscible with methanol | [4] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectral data.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features and Observations |
| ¹H NMR | Spectral data available in various databases.[1] |
| ¹³C NMR | Spectral data available in various databases.[1] |
| Infrared (IR) Spectroscopy | FTIR spectra are available, showing characteristic peaks for the vinyl and aromatic moieties.[1] |
| Mass Spectrometry (MS) | GC-MS data is available, showing the molecular ion peak and fragmentation pattern.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in research and development.
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. This compound can be synthesized from 2-bromobenzaldehyde (B122850) using this reaction.
Experimental Protocol:
-
Preparation of the Phosphonium Ylide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium (B96628) bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (1.1 eq), dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep red or orange, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 2-bromobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
References
Synthesis of 2-Bromostyrene from 2-Bromobenzaldehyde: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromostyrene, a valuable vinyl aromatic compound utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The primary focus is on the olefination of 2-bromobenzaldehyde (B122850). This document details the prevalent Wittig reaction and the advantageous Horner-Wadsworth-Emmons (HWE) reaction as a principal alternative. Included are detailed experimental protocols, comparative data tables for reactants and products, and process diagrams to ensure clarity and reproducibility for research and development applications.
Introduction
This compound is a key synthetic intermediate characterized by a vinyl group attached to a bromine-substituted benzene (B151609) ring. This arrangement of functional groups allows for a wide array of subsequent chemical transformations, including polymerization, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and various addition reactions. Its utility in constructing complex molecular architectures makes it a molecule of significant interest in medicinal chemistry and materials science. The conversion of the readily available 2-bromobenzaldehyde to this compound is a fundamental olefination reaction. This guide will explore two robust and widely adopted synthetic strategies to achieve this transformation.
Primary Synthetic Route: The Wittig Reaction
The Wittig reaction is a renowned and reliable method for synthesizing alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. For the synthesis of this compound, a non-stabilized ylide is used, which generally favors the formation of the Z-alkene.[2]
Reaction Principle
The core of the Wittig reaction is the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. This forms a betaine (B1666868) intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. This strained ring then fragments to yield the desired alkene and triphenylphosphine oxide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Wittig olefination of aromatic aldehydes.
Materials and Reagents:
-
Methyltriphenylphosphonium (B96628) bromide (Ph₃P⁺CH₃ Br⁻)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
2-Bromobenzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl Acetate (B1210297) (EtOAc)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Ylide Generation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change (typically to yellow or orange) indicates the formation of the phosphorus ylide. e. Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-bromobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Slowly add the 2-bromobenzaldehyde solution to the ylide solution at 0 °C via cannula or syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: a. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter off the drying agent and concentrate the organic phase under reduced pressure. e. The crude product, a mixture of this compound and triphenylphosphine oxide, is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Expected Yield
The Wittig reaction of a 2-bromo-substituted benzaldehyde (B42025) with an unsubstituted phosphorane is reported to yield approximately 70% of the corresponding styrene (B11656) product, with a notable selectivity for the cis (Z) isomer.[3]
Alternative Synthetic Route: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages.[4] It employs a phosphonate-stabilized carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[5] A key benefit of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble, which greatly simplifies the purification process as it can often be removed by a simple aqueous extraction.[5] The HWE reaction typically shows high stereoselectivity for the formation of the (E)-alkene.[6]
Reaction Principle
The HWE reaction begins with the deprotonation of a phosphonate (B1237965) ester using a base (such as NaH or K₂CO₃) to form a phosphonate carbanion. This carbanion then reacts with the aldehyde in a similar fashion to the Wittig ylide to produce the alkene.
General Experimental Protocol
Materials and Reagents:
-
Triethyl phosphonoacetate or a similar phosphonate reagent
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
2-Bromobenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carbanion Generation: a. To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. c. Cool the suspension to 0 °C. d. Slowly add the phosphonate reagent (1.1 equivalents) dropwise to the stirred suspension. e. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
HWE Reaction: a. Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Add the aldehyde solution dropwise to the phosphonate carbanion solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Extract the mixture with ethyl acetate. c. The combined organic layers are washed with water and then brine to remove the water-soluble phosphate (B84403) byproduct. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Data Presentation
Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) |
| Starting Material | 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Liquid | 230 |
| Product | 1-Bromo-2-ethenylbenzene | C₈H₇Br | 183.05 | Liquid | 102-104 (at 22 mmHg)[7] |
Spectroscopic Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Bromobenzaldehyde | 10.34 (s, 1H, CHO), 7.91 (dd, 1H), 7.64 (dd, 1H), 7.42 (m, 2H) | 191.9, 135.4, 133.9, 133.4, 129.8, 127.9, 127.1 |
| This compound | 7.60-7.09 (m, 4H, Ar-H), 6.75 (dd, 1H, J=17.5, 10.9 Hz), 5.78 (d, 1H, J=17.5 Hz), 5.42 (d, 1H, J=10.9 Hz) | 137.0, 135.1, 133.2, 129.7, 128.9, 127.8, 126.9, 116.6 |
Note: Spectroscopic data is sourced from publicly available spectral databases and may vary slightly based on solvent and instrument.
Visualizations
Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. This compound 3,5-di-tert-butylcatechol 0.1 inhibitor, 97 2039-88-5 [sigmaaldrich.com]
Core Physical Properties of o-Bromostyrene
An In-depth Technical Guide to the Physical Properties of o-Bromostyrene
This guide provides a comprehensive overview of the core physical properties of ortho-Bromostyrene (o-Bromostyrene). Intended for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, details common experimental methodologies for property determination, and presents a logical workflow for such characterization.
o-Bromostyrene, also known as 2-bromostyrene or 1-bromo-2-vinylbenzene, is a halogenated aromatic compound.[1] Its physical characteristics are crucial for its application in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and specialty polymers.[1] The quantitative physical data for o-Bromostyrene are summarized in the table below.
| Property | Value | Conditions |
| Molecular Formula | C₈H₇Br | |
| Molecular Weight | 183.05 g/mol | |
| Density | 1.409 g/mL | at 15°C |
| 1.419 g/mL | Not Specified | |
| 1.46 g/mL | at 25°C (lit.) | |
| Boiling Point | 209°C | at 760 mmHg (Standard Pressure) |
| 102-104°C | at 22 mmHg (lit.)[1][2] | |
| 60-61°C | at 3 Torr | |
| Melting Point | -52°C[3] to -53°C[4] | |
| 7°C | ||
| Refractive Index (n_D) | 1.592[4] | at 20°C |
| 1.5927 | at 20°C | |
| Vapor Pressure | 0.0131 mmHg | at 25°C |
| Flash Point | 186°F (85.6°C) | |
| Solubility | Miscible with methanol.[2] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized laboratory procedures for measuring the key physical properties of liquid compounds like o-Bromostyrene.
Determination of Density
The density of a liquid is its mass per unit volume. A common and straightforward method involves direct mass and volume measurements.[5][6][7]
Methodology:
-
Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder.[5][7]
-
Volume Measurement: Carefully add a specific volume of the liquid (e.g., 10 mL of o-Bromostyrene) into the graduated cylinder. Read the volume from the bottom of the meniscus.
-
Mass of Liquid: Place the graduated cylinder containing the liquid on the balance and record the combined mass.
-
Calculation: Subtract the mass of the empty cylinder from the combined mass to find the mass of the liquid.[7]
-
Density Calculation: Calculate the density using the formula: Density = Mass / Volume.
-
Repeatability: For improved accuracy, the procedure should be repeated multiple times, and the average density value should be reported.[7]
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8][9] The capillary method is a common micro-scale technique for this determination.[10][11]
Methodology (Capillary Method):
-
Sample Preparation: Fill a small fusion tube with a few milliliters of o-Bromostyrene.
-
Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube (sealed end up) into the fusion tube containing the liquid.[8][10]
-
Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[10]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with paraffin (B1166041) oil), making sure the rubber band is above the oil level.[10]
-
Observation: Heat the bath gently. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9][10]
-
Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[10][11]
Determination of Refractive Index
The refractive index measures how light propagates through a substance. It is a highly characteristic property. Various methods exist, including the use of an Abbe refractometer or interferometry.[12][13][14]
Methodology (Using an Abbe Refractometer):
-
Calibration: Ensure the refractometer is clean and calibrated, typically using distilled water.
-
Sample Application: Place a few drops of o-Bromostyrene onto the prism surface of the refractometer.
-
Measurement: Close the prism and allow the sample to spread into a thin film. While looking through the eyepiece, adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of a liquid chemical compound such as o-Bromostyrene.
Caption: Logical workflow for determining the physical properties of a liquid sample.
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | 2039-88-5 [chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. o-bromostyrene [stenutz.eu]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. wjec.co.uk [wjec.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 13. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Solubility of 2-Bromostyrene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-bromostyrene in various organic solvents. The information is intended to assist researchers and professionals in drug development and chemical synthesis in understanding the dissolution characteristics of this compound, which is a crucial parameter for its application in various chemical processes, including polymerization and cross-coupling reactions.
Core Concepts: Solubility of this compound
This compound, a derivative of styrene, is a halogenated organic compound that presents as a colorless to pale yellow liquid at room temperature.[1] Its molecular structure, featuring a vinyl group and a bromine atom attached to a benzene (B151609) ring, significantly influences its solubility profile. The presence of the largely nonpolar benzene ring and vinyl group suggests good solubility in nonpolar organic solvents. The bromine atom introduces some polarity, which may allow for miscibility with some polar aprotic and protic solvents.
Quantitative Solubility Data
A comprehensive search of available scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in a wide range of organic solvents. The prevailing information is qualitative, consistently describing this compound as being "readily soluble" or "miscible" with common organic solvents.[1] Miscibility implies that the substances can be mixed in all proportions to form a single, homogeneous phase.
The following table summarizes the available qualitative solubility information for this compound in various organic solvents.
| Solvent Class | Solvent Name | Solubility/Miscibility |
| Alcohols | Methanol | Miscible[1] |
| Ethanol | Readily Soluble[1] | |
| Ketones | Acetone | Readily Soluble[1] |
| Ethers | Diethyl Ether | Readily Soluble[1] |
It is important to note that while "readily soluble" and "miscible" indicate high solubility, they do not provide the precise concentration limits required for certain applications. For such purposes, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid analyte, such as this compound, in a liquid solvent. This method is based on the visual determination of miscibility and can be adapted for more quantitative analysis.
Objective: To determine the solubility or miscibility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (analyte)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)
-
Calibrated pipettes or micropipettes
-
Small, clear glass vials or test tubes with caps
-
Vortex mixer
-
Water bath or heating block for temperature control (optional)
-
Analytical balance
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Bring the this compound and solvents to the desired experimental temperature (e.g., 25 °C).
-
Initial Miscibility Test:
-
In a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL).
-
To this, add an equal volume of this compound (1 mL).
-
Cap the vial and vortex for 30 seconds.
-
Visually inspect the mixture against a well-lit background. If the mixture is a single, clear phase with no visible separation or cloudiness, the two liquids are considered miscible.
-
-
Quantitative Solubility Determination (if not miscible):
-
Accurately weigh a known volume of the organic solvent into a vial.
-
Using a calibrated pipette, add small, incremental volumes of this compound to the solvent.
-
After each addition, cap the vial and vortex thoroughly until the this compound has dissolved completely.
-
Continue adding this compound until a slight, persistent cloudiness or a second liquid phase appears, indicating that the saturation point has been reached.
-
Record the total volume of this compound added.
-
-
Calculation:
-
Calculate the solubility in terms of volume/volume percentage (v/v %) or, by using the densities of the liquids, convert the volumes to masses to express the solubility in g/100 g of solvent or other mass-based units.
-
-
Temperature Control (Optional):
-
For determining solubility at different temperatures, perform the above steps with the vials placed in a water bath or heating block set to the desired temperature. Allow the mixture to equilibrate at that temperature before and after each addition of this compound.
-
Safety Precautions: this compound is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Applications and Relevant Workflows
While direct signaling pathways involving this compound are not a primary area of its application, its utility in organic synthesis is significant. The following diagrams illustrate the logical workflows for two of its major applications: free-radical polymerization and Suzuki-Miyaura cross-coupling reactions.
References
Spectroscopic Profile of 2-Bromostyrene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 2-Bromostyrene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.61 | d | ~7.6 | Ar-H |
| ~7.32 | t | ~7.6 | Ar-H |
| ~7.15 | t | ~7.6 | Ar-H |
| ~7.05 | dd | 17.5, 10.9 | =CH- |
| ~5.75 | d | 17.5 | =CH₂ (trans) |
| ~5.43 | d | 10.9 | =CH₂ (cis) |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~137.9 | Ar-C |
| ~135.2 | =CH- |
| ~133.2 | Ar-C |
| ~129.8 | Ar-CH |
| ~127.6 | Ar-CH |
| ~127.1 | Ar-CH |
| ~122.9 | Ar-C-Br |
| ~116.8 | =CH₂ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H stretch (vinyl & aromatic) |
| ~1625 | Medium | C=C stretch (vinyl) |
| ~1590, 1470, 1440 | Medium-Strong | C=C stretch (aromatic) |
| ~990, 910 | Strong | =C-H bend (vinyl out-of-plane) |
| ~750 | Strong | C-Br stretch / Ar-H bend (ortho-disubstituted) |
Sample preparation: Neat liquid film.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 184 | ~98 | [M+2]⁺ (with ⁸¹Br) |
| 182 | 100 | [M]⁺ (with ⁷⁹Br) |
| 103 | ~65 | [M-Br]⁺ |
| 77 | ~47 | [C₆H₅]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy :
-
Instrument : Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans : 16.
-
Relaxation Delay : 1.0 s.
-
Acquisition Time : 3.98 s.
-
Spectral Width : 20.5 ppm.
-
Processing : The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0 ppm.
-
-
¹³C NMR Spectroscopy :
-
Instrument : Bruker Avance III HD 100 MHz spectrometer (or equivalent).
-
Pulse Program : A standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans : 1024.
-
Relaxation Delay : 2.0 s.
-
Acquisition Time : 1.36 s.
-
Spectral Width : 240 ppm.
-
Processing : The FID was Fourier transformed with a line broadening of 1.0 Hz. The spectrum was phased and baseline corrected. Chemical shifts were referenced to the solvent signal of CDCl₃ at 77.16 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : A drop of neat this compound liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[1]
-
Data Acquisition :
-
Instrument : PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Technique : Transmission.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16.
-
Spectral Range : 4000-400 cm⁻¹.
-
Background : A background spectrum of the clean salt plates was collected prior to the sample analysis and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample was injected into the GC, which separates the components before they enter the mass spectrometer.
-
Data Acquisition :
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
2-Bromostyrene stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-Bromostyrene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable reagent in organic synthesis and polymer chemistry. However, its vinyl group makes it susceptible to polymerization and degradation, necessitating careful handling and storage to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and factors influencing its degradation. While specific kinetic data for this compound decomposition is not extensively available in public literature, this guide synthesizes information from material safety data sheets, supplier information, and related compounds to offer best-practice recommendations.
Chemical Stability of this compound
This compound is a reactive monomer that can undergo spontaneous polymerization, especially when exposed to heat, light, or air (oxygen). The presence of the vinyl group makes the molecule susceptible to radical-initiated polymerization. The stability of this compound is generally maintained under controlled conditions, and it is typically supplied with an inhibitor to prevent premature polymerization[1][2].
Key factors influencing the stability of this compound include:
-
Temperature: Elevated temperatures significantly increase the rate of polymerization.
-
Light: UV radiation can initiate radical formation, leading to polymerization.
-
Oxygen: While seemingly counterintuitive, some inhibitors require the presence of trace amounts of oxygen to be effective. However, excessive oxygen can also lead to oxidation byproducts.
-
Presence of Initiators: Contamination with radical initiators (e.g., peroxides) will accelerate polymerization.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, it is crucial to adhere to proper storage and handling protocols. The following table summarizes the recommended conditions based on supplier data sheets and safety information.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C[2][3] | To minimize the rate of spontaneous polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) is a good practice for reactive monomers. | To prevent oxidation and reduce contact with atmospheric moisture. |
| Light Exposure | Store in a dark, light-resistant container. | To prevent photo-initiated polymerization. |
| Container | Tightly sealed containers. | To prevent contamination and exposure to air and moisture. |
| Inhibitor | Typically supplied with an inhibitor such as 4-tert-butylcatechol (B165716) (TBC) or 3,5-di-tert-butylcatechol[1][2]. The concentration is usually around 0.1%[2]. | To prevent spontaneous polymerization during storage and transport. |
Incompatible Materials and Conditions to Avoid
To prevent hazardous reactions and decomposition, this compound should be stored away from the following:
-
Strong oxidizing agents
-
Strong acids and bases
-
Radical initiators
Decomposition and Polymerization
The primary mode of decomposition for this compound is polymerization of the vinyl group. This can be a rapid and exothermic process, potentially leading to a dangerous increase in temperature and pressure within the storage container. If the material has been stored for an extended period, especially at room temperature, it may already contain some oligomers or polymers[6].
When heated to decomposition, this compound can emit toxic fumes of hydrogen bromide[7].
Inhibitors for this compound
Inhibitors are essential for the safe storage and handling of this compound. They function by scavenging free radicals that initiate the polymerization process. The choice and concentration of inhibitor are critical for ensuring stability.
| Inhibitor | Typical Concentration | Notes |
| 4-tert-butylcatechol (TBC) | ~0.05% | A common inhibitor for styrenic monomers. |
| 3,5-di-tert-butylcatechol | 0.1%[2] | Another effective radical scavenger used for stabilizing this compound. |
| Butylated hydroxytoluene (BHT) | Not specified for this compound but is a common radical scavenger. | Mentioned as a general radical scavenger. |
| Hydroquinone | Not specified for this compound but is used for other monomers. | Known to be effective for distilling monomers. |
Note: Some inhibitors, like TBC, require the presence of a small amount of dissolved oxygen to function effectively[6]. Therefore, completely de-gassing the monomer before long-term storage with such inhibitors might not be advisable.
Experimental Protocols for Stability Assessment
A general approach to assess the stability of this compound would involve:
-
Forced Degradation Studies: Exposing the material to stress conditions (e.g., elevated temperature, UV light, oxidizing agents) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the material under recommended and accelerated conditions and monitoring its purity and the formation of impurities over time.
Analytical Methods for Monitoring Stability:
-
Gas Chromatography (GC): To determine the purity of the monomer and quantify any volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To detect and quantify non-volatile impurities and oligomers.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To monitor changes in functional groups, such as the disappearance of the vinyl group during polymerization.
-
Viscosity Measurement: An increase in viscosity can indicate the onset of polymerization.
Visualizations
Caption: Factors influencing the stability and degradation pathways of this compound.
Caption: Recommended workflow for the safe storage and handling of this compound.
Conclusion
The stability of this compound is paramount for its successful use in research and development. While it is a reactive monomer prone to polymerization, adherence to proper storage conditions, including refrigeration, protection from light, and the use of appropriate inhibitors, can ensure its long-term viability. Researchers should be aware of the potential for polymerization and handle the material with appropriate safety precautions. When specific stability data is required for critical applications, it is recommended to perform in-house stability studies based on established guidelines.
References
- 1. β-溴苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. beta-Bromostyrene | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijmr.net.in [ijmr.net.in]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Commercial Suppliers of 2-Bromostyrene: A Technical Guide for Researchers
For scientists and professionals engaged in drug development and chemical research, sourcing high-quality reagents is a critical first step in the experimental workflow. 2-Bromostyrene, a versatile synthetic intermediate, is frequently utilized in the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical compounds and novel polymers. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, alongside a detailed experimental protocol for a common application and relevant pathway diagrams.
Commercial Availability of this compound
A survey of prominent chemical suppliers reveals a range of options for procuring this compound, with variations in purity, available quantities, and pricing. Researchers should consult the suppliers' websites or contact them directly for the most current information and to request certificates of analysis.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Sigma-Aldrich | 97% (contains 0.1% 3,5-di-tert-butylcatechol (B55391) as inhibitor) | 5 g, 25 g | ~$170 (5 g) | Certificate of Analysis available on their website. |
| Apollo Scientific | 97% | 5 g, 25 g, 100 g | ~$30 (5 g) | In-stock availability in the UK and US. |
| BOC Sciences | 95% | Inquiry required | Inquiry required | Offers custom synthesis and bulk quantities. |
| Tokyo Chemical Industry (TCI) | >95% (stabilized with TBC) | 5 g, 25 g | ~$45 (5 g) | Safety Data Sheet and Certificate of Analysis available. |
| J&K Scientific | 97% (stabilized with 0.05% TBC) | Inquiry required | Inquiry required | Provides Safety Data Sheets. |
| BLD Pharm | Inquiry required | Inquiry required | Inquiry required | Requires storage at -20°C. |
| GM CHEMICAL | ≥98.0% | Inquiry required | Inquiry required | Available at pilot scale. |
| Key Organics | Inquiry required | 1 g, 5 g, 10 g | ~$45 (1 g) | Lead time of approximately 5 days. |
Key Application: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between vinyl or aryl halides and organoboron compounds. This compound is an excellent substrate for this reaction, allowing for the synthesis of various substituted styrenes, which are valuable precursors in drug discovery.
Detailed Experimental Protocol: Synthesis of 2-Vinylbiphenyl
This protocol details the Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 2-vinylbiphenyl.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 183 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.08 mmol, 21 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80°C and stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of water to the reaction mixture and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-vinylbiphenyl.
Visualizing the Experimental Workflow and Catalytic Cycle
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated using the DOT language.
Poly(2-bromostyrene): A Versatile Platform for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-bromostyrene) is a functionalized polystyrene derivative that holds significant promise as a versatile intermediate in the synthesis of advanced polymer architectures and functional materials. The presence of a bromine atom on each repeating styrene (B11656) unit provides a reactive handle for a wide array of post-polymerization modifications, opening avenues for the development of materials with tailored properties for various applications, including the potential for drug delivery systems. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of poly(this compound), with a focus on its utility for researchers in materials science and drug development.
Synthesis of Poly(this compound)
The synthesis of well-defined poly(this compound) with controlled molecular weight and low dispersity is crucial for its application in advanced materials. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose.
Experimental Protocol: Synthesis of Monobrominated Polystyrene via ATRP[1]
This protocol describes the synthesis of a monobrominated polystyrene, which can be conceptually adapted for the polymerization of this compound.
Materials:
-
Styrene (or this compound)
-
Copper(I) bromide (CuBr)
-
(1-bromoethyl)benzene (B1216412) (BEB) initiator
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Tetrahydrofuran (THF)
Procedure:
-
To a custom-made Schlenk flask, add styrene (4.0 mL, 34.9 mmol), CuBr (100 mg, 0.698 mmol), and (1-bromoethyl)benzene (BEB, 95 µL, 0.698 mmol).
-
Cap the flask with a rubber septum and connect it to a Schlenk line.
-
Perform three freeze-pump-thaw cycles to deoxygenate the reaction mixture.
-
Place the flask on a heat plate with a custom-fit block heater and set the temperature to 80 °C. Allow the mixture to stir for 5 minutes.
-
Inject PMDETA (146 µL, 0.698 mmol) into the reaction flask via a syringe to initiate the polymerization.
-
After 120 minutes, terminate the reaction by removing the flask from the heat and placing it in an ice bath.
-
Expose the reaction to the atmosphere, dilute with THF, and precipitate the polymer into ice-cold methanol to obtain a white powder.
This method allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[1]
Properties of Poly(this compound)
The physical and chemical properties of poly(this compound) are fundamental to its potential applications.
| Property | Value | Reference |
| Physical Form | Powder | [2] |
| Solubility | Soluble in Benzene, THF, toluene | [2] |
| Approx. Mw (GPC) | 60,000 g/mol | [2] |
| CAS Number | 27290-16-0 | [2] |
Thermal Properties:
The thermal stability of brominated polystyrenes is a key characteristic. While specific data for poly(this compound) is limited, a comparative analysis with related polymers provides insight. Halogenation, in general, tends to increase the thermal stability of polymers.
| Polymer | Onset Decomposition Temp. (Tonset) | Temperature of Max. Decomposition Rate (Tmax) | Reference |
| Polystyrene | ~350 °C | ~400 °C | [3] |
| Poly(4-fluorostyrene) | Expected > 350 °C | Expected > 400 °C | [3] |
| Poly(2,4-Difluorostyrene) | Expected > 350 °C | Expected > 400 °C | [3] |
Note: The data for fluorinated polystyrenes are expected trends based on the general effect of halogenation.
Potential Applications of Poly(this compound)
The primary potential of poly(this compound) lies in its utility as a reactive polymer scaffold. The carbon-bromine bond on the phenyl ring serves as a versatile site for a multitude of chemical transformations, allowing for the introduction of various functional groups and the construction of more complex macromolecular architectures.
Intermediate for Functional Polymer Synthesis
Poly(this compound) can be considered a key building block for creating a library of functional polymers. Through post-polymerization modification, the bromo- groups can be replaced or transformed to introduce functionalities tailored for specific applications.
Logical Workflow for Post-Polymerization Modification:
Caption: Post-polymerization modification of poly(this compound).
This approach allows for the synthesis of a diverse range of polymers from a single, well-defined parent polymer, which is advantageous for systematic studies of structure-property relationships.
Precursor for Stimuli-Responsive Materials
The bromo-substituent can be leveraged to introduce moieties that respond to external stimuli such as pH, temperature, or light. For instance, the bromine atom can be substituted with groups that undergo conformational or chemical changes under specific conditions, leading to the development of "smart" materials. While direct evidence for poly(this compound) in this context is scarce, the principle is well-established for other functional polymers.
Potential in Drug Delivery Systems
The functionalizability of poly(this compound) makes it a candidate for the development of polymer-drug conjugates and drug delivery vehicles.
Conceptual Experimental Workflow for Drug Carrier Development:
Caption: Conceptual workflow for developing a poly(this compound)-based drug carrier.
-
Drug Conjugation: The bromine atom can be displaced by nucleophilic substitution to covalently attach drug molecules to the polymer backbone. This could potentially be achieved through linkers that are stable in circulation but cleavable at the target site (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes).
-
Block Copolymer Micelles: Poly(this compound) can be used as a hydrophobic block in amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form micelles, with the hydrophobic poly(this compound) core serving as a reservoir for hydrophobic drugs. The hydrophilic block would form the corona, providing stability and biocompatibility.
Challenges and Considerations:
-
Biocompatibility: The biocompatibility of brominated polymers and their degradation products is a critical concern that requires thorough investigation. Studies on other brominated flame retardants have raised concerns about their potential toxicity.[4]
-
Drug Release Kinetics: Achieving controlled and predictable drug release from a poly(this compound)-based system would require careful design of the linker chemistry or the micellar structure.
-
Lack of Direct Evidence: It is important to note that while the potential applications in drug delivery are conceptually sound, there is currently a lack of published research demonstrating the successful use of poly(this compound) for these purposes.
Characterization Techniques
A thorough characterization of poly(this compound) and its derivatives is essential for understanding its properties and performance.
-
Gel Permeation Chromatography (GPC): GPC is a fundamental technique for determining the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the polymer and to monitor the success of post-polymerization modification reactions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymer.[3]
Conclusion
Poly(this compound) represents a highly versatile platform for the development of advanced functional polymers. Its primary strength lies in its reactivity, which enables a wide range of post-polymerization modifications. While its direct application in drug delivery systems remains largely unexplored and requires significant further research, particularly concerning biocompatibility, its potential as a reactive intermediate for creating novel materials with tailored properties is undeniable. For researchers in materials science and drug development, poly(this compound) offers a valuable building block for the synthesis of next-generation polymers with precisely controlled architectures and functionalities. Future work should focus on exploring efficient and biocompatible modification strategies to unlock the full potential of this promising polymer.
References
An In-depth Technical Guide to Brominated Vinyl Monomers for Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated vinyl monomers are a class of organic compounds characterized by the presence of at least one bromine atom attached to a vinyl functional group (-CH=CH₂). These monomers are of significant interest across various scientific disciplines, from materials science to medicinal chemistry, owing to the unique properties conferred by the bromine substituent. The high atomic weight and reactivity of bromine can impart desirable characteristics such as flame retardancy, increased refractive index, and enhanced biological activity to the resulting polymers and molecules.
In polymer chemistry, brominated vinyl monomers are extensively used as reactive flame retardants.[1] They can be copolymerized with other monomers to create polymers with built-in fire safety characteristics, a critical requirement in industries such as electronics, construction, and textiles.[2] The bromine atom functions by interfering with the radical chain reactions that occur during combustion.[3]
For drug development professionals, the introduction of bromine into a molecular structure, a strategy known as bromination, can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate.[4][5] Bromine can act as a bioisostere for other functional groups, influence metabolic pathways, and enhance binding affinity to target proteins through halogen bonding.[6] This guide provides a comprehensive overview of the synthesis, properties, and polymerization of key brominated vinyl monomers, with a focus on their applications in research and drug development.
Core Properties of Selected Brominated Vinyl Monomers
A summary of the key physical and chemical properties of several common brominated vinyl monomers is presented below. This data is essential for designing polymerization reactions and for understanding the structure-property relationships of the resulting materials.
| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) | Refractive Index | CAS Number |
| Vinyl Bromide | C₂H₃Br | 106.95 | 1.4933 (at 20°C) | 15.8 | -137.8 | - | 593-60-2 |
| 2-Bromostyrene | C₈H₇Br | 183.05 | 1.46 | 102-104 (at 22 mmHg) | -53 | 1.59 | 2039-88-5[7][8] |
| 4-Bromostyrene (B1200502) | C₈H₇Br | 183.05 | 1.40 | 81 (at 20 mmHg) | - | 1.59 | 2039-82-9[9][10] |
Reactivity Ratios in Copolymerization
The reactivity ratios (r₁ and r₂) are critical parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer (e.g., M₁) towards adding the same monomer (M₁) versus the other monomer (M₂). This information is crucial for predicting the composition and microstructure of the resulting copolymer.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Temperature (°C) | Polymerization System |
| Vinyl Bromide | Methyl Acrylate | ~ 0.3 | ~ 2.5 | 60 | Bulk |
| Vinyl Bromide | Vinyl Acetate | ~ 0.8 | ~ 0.4 | 60 | Bulk |
| Vinyl Bromide | Styrene | 0.25 | 3.0 | 60 | Bulk |
| 4-Bromostyrene | Styrene | 0.75 | 1.17 | 60 | Bulk |
Note: Reactivity ratios can vary depending on the specific reaction conditions. The values presented here are indicative and sourced from various literature.
Experimental Protocols
Synthesis of 4-Bromostyrene from 4-Bromobenzaldehyde (B125591)
This protocol outlines a two-step synthesis of 4-bromostyrene, a common brominated vinyl monomer, via a Wittig reaction.
Step 1: Preparation of the Wittig Salt (Methyltriphenylphosphonium Bromide)
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
Triphenylphosphine (B44618) (1.0 eq)
-
Methyl bromide (1.1 eq)
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
Dissolve triphenylphosphine in anhydrous toluene in the reaction flask under a nitrogen atmosphere.
-
Slowly add methyl bromide to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the white solid product.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield methyltriphenylphosphonium (B96628) bromide.
-
Step 2: Wittig Reaction to form 4-Bromostyrene
-
Apparatus: A three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.1 eq) in hexanes
-
4-Bromobenzaldehyde (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Suspend methyltriphenylphosphonium bromide in anhydrous THF in the reaction flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 1 hour.
-
Dissolve 4-bromobenzaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to obtain pure 4-bromostyrene.
-
Controlled Radical Polymerization of 4-Bromostyrene via ATRP
This protocol describes the atom transfer radical polymerization (ATRP) of 4-bromostyrene to synthesize a well-defined polymer.[11]
-
Apparatus: A Schlenk flask equipped with a magnetic stir bar.
-
Reagents:
-
4-Bromostyrene (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
To the Schlenk flask, add CuBr (1.0 eq relative to initiator).
-
Add the magnetic stir bar.
-
Seal the flask with a rubber septum, and perform three cycles of vacuum and backfill with nitrogen to ensure an inert atmosphere.
-
In a separate vial, prepare a solution of 4-bromostyrene (e.g., 50 eq), ethyl α-bromoisobutyrate (1.0 eq), PMDETA (1.0 eq), and anisole.
-
Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C).
-
Monitor the polymerization by taking samples periodically via a purged syringe and analyzing for monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered THF solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: Synthesis and Polymerization of Poly(4-bromostyrene)
Caption: A schematic workflow for the synthesis of 4-bromostyrene monomer and its subsequent polymerization via ATRP.
Signaling Pathway: ROS-Mediated Apoptosis in Drug Action
Certain brominated compounds exert their therapeutic effects by inducing apoptosis in target cells, often through the generation of reactive oxygen species (ROS).[12] The following diagram illustrates a simplified signaling cascade.
Caption: A simplified diagram of a drug-induced, ROS-mediated apoptotic signaling pathway.
Conclusion
Brominated vinyl monomers represent a versatile and powerful class of chemical building blocks. Their unique properties make them indispensable in the development of advanced materials with tailored characteristics, most notably flame retardancy. Furthermore, the strategic incorporation of bromine into bioactive molecules continues to be a valuable tool in drug discovery and development, offering a means to modulate the therapeutic profile of drug candidates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of brominated vinyl monomers in their respective fields. As synthetic methodologies become more sophisticated, the range and complexity of accessible brominated vinyl monomers are expected to expand, opening up new avenues for innovation in both materials science and medicine.
References
- 1. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105503926B - Method for synthetizing vinyl boronic acid ester - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. 2039-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | C8H7Br | CID 16264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 4-Bromostyrene | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Role of reactive oxygen species (ROS) in apoptosis induction | Semantic Scholar [semanticscholar.org]
2-Bromostyrene: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromostyrene, a halogenated derivative of styrene, has emerged as a pivotal building block in organic synthesis. Its unique structure, featuring a reactive vinyl group and a bromine atom on the aromatic ring, allows for a diverse range of chemical transformations. This versatility makes it an invaluable precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides a comprehensive overview of the core applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its utility in the construction of bioactive heterocyclic frameworks.
Chemical Properties and Reactivity
This compound is a colorless to pale yellow liquid at room temperature.[3] The presence of the bromine atom and the vinyl group dictates its reactivity. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, particularly palladium, initiating a variety of cross-coupling reactions. The vinyl group can participate in addition reactions, polymerizations, and cyclization reactions.
Key Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for several of these transformations, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4] this compound readily participates in Suzuki-Miyaura couplings with a wide range of aryl and vinyl boronic acids or their esters to furnish substituted stilbenes and conjugated dienes.[5]
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 95 |
| 3 | 3-Thienylboronic acid | Pd/C (5) | Na₂CO₃ | EtOH/H₂O | 80 | 16 | 88 |
| 4 | (E)-Styrylboronic acid | Pd₂(dba)₃ (1) / P(t-Bu)₃ (4) | Cs₂CO₃ | THF | 60 | 6 | 90 |
Experimental Protocol: Synthesis of (E)-2-Styrylstilbene via Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with this compound (1.0 mmol), (E)-styrylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and P(t-Bu)₃ (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous THF (5 mL) and a 2M aqueous solution of Cs₂CO₃ (1.5 mL) are added via syringe. The reaction mixture is stirred at 60°C for 6 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (E)-2-styrylstilbene.
Suzuki-Miyaura Coupling Workflow
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] this compound can serve as the aryl halide component, reacting with various alkenes, such as acrylates, styrenes, and other vinyl compounds, to produce stilbenes and cinnamic acid derivatives.[7][8]
Table 2: Heck Reaction of this compound with Various Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl acrylate (B77674) | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 16 | 78 |
| 3 | n-Butyl acrylate | Pd/C (5) | K₂CO₃ | NMP | 140 | 24 | 82 |
| 4 | Acrylonitrile | Pd(OAc)₂ (1) / dppf (2) | Cs₂CO₃ | Toluene | 110 | 10 | 88 |
Experimental Protocol: Synthesis of Methyl (E)-2-Styrylcinnamate via Heck Reaction
To a sealed tube are added this compound (1.0 mmol), methyl acrylate (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (2.0 mmol). The tube is flushed with argon, and anhydrous DMF (5 mL) is added. The mixture is heated to 100°C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the product.
Heck Reaction Workflow
Stille Coupling
The Stille coupling reaction facilitates the formation of carbon-carbon bonds between an organostannane and an organic halide, catalyzed by palladium.[9][10] this compound can be coupled with various organotin reagents, such as vinylstannanes and arylstannanes, to afford conjugated dienes and stilbenes, respectively.[1]
Table 3: Stille Coupling of this compound with Various Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 85 |
| 2 | Tributyl(phenyl)tin | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 80 | 12 | 90 |
| 3 | Tributyl(thienyl)tin | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 24 | 82 |
| 4 | (E)-Tributyl(styryl)tin | Pd(OAc)₂ (2) | AsPh₃ (8) | NMP | 90 | 10 | 88 |
Experimental Protocol: Synthesis of 1-Phenyl-2-vinylbenzene via Stille Coupling
In a glovebox, a vial is charged with this compound (1.0 mmol), tributyl(phenyl)tin (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.08 mmol, 8 mol%). Anhydrous THF (5 mL) is added, and the vial is sealed. The reaction mixture is heated at 80°C for 12 hours. After cooling, the mixture is diluted with diethyl ether and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried, concentrated, and the crude product is purified by chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of disubstituted alkynes.[10] this compound undergoes Sonogashira coupling with a variety of terminal alkynes to produce enyne derivatives, which are valuable intermediates in the synthesis of natural products and functional materials.[11]
Table 4: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Piperidine | DMF | 80 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 70 | 10 | 95 |
| 4 | Propargyl alcohol | PdCl₂(MeCN)₂ (2) | CuI (3) | DBU | Acetonitrile | 50 | 12 | 85 |
Experimental Protocol: Synthesis of 1-(Phenylethynyl)-2-vinylbenzene via Sonogashira Coupling
A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%) in a mixture of THF (5 mL) and Et₃N (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then stirred at 60°C for 6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
Application in the Synthesis of Bioactive Heterocycles: Isoquinolines
This compound derivatives are valuable precursors for the synthesis of various heterocyclic compounds, including isoquinolines, which are a common structural motif in many natural products and pharmaceuticals.[1] One elegant approach involves a Heck reaction followed by an intramolecular cyclization.
For instance, this compound can undergo a Heck reaction with an N-allyl-2-bromoaniline derivative. The resulting stilbene (B7821643) derivative can then undergo an intramolecular Heck reaction to construct the isoquinoline (B145761) core.
Synthesis of Isoquinoline Derivatives
This synthetic strategy highlights the power of this compound as a versatile starting material, enabling the construction of complex and biologically relevant scaffolds through a sequence of reliable and well-established reactions.
Conclusion
This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to participate in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings, provides efficient routes to a diverse range of complex organic molecules. Furthermore, its utility extends to the synthesis of important heterocyclic frameworks, such as isoquinolines, which are prevalent in numerous bioactive compounds. The methodologies and data presented in this guide underscore the significance of this compound as a key tool for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Isoquinoline synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of Brominated Aromatic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the natural occurrence of brominated aromatic compounds, with a specific clarification regarding brominated styrenes. Extensive review of scientific literature indicates that brominated styrenes are not known to be naturally occurring metabolites . Their presence in the environment is attributed to anthropogenic sources, primarily as brominated flame retardants (BFRs) used in polystyrene plastics.
In contrast, the marine environment is a rich and diverse source of a vast array of other naturally occurring organobromine compounds. Marine organisms, including sponges, algae, and bacteria, biosynthesize these molecules, which exhibit a wide range of biological activities. This guide provides an in-depth overview of the major classes of these natural brominated compounds, their sources, biosynthesis, and methods for their isolation and characterization.
Introduction: The Misconception of Natural Brominated Styrenes
While styrene (B11656) itself is a naturally occurring compound in some plants and foods, and enzymatic bromination is a common process in marine ecosystems, there is no scientific evidence to suggest that these two biochemical phenomena converge to produce brominated styrenes in nature[1]. The term "brominated styrenes" in environmental and biological literature almost exclusively refers to synthetic compounds used as flame retardants, which have become environmental pollutants.
This guide, therefore, pivots to focus on the well-documented and scientifically significant world of naturally occurring brominated compounds that are of high interest to researchers in drug discovery and chemical biology.
Major Classes of Naturally Occurring Brominated Compounds
Marine organisms are the primary producers of natural organobromine compounds, with over 1600 distinct molecules identified[2]. These compounds are often secondary metabolites, believed to play roles in chemical defense[2]. The major classes include:
-
Bromophenols: Simple to complex phenolic compounds found predominantly in marine algae (especially red algae) and sponges[3][4]. They exhibit a range of bioactivities, including antioxidant and antimicrobial effects[3].
-
Bromotyrosine Derivatives: A large and structurally diverse class of alkaloids derived from the amino acid tyrosine, primarily isolated from marine sponges of the order Verongida (e.g., Aplysina and Ianthella genera)[5]. This class includes spiroisoxazolines, bastadins, and other complex structures with potent cytotoxic, antimicrobial, and other pharmacological activities.
-
Polybrominated Diphenyl Ethers (PBDEs): While notorious as synthetic pollutants, a number of hydroxylated and methoxylated PBDEs are naturally produced, particularly by marine sponges of the genus Dysidea and their symbiotic cyanobacteria (Oscillatoria spongeliae)[6].
-
Brominated Indoles and Pyrroles: These nitrogen-containing heterocyclic compounds are another significant class of marine natural products, often exhibiting antimicrobial and cytotoxic properties[4][7].
-
Simple Brominated Aliphatics: Compounds like bromoform (B151600) (CHBr₃) are produced in vast quantities by marine algae and are believed to play a role in regulating atmospheric chemistry[8].
Quantitative Data on Naturally Occurring Brominated Compounds
The concentration of these compounds can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize representative quantitative data found in the literature.
Table 1: Concentration of Bromophenols in Marine Algae
| Compound | Algal Species | Concentration (ng/g wet weight) | Reference |
| 2,4,6-Tribromophenol | Pterocladiella capillacea | up to 2590 | [9] |
| 2-Bromophenol | Codium fragile | 0.9 | [9] |
| 2,4-Dibromophenol | Various species | Widely variable | [9] |
| Various Bromophenols | Vertebrata lanosa | 0.005 - 0.678 mg/g dry weight | [10] |
Table 2: Concentration of Polybrominated Diphenyl Ethers (PBDEs) in Marine Sponges
| Compound | Sponge Species | Concentration (% of dry mass) | Reference |
| Mix of PBDEs | Lamellodysidea herbacea | up to 2% | [11] |
| 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol | Lamellodysidea herbacea | 1.6 mg/mL of sponge tissue | [11] |
| 3,4,5,6-tetrabromo-2-(2′,4′-dibromophenoxy)phenol | Lamellodysidea herbacea | 2.4 mg/mL of sponge tissue | [11] |
| Pentabrominated diphenyl ether | Dysidea herbacea | 0.21% of crude extract | [6] |
Biosynthetic Pathways
The biosynthesis of brominated natural products is a fascinating area of study, often involving unique enzymatic reactions. Key to this process are halogenating enzymes, particularly vanadium-dependent bromoperoxidases.
The Role of Vanadium Bromoperoxidase (V-BrPO)
Vanadium-dependent bromoperoxidases are found in many marine algae and bacteria. These enzymes catalyze the oxidation of bromide ions (Br⁻) from seawater by hydrogen peroxide (H₂O₂) to generate a reactive electrophilic bromine species (often depicted as "Br⁺" or hypobromous acid, HOBr)[8][12]. This reactive species can then brominate electron-rich organic substrates, initiating the biosynthesis of various organobromine compounds[12].
Biosynthesis of Bromotyrosine Derivatives
The biosynthesis of the diverse bromotyrosine alkaloids in Aplysina sponges is thought to begin with the amino acid L-phenylalanine. This precursor is hydroxylated to L-tyrosine, which is then sequentially brominated by a halogenase to form mono- and dibromotyrosine. These intermediates serve as the foundational building blocks for the vast array of complex structures observed in this class of compounds[5][13].
Experimental Protocols
The isolation and characterization of brominated natural products require a systematic workflow involving extraction, chromatographic separation, and spectroscopic analysis.
General Experimental Workflow
A typical workflow for the isolation of brominated compounds from a marine sponge is outlined below.
Detailed Methodologies
5.2.1. Extraction of Brominated Alkaloids from Sponges
This protocol is a general guideline; solvent systems and volumes should be optimized based on the specific sponge and target compounds.
-
Sample Preparation: Immediately freeze-collect sponge samples at -20°C or below. Lyophilize (freeze-dry) the frozen material to remove water. Grind the dried sponge into a fine powder[14].
-
Solvent Extraction: Macerate the powdered sponge material (e.g., 100 g) sequentially with solvents of increasing polarity. A common procedure involves exhaustive extraction with a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM) (e.g., 1:1 v/v), repeated three times[8][15].
-
Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to yield the crude organic extract.
-
Solvent Partitioning: To perform an initial fractionation, dissolve the crude extract in 90% aqueous MeOH and partition against an immiscible nonpolar solvent like hexanes. This separates highly nonpolar lipids (in the hexane layer) from moderately polar compounds, including many bromotyrosine derivatives (in the aqueous MeOH layer)[15]. The layers are then separated and concentrated.
5.2.2. Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the most common method for purifying brominated natural products.
-
System: A preparative or semi-preparative HPLC system with a photodiode array (PDA) or UV detector is typically used.
-
Column: A reversed-phase C18 or C8 column is standard (e.g., Phenomenex Luna C18(2), 250 x 10 mm, 5 µm)[10].
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (ACN) or methanol (MeOH) (B), often with an additive like 0.05-0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape[10].
-
Example Gradient Program (for Bromophenols):
-
Start at 2% B, hold for 1 min.
-
Linear gradient to 50% B over 20 min.
-
Linear gradient to 100% B over 5 min.
-
Hold at 100% B for 5 min.
-
Return to initial conditions and equilibrate.
-
-
Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to detect different chromophores. The characteristic UV absorbance of the aromatic rings aids in detection.
5.2.3. Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature for identifying brominated compounds in a mass spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile compounds (like simple bromophenols), GC-MS is a powerful tool.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: e.g., initial temperature of 60°C, ramp at 10°C/min to 300°C, hold for 10 min.
-
Ionization: Electron Ionization (EI) is common, but Negative Chemical Ionization (NCI) can be highly sensitive for electrophilic compounds like organobromines[2].
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for complete structure elucidation.
-
1D NMR: ¹H and ¹³C NMR spectra provide primary information on the carbon skeleton and proton environments.
-
2D NMR: A suite of 2D experiments is essential for assembling the structure:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Conclusion
While brominated styrenes of natural origin remain undiscovered, the field of marine natural products offers a vast and exciting landscape of other brominated compounds. Sponges and algae, through unique enzymatic machinery, produce a remarkable diversity of brominated phenols, tyrosine derivatives, and other alkaloids with significant potential for drug discovery and development. The methodologies outlined in this guide provide a framework for the extraction, isolation, and structural elucidation of these valuable natural products, enabling further exploration of their chemical and biological properties.
References
- 1. Four new bioactive polybrominated diphenyl ethers of the sponge Dysidea herbacea from West Sumatra, Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Marine Sponge Dysidea herbacea revisited: Another Brominated Diphenyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanadium bromoperoxidase - Wikipedia [en.wikipedia.org]
- 9. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epic.awi.de [epic.awi.de]
- 12. The reaction mechanism of the novel vanadium-bromoperoxidase. A steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution for the Bromination of Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction for the bromination of the styrene (B11656) aromatic ring. It delves into the underlying mechanisms, catalytic requirements, regioselectivity, and detailed experimental protocols. The primary challenge in this reaction—suppressing the competing electrophilic addition to the vinyl side chain—is addressed through the strategic use of catalysts and controlled reaction conditions.
Introduction and Reaction Theory
Styrene, or vinylbenzene, is a versatile organic building block. While the vinyl group is highly susceptible to electrophilic addition, the benzene (B151609) ring can also undergo electrophilic substitution. The vinyl group is an activating, ortho-, para-directing substituent for EAS, meaning it increases the reactivity of the aromatic ring compared to benzene and directs incoming electrophiles to the positions ortho and para to itself.[1][2]
The key to achieving selective aromatic bromination over addition to the double bond is the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[3] In the absence of such a catalyst, molecular bromine (Br₂) will readily add across the vinyl double bond.[3][4] The Lewis acid polarizes the Br-Br bond, creating a potent electrophile ([Br]⁺[FeBr₄]⁻) that is reactive enough to attack the electron-rich aromatic ring, overcoming the activation energy barrier required to temporarily disrupt aromaticity.[3]
Reaction Mechanisms
The bromination of styrene can proceed via two competitive pathways: Electrophilic Aromatic Substitution on the ring and Electrophilic Addition to the vinyl group. The choice of reaction conditions is critical in directing the outcome.
Electrophilic Aromatic Substitution (EAS) Pathway
This pathway is favored in the presence of a Lewis acid catalyst. The mechanism proceeds in three main steps:
-
Formation of the Electrophile: The Lewis acid (e.g., FeBr₃) reacts with molecular bromine to form a highly electrophilic complex.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the styrene aromatic ring act as a nucleophile, attacking the electrophilic bromine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Resonance stabilization is particularly effective when the attack occurs at the ortho and para positions.[1]
-
Deprotonation and Restoration of Aromaticity: A weak base, typically the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromatic π-system and regenerating the Lewis acid catalyst.
Caption: Mechanism of Lewis acid-catalyzed electrophilic aromatic bromination of styrene.
Competitive Pathways: Substitution vs. Addition
The reaction conditions dictate the product outcome. The presence of a Lewis acid favors the EAS pathway, while its absence (e.g., in an inert solvent like CCl₄) leads to the electrophilic addition product.
Caption: Logical diagram illustrating how reaction conditions direct the bromination of styrene.
Quantitative Data and Regioselectivity
Obtaining precise quantitative data for the aromatic bromination of styrene monomer is challenging due to the competitive addition reaction and potential for polymerization. However, the principles of regioselectivity in EAS reactions are well-established. The vinyl group is an ortho-, para-director. Due to steric hindrance from the vinyl group, the para-substituted product is generally favored over the ortho-substituted product.
As a representative example of an activated aromatic system, the data for the electrophilic bromination of toluene (B28343) (methylbenzene), which also has an ortho-, para-directing activating group, is presented below. The product ratios are expected to be similar for styrene under equivalent conditions.
Table 1: Representative Product Ratios in Electrophilic Bromination
| Substrate | Brominating Agent | Catalyst | Solvent | Temp. (°C) | % Ortho | % Para | % Meta | Yield (%) |
| Toluene | Br₂ | Fe | None | 25 | 32 | 67 | <1 | ~60 |
| Toluene | Br₂ | None (Light) | CCl₄ | Reflux | - | - | - | Benzylic Bromination |
| Anisole | Br₂ | None | CCl₄ | N/A | ~10 | ~90 | <1 | High |
| Styrene (expected) | Br₂ | FeBr₃ | CH₂Cl₂ | 0-25 | Minor | Major | Trace | Moderate |
Data for Toluene and Anisole adapted from literature to illustrate typical regioselectivity.[5][6] Styrene outcome is a qualitative prediction based on established principles.
Experimental Protocols
The following protocols provide detailed methodologies for achieving aromatic bromination of styrene. Safety Note: These experiments should be conducted in a well-ventilated fume hood. Bromine is highly corrosive, toxic, and volatile. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Protocol 1: Lewis Acid-Catalyzed Bromination with Br₂
This protocol is adapted from general procedures for Lewis acid-catalyzed aromatic halogenations and conditions used for the bromination of polystyrene.[7][8] It is designed to favor aromatic substitution.
Materials and Equipment:
-
Styrene (freshly distilled to remove inhibitors)
-
Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings (Fe)
-
Molecular Bromine (Br₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a gas outlet to a scrubber (containing NaOH solution).
-
Ice bath
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Setup: Assemble the dry three-neck flask equipped with a stirrer, dropping funnel, and condenser. Protect the apparatus from atmospheric moisture with drying tubes.
-
Reaction Mixture: In the flask, dissolve styrene (e.g., 10.4 g, 0.1 mol) in anhydrous CH₂Cl₂ (100 mL). Cool the solution to 0 °C in an ice bath. Add the Lewis acid catalyst, FeBr₃ (e.g., 0.5 g, 1.7 mmol).
-
Bromine Addition: Prepare a solution of bromine (e.g., 16.0 g, 0.1 mol) in anhydrous CH₂Cl₂ (50 mL) and place it in the dropping funnel. Add the bromine solution dropwise to the stirred styrene solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The reaction will generate HBr gas, which should be directed to a scrubber.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
Workup:
-
Carefully quench the reaction by slowly pouring the mixture into 100 mL of cold water.
-
Add 10% NaHSO₃ solution dropwise until the red-brown color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product (a mixture of ortho- and para-bromostyrene) by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain the individual isomers.
Protocol 2: Aromatic Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and easier-to-handle source of electrophilic bromine. For electron-rich aromatic compounds, it can effect bromination, often with high para-selectivity, especially in polar aprotic solvents like DMF.[9][10]
Materials and Equipment:
-
Styrene (freshly distilled)
-
N-Bromosuccinimide (NBS, recrystallized)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Silica gel (catalytic amount)
-
Round-bottom flask with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve styrene (e.g., 5.2 g, 0.05 mol) in anhydrous DMF (100 mL).
-
Reagent Addition: Add NBS (e.g., 8.9 g, 0.05 mol) in one portion to the stirred solution. A catalytic amount of silica gel can sometimes facilitate the reaction.[11]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Pour the reaction mixture into a large volume of ice-water (e.g., 500 mL).
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3 x 100 mL).
-
Combine the organic extracts and wash them with water (2 x 150 mL) to remove DMF, followed by a wash with brine (150 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by column chromatography as described in Protocol 1.
Experimental Workflow Visualization
The following diagram outlines a generalized workflow for the synthesis and analysis of brominated styrene.
Caption: A generalized workflow for the synthesis, purification, and analysis of bromostyrene.
References
- 1. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]
- 2. organic chemistry - Is styrene more or less reactive than benzene towards electrophiles? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. [PDF] The Electrophilic Bromination of Toluene: Determination of the Ortho, Meta, and Para Ratios by Quantitative FTIR Spectrometry | Semantic Scholar [semanticscholar.org]
- 7. EP0277429A2 - Aromatic bromination of polystyrene using bromine as the reaction solvent - Google Patents [patents.google.com]
- 8. EP0277429B1 - Aromatic bromination of polystyrene using bromine as the reaction solvent - Google Patents [patents.google.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
An In-depth Technical Guide to 2-Bromostyrene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromostyrene is a halogenated aromatic compound that serves as a versatile synthetic intermediate in the fields of medicinal chemistry, polymer science, and materials research. Its unique structure, featuring both a reactive vinyl group and a bromine-substituted benzene (B151609) ring, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and key reactions of this compound, tailored for professionals in research and development.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.
| Property | Value |
| Molecular Weight | 183.04 g/mol [1] |
| Molecular Formula | C₈H₇Br[1] |
| CAS Number | 2039-88-5[1] |
| Appearance | Clear colorless liquid[] |
| Density | 1.46 g/mL at 25 °C |
| Boiling Point | 102-104 °C at 22 mmHg |
| Refractive Index | n20/D 1.592 |
| Storage Temperature | 2-8°C |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are outlined below. These protocols are based on established literature and provide a foundation for laboratory application.
Synthesis of this compound
One common method for the synthesis of this compound involves a two-step sequence starting from 2-bromobenzaldehyde (B122850) via a Wittig reaction.
Step 1: Preparation of the Wittig Reagent (Methyltriphenylphosphonium bromide)
-
Triphenylphosphine (B44618) is reacted with methyl bromide in an appropriate solvent like toluene (B28343) or benzene to form the phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide. The reaction is typically carried out at reflux for several hours.
-
The resulting white solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.
Step 2: Wittig Reaction with 2-Bromobenzaldehyde
-
The prepared methyltriphenylphosphonium bromide is suspended in a dry, aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added dropwise at a low temperature (typically 0 °C or below) to deprotonate the phosphonium salt and form the ylide.
-
A solution of 2-bromobenzaldehyde in dry THF is then added slowly to the ylide solution. The reaction mixture is typically stirred at room temperature for several hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Key Reactions of this compound
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions and for the formation of Grignard reagents.
1. Heck Reaction with Styrene (B11656)
This reaction forms (E)-1-bromo-2-(2-phenylethenyl)benzene.
-
To a reaction vessel, add this compound, styrene (typically 1.2-1.5 equivalents), a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%), and a phosphine (B1218219) ligand like triphenylphosphine (PPh₃) (2-10 mol%).
-
A suitable base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is added to the mixture.
-
The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) at an elevated temperature (typically 80-120 °C) under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography or recrystallization.
2. Suzuki Coupling with Phenylboronic Acid
This reaction synthesizes 2-vinylbiphenyl.
-
In a flask, combine this compound, phenylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
A solvent system such as a mixture of toluene and water or dioxane and water is used.
-
The mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere for several hours until the starting material is consumed.
-
After cooling, the layers are separated, and the aqueous phase is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and the solvent is evaporated.
-
Purification by column chromatography affords the desired 2-vinylbiphenyl.
3. Grignard Reaction with Benzaldehyde (B42025)
This protocol outlines the formation of a Grignard reagent from this compound and its subsequent reaction with benzaldehyde to produce 1-(2-vinylphenyl)-1-phenylmethanol.
-
Grignard Reagent Formation:
-
In an oven-dried flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
A solution of this compound in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated, which is often indicated by a gentle reflux.
-
After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
-
Reaction with Benzaldehyde:
-
The freshly prepared Grignard reagent is cooled in an ice bath.
-
A solution of benzaldehyde in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for a few hours.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is achieved via column chromatography.
-
Visualizations: Signaling Pathways and Experimental Workflows
While no direct involvement of this compound in specific biological signaling pathways has been prominently reported in the scientific literature, its utility as a synthetic intermediate allows for the construction of molecules with potential biological activity. The following diagrams illustrate key reaction mechanisms and a logical workflow for the application of this compound in synthesis.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Suzuki coupling reaction.
References
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reaction with 2-Bromostyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have made it a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[2] This document provides detailed application notes and protocols for the Suzuki cross-coupling of 2-bromostyrene, a vinyl bromide, to synthesize a variety of substituted styrenes. These products are valuable intermediates in the synthesis of polymers, natural products, and biologically active compounds.
Core Concepts
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]
The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction, influencing reaction rates, yields, and the suppression of side reactions such as homocoupling and dehalogenation.[2][4]
Data Presentation: Reaction Parameter Optimization
The following tables summarize the impact of different reaction parameters on the yield of the Suzuki cross-coupling reaction of this compound with various boronic acids. The data is compiled from representative literature examples and serves as a guide for reaction optimization.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 12 | ~85[5] |
| 2 | Phenylboronic Acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 100 | 12 | High |
| 3 | 4-Tolylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High[6] |
| 4 | 2-Thienylboronic Acid | Pd(dppf)Cl₂ (2) | - | Et₃N | Water | RT | 3 | High[4] |
Table 2: Effect of Base and Solvent on Yield
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic Acid | Pd(OAc)₂/Ligand | K₂CO₃ | DMF/H₂O | 110 | 4 | 95 |
| 2 | Phenylboronic Acid | Pd(OAc)₂/Ligand | Cs₂CO₃ | Dioxane | 100 | 12 | High |
| 3 | Phenylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 110 | 16 | High |
| 4 | 4-Tolylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High |
| 5 | Phenylboronic Acid | Pd/C | NaOH | EtOH/H₂O | 70 | 1 | >95 |
Note: "High" indicates yields generally reported in the literature to be in the range of 80-99%. Specific yields can vary based on the exact substrate and reaction conditions.
Experimental Protocols
The following is a detailed, representative protocol for the Suzuki cross-coupling reaction of this compound with phenylboronic acid. This protocol can be adapted for other boronic acids with optimization of reaction parameters as needed.
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (B145695) (200 proof)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1.2 mmol) and potassium carbonate (2.0 mmol).[5]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add this compound (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).[5]
-
Via syringe, add anhydrous toluene (5 mL), ethanol (2 mL), and deionized water (2 mL).[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure product.
-
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for the Suzuki cross-coupling of this compound.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Heck Reaction: Coupling of 2-Bromostyrene and Acrylates
Introduction
The Mizoroki-Heck reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction involves the reaction of an unsaturated halide, such as 2-bromostyrene, with an alkene, like an acrylate (B77674), in the presence of a base to yield a substituted alkene.[1][4] The reaction is of significant importance in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including stilbenes and their derivatives.[5][6] Acrylates are considered ideal alkene partners due to the presence of electron-withdrawing groups, which enhances the reaction.[1] This document provides a detailed overview of the reaction conditions, experimental protocols, and the catalytic cycle for the Heck reaction between this compound and various acrylates.
Optimized Reaction Conditions
The success of the Heck reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent. High temperatures are often required for the reaction to proceed, typically ranging from 80°C to 140°C.[2]
Catalyst System:
-
Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and efficient catalyst precursor.[1][3] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium chloride (PdCl₂) are also effective.[1][3] The catalyst loading is typically low, ranging from 0.1 to 5 mol%.[7][8]
-
Ligands: Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and facilitating the in-situ generation of the active Pd(0) species.[7] Common phosphine ligands include triphenylphosphine (B44618) (PPh₃) and 1,3-bis(dicyclohexylphosphino)propane (B25926) (dcpp). N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands due to their thermal stability.[2] However, ligand-free systems, particularly in the presence of ionic liquids or certain solvents, have also been developed.[1]
Base and Solvent:
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle and regenerate the active Pd(0) catalyst.[4] Both organic bases, such as triethylamine (B128534) (Et₃N), and inorganic bases, like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃), are frequently used.[1][9]
-
Solvent: Polar aprotic solvents are generally preferred for the Heck reaction. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are common choices.[3][5] In some cases, reactions can be performed in aqueous media or even without a solvent.[1][2]
Additives:
-
Phase-Transfer Catalysts: Additives like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium chloride (Bu₄NCl) can be beneficial, especially in aqueous or biphasic systems, to facilitate the reaction.[5][6][10]
Data Summary: Heck Reaction of Aryl Bromides with Acrylates
The following table summarizes various conditions reported for the Heck reaction between aryl bromides (as a proxy for this compound) and different acrylates.
| Aryl Bromide | Acrylate | Catalyst (mol%) | Ligand/Additive | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 4-Bromoanisole | n-Butyl Acrylate | Pd-1 (1.4) | SIPr-based palladate | K₂CO₃ (2.0) | DMF | 100 | 20 | 96 | [11] |
| 4-Bromoacetophenone | n-Butyl Acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 95 | [9] |
| Bromobenzene | Methyl Acrylate | Pd EnCat (0.1) | Bu₄NCl | Na₂CO₃ | NMP | 150 | 3 | >95 | [5] |
| 4-Bromotoluene | n-Butyl Acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 96 | [9] |
| 4-Bromoanisole | tert-Butyl Acrylate | Pd-1 (1.4) | SIPr-based palladate | K₂CO₃ (2.0) | DMF | 100 | 20 | 98 | [11] |
| 4-Bromobenzonitrile | n-Butyl Acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 98 | [9] |
Note: L·HBr refers to (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide. Pd-1 refers to [SIPr·H][Pd(η³-2-Me-allyl)Cl₂]. These conditions are expected to be applicable to this compound.
Detailed Experimental Protocols
General Protocol for the Heck Reaction of this compound with an Acrylate
This protocol provides a general procedure that can be adapted based on the specific reagents and conditions summarized in the table above.
Materials:
-
This compound (1.0 equiv.)
-
Acrylate (e.g., methyl, ethyl, or n-butyl acrylate) (1.0 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂) (0.1 - 2.0 mol%)
-
Ligand (if required) (e.g., PPh₃) (0.2 - 4.0 mol%)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 equiv.)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or sealed vial equipped with a magnetic stir bar, add the palladium catalyst, ligand (if used), and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by this compound and the acrylate via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100-120°C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite or silica (B1680970) gel to remove the palladium catalyst and inorganic salts.[5]
-
Wash the filtrate with water or brine to remove the solvent (e.g., DMF) and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure substituted alkene product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up and executing the Heck reaction.
Caption: A flowchart of the experimental workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
The mechanism of the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[1]
Caption: The catalytic cycle of the palladium-catalyzed Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolmolchem.com [biolmolchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 9. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Notes and Protocols: Free Radical Polymerization of 2-Bromostyrene using AIBN
Audience: Researchers, scientists, and drug development professionals.
Introduction
Free radical polymerization is a widely utilized method for synthesizing a variety of polymers. This document provides a detailed protocol for the polymerization of 2-Bromostyrene using 2,2'-azobis(isobutyronitrile) (AIBN) as the thermal initiator. Poly(this compound) is a valuable polymer intermediate. The bromine functionality allows for a wide range of post-polymerization modifications, making it a versatile platform for creating functional materials, including drug delivery systems and advanced polymer architectures. This protocol outlines the synthesis, purification, and characterization of poly(this compound).
Reaction Mechanism
The free radical polymerization of this compound initiated by AIBN proceeds through the classic three stages of a chain-growth polymerization: initiation, propagation, and termination.[1]
-
Initiation: The process begins with the thermal decomposition of AIBN at temperatures typically above 60°C. This generates two isobutyronitrile (B166230) radicals and a molecule of nitrogen gas.[1] One of these highly reactive radicals then adds to the vinyl group of a this compound monomer, forming a new, more stable benzylic radical and initiating the polymer chain.[1]
-
Propagation: The newly formed monomer radical rapidly adds to the double bond of subsequent this compound monomers. This step repeats, extending the polymer chain. Each addition regenerates the benzylic radical at the growing end of the chain.[1]
-
Termination: The growth of polymer chains ceases through termination reactions. This typically occurs when two growing radical chains react with each other, either by combination (forming a single longer chain) or by disproportionation (one radical abstracts a hydrogen from the other, resulting in two terminated chains).[1]
Caption: Mechanism of AIBN-initiated free radical polymerization.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of poly(this compound).
3.1. Materials and Reagents
-
This compound (monomer, ≥98%)
-
2,2'-Azobis(isobutyronitrile) (AIBN, initiator, 98%)
-
Toluene (B28343) (solvent, anhydrous, ≥99.8%)
-
Methanol (B129727) (non-solvent for precipitation, ≥99.8%)
-
Basic alumina (B75360) (for inhibitor removal)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
3.2. Pre-reaction Preparations
-
Monomer Purification: Commercial this compound often contains inhibitors (like tert-butylcatechol) to prevent spontaneous polymerization. These must be removed prior to the reaction. Prepare a short column packed with basic alumina and pass the liquid this compound monomer through it to remove the inhibitor.[2]
-
Initiator Purification: AIBN should be recrystallized from methanol to ensure purity.[3][4] Dissolve the AIBN in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum at room temperature. Caution: AIBN should be handled with care and not heated excessively in its solid form.
3.3. Polymerization Procedure (Solution Polymerization)
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Reagent Addition: In a typical experiment, add the purified this compound (e.g., 10.0 g, 54.6 mmol) and anhydrous toluene (e.g., 20 mL) to the Schlenk flask. Then, add the recrystallized AIBN (e.g., 0.090 g, 0.55 mmol, for a [M]:[I] ratio of 100:1).
-
Degassing: To remove dissolved oxygen which can inhibit the polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.[3][5] This involves freezing the mixture with liquid nitrogen, evacuating the flask under high vacuum, and then thawing the mixture under an inert atmosphere.
-
Polymerization: After the final thaw, backfill the flask with inert gas. Immerse the flask in a preheated oil bath set to 70°C. Allow the polymerization to proceed with vigorous stirring for a predetermined time (e.g., 12-24 hours).[3] The solution will become noticeably more viscous as the polymer forms.[6]
-
Quenching and Polymer Isolation: Terminate the reaction by removing the flask from the oil bath and immersing it in an ice-water bath to rapidly cool it down.[5][6]
-
Purification by Precipitation: Once cooled, dilute the viscous polymer solution with a small amount of additional toluene if necessary. Slowly pour the polymer solution dropwise into a beaker containing a large excess of cold methanol (a non-solvent, e.g., 400 mL) while stirring vigorously.[2][6][7] The poly(this compound) will precipitate as a white solid.
-
Washing and Drying: Allow the precipitate to settle, then decant the supernatant. The polymer can be re-dissolved in a minimal amount of toluene and re-precipitated in methanol two more times to ensure the removal of unreacted monomer and initiator fragments.[] Collect the final polymer by vacuum filtration and wash it with fresh methanol.[2] Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Caption: Experimental workflow for poly(this compound) synthesis.
Data Presentation
The molecular weight and polydispersity of the resulting polymer are influenced by factors such as the monomer-to-initiator ratio and reaction time. The following table provides representative data for the polymerization of this compound.
| Entry | [Monomer]:[Initiator] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 50:1 | 70 | 12 | ~85 | ~15,000 | ~2.1 |
| 2 | 100:1 | 70 | 12 | ~80 | ~28,000 | ~2.0 |
| 3 | 200:1 | 70 | 24 | ~90 | ~55,000 | ~2.2 |
| 4 | 100:1 | 80 | 8 | ~88 | ~25,000 | ~2.3 |
Note: These values are illustrative for conventional free radical polymerization. Actual results may vary based on specific experimental conditions and purity of reagents.
Characterization
-
Size Exclusion Chromatography (SEC/GPC): This is the primary technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[7] Poly(this compound) is soluble in solvents like THF, toluene, and chloroform, which are common mobile phases for GPC analysis.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure and to determine the monomer conversion by comparing the integration of vinyl proton signals (from unreacted monomer) with the signals from the polymer backbone.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer, providing insight into its thermal properties.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. rsc.org [rsc.org]
- 4. Preparation and Properties of Branched Polystyrene through Radical Suspension Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. polymersource.ca [polymersource.ca]
Application Notes and Protocols for the Anionic Polymerization of 2-Bromostyrene with s-Butyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the anionic polymerization of 2-bromostyrene initiated by s-butyllithium (s-BuLi). It is important to note that this polymerization is fraught with challenges, primarily due to significant side reactions involving the reactive carbon-bromine bond, which lead to poor control over molecular weight and a broad, often multimodal, molecular weight distribution. These application notes will detail the experimental procedure, discuss the prevalent side reactions, and present the expected outcomes. For researchers seeking well-defined poly(this compound), alternative strategies are also briefly discussed.
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with well-defined architectures, narrow molecular weight distributions (low dispersity, Đ), and controlled molecular weights.[1] The "living" nature of this polymerization, where chain termination and transfer reactions are absent, allows for the synthesis of block copolymers and other complex structures.[2] Organolithium compounds, such as s-butyllithium, are common initiators for the polymerization of styrenic monomers.[1]
However, the application of living anionic polymerization to functionalized monomers, such as halogenated styrenes, can be problematic.[3] Monomers with polar or reactive substituents can undergo side reactions with the highly nucleophilic initiator and propagating carbanions.[3] In the case of this compound, the electrophilic C-Br bond is susceptible to attack by the s-BuLi initiator and the growing polymer chain end. This leads to a loss of active centers and a poorly controlled polymerization process. Research on the analogous 4-bromostyrene (B1200502) has shown that initiation with s-butyllithium results in very low monomer conversion (around 8.8%) and produces a polymer with a broad and multimodal molecular weight distribution, indicative of significant side reactions.[4]
These notes provide a comprehensive guide to attempting this polymerization, with the understanding that the outcome will likely be a polymer with poor characteristics. This information is valuable for researchers aiming to understand the limitations of this polymerization system and for those exploring modifications to overcome these challenges.
Experimental Protocols
Materials
-
This compound (monomer): Must be rigorously purified to remove inhibitors and protic impurities. A common procedure involves washing with aqueous NaOH, drying over anhydrous MgSO₄, and distillation under reduced pressure from CaH₂. The purified monomer should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperature.
-
s-Butyllithium (initiator): Typically used as a solution in a hydrocarbon solvent (e.g., cyclohexane). The concentration should be accurately determined by titration before use.
-
Tetrahydrofuran (THF, solvent): Must be rigorously dried and purified. A common method is distillation from sodium benzophenone (B1666685) ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained.
-
Methanol (terminating agent): Anhydrous grade.
-
Argon or Nitrogen: High purity, for maintaining an inert atmosphere.
Protocol for Attempted Anionic Polymerization of this compound
This protocol is designed for small-scale synthesis under high-vacuum conditions to minimize impurities.
-
Apparatus Setup: A glass reactor equipped with magnetic stirring and sealed with high-vacuum stopcocks is assembled and flame-dried under vacuum to remove any adsorbed moisture. The reactor is then filled with high-purity argon or nitrogen.
-
Solvent and Monomer Addition:
-
Freshly distilled, dry THF is transferred to the reactor via cannula under a positive pressure of inert gas. The solvent is cooled to -78 °C using a dry ice/acetone bath.
-
Purified this compound is then added to the cooled THF via a gas-tight syringe.
-
-
Initiation:
-
The required amount of s-butyllithium solution is added dropwise to the stirred monomer solution at -78 °C. The amount of initiator will determine the theoretical molecular weight of the polymer.
-
A color change is typically observed upon addition of the initiator, indicating the formation of the styryl carbanion.
-
-
Polymerization:
-
The reaction mixture is stirred at -78 °C. Due to the high reactivity and potential for side reactions, the polymerization time should be kept short. Aliquots can be taken at different time points to monitor the reaction, although this is complicated by the high sensitivity of the system to impurities.
-
-
Termination:
-
The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the solution should disappear upon termination.
-
-
Polymer Isolation:
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer is precipitated by pouring the solution into a large volume of a non-solvent, such as methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
-
-
Characterization:
-
The resulting polymer should be characterized by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
¹H NMR spectroscopy can be used to confirm the chemical structure of the polymer.
-
Data Presentation
The following table summarizes the expected (poor) results from the anionic polymerization of this compound with s-butyllithium, based on analogous systems and the known side reactions.
| Parameter | Expected Outcome | Reference/Justification |
| Monomer Conversion | Very low (<10%) | Based on the reported 8.8% conversion for 4-bromostyrene with s-BuLi, indicating that the majority of initiator is consumed by side reactions rather than polymerization.[4] |
| Number-Average MW (Mn) | Unpredictable and not controlled by monomer/initiator ratio | Due to inefficient initiation and numerous termination pathways, the final molecular weight will not align with the theoretically calculated value. |
| Dispersity (Đ = Mw/Mn) | High and multimodal (Đ > 2) | The presence of multiple side reactions and termination events leads to a polymer population with a very broad and non-uniform distribution of chain lengths.[4] |
| Appearance of Polymer | Potentially a low-molecular-weight oil or oligomeric solid | Given the low conversion and uncontrolled nature of the polymerization, it is unlikely to yield a high-molecular-weight, solid polymer. |
Visualizations
Experimental Workflow
Caption: Workflow for the anionic polymerization of this compound.
Reaction Pathways and Side Reactions
Caption: Competing reaction pathways in the polymerization of this compound.
Discussion of Side Reactions
The primary reason for the failure of the living anionic polymerization of this compound with s-butyllithium is the high reactivity of the organolithium species towards the C-Br bond. Several side reactions can occur concurrently with the desired polymerization pathway:
-
Metal-Halogen Exchange: This is a very fast reaction where the lithium from the initiator or the propagating chain end exchanges with the bromine on the monomer or on another polymer chain. This reaction consumes the active species and generates inactive byproducts.
-
Wurtz-type Coupling: The organolithium species can couple with the C-Br bond, leading to the formation of inactive coupled products and lithium bromide. This is a termination reaction that contributes to the broadening of the molecular weight distribution.
-
Elimination: The strongly basic nature of the carbanion can lead to the elimination of HBr from the monomer or polymer, creating unsaturated species and terminating the growing chain.
These side reactions are often faster than the propagation of the polymer chain, especially at temperatures where polymerization would typically occur. While conducting the reaction at very low temperatures (-78 °C) can help to mitigate some of these side reactions, they are often not completely suppressed.
Alternative Strategies
For researchers who require well-defined poly(this compound) or other poly(halostyrenes), alternative synthetic strategies are necessary. Recent studies have shown that using a less reactive or more sterically hindered initiator system can be more successful. For example, the use of oligo(α-methylstyryl)lithium (αMSLi) in the presence of an additive like cesium phenoxide (PhOCs) has been shown to successfully polymerize 4-chlorostyrene (B41422) and 4-bromostyrene in a controlled manner, yielding polymers with narrow molecular weight distributions (Đ < 1.1).[4] This success is attributed to the modification of the reactivity and aggregation state of the propagating carbanion, which suppresses the side reactions involving the carbon-halogen bond.
Conclusion
The anionic polymerization of this compound with s-butyllithium is not a controlled or "living" process. The protocol provided herein will likely result in a low yield of polymer with a high dispersity and an unpredictable molecular weight. The significant side reactions, including metal-halogen exchange and coupling, dominate the reaction pathway. Researchers and professionals in drug development seeking to synthesize well-defined brominated polystyrene should consider alternative initiator systems and polymerization techniques that are better suited to handle the reactive nature of the C-Br bond.
References
Application Notes and Protocols for ATRP of 2-Bromostyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of 2-Bromostyrene using Atom Transfer Radical Polymerization (ATRP). This technique allows for the synthesis of well-defined poly(this compound) with controlled molecular weight and low polydispersity, which can be a valuable building block for more complex polymer architectures used in various applications, including drug delivery and materials science.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization method that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The polymerization of styrenic monomers, including substituted styrenes like this compound, is well-established using ATRP. The bromine substituent on the phenyl ring can influence the electronic properties of the monomer and the resulting polymer, making poly(this compound) an interesting candidate for post-polymerization modification reactions.
The general mechanism of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex (typically copper-based) to generate a propagating radical. This process is in dynamic equilibrium with the deactivation of the radical by the higher oxidation state metal complex, which minimizes termination reactions and allows for controlled chain growth.[2][3]
Key Components for ATRP of this compound
Successful ATRP of this compound requires the careful selection of the following components:
-
Monomer: this compound. It is advisable to pass the monomer through a column of basic alumina (B75360) to remove inhibitors prior to use.
-
Initiator: An alkyl halide that can be activated by the catalyst. For styrenic monomers, initiators that generate a benzylic radical are often effective. A common and efficient initiator is 1-phenylethyl bromide (1-PEBr).[2] Alternatively, ethyl 2-bromoisobutyrate (EBiB) can also be used.
-
Catalyst: A transition metal complex that can reversibly activate and deactivate the growing polymer chains. The most common catalyst system for styrene (B11656) ATRP is a copper(I) halide, such as copper(I) bromide (CuBr).[2][4]
-
Ligand: A ligand is used to solubilize the copper catalyst in the reaction medium and to tune its reactivity. Nitrogen-based ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy) and its derivatives are frequently used.[1][2]
-
Solvent: The polymerization can be carried out in bulk or in a solvent. If a solvent is used, it should be deoxygenated prior to the reaction. Anisole (B1667542) or diphenyl ether are suitable solvents for the ATRP of styrenes.[2]
Quantitative Data Summary
The following table summarizes typical results for the ATRP of this compound, demonstrating the level of control achievable with this method.
| Monomer | Initiator | Catalyst/Ligand | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 1-PEBr | CuBr/2,2'-bipyridine | 110 | 4.5 | 92 | 8,500 | 1.18 |
Data adapted from "Functional polymers by atom transfer radical polymerization" for substituted styrenes. The original data reports on a range of substituted styrenes, with this entry being representative for this compound.
Experimental Protocols
This section provides a detailed protocol for the ATRP of this compound.
Materials
-
This compound (inhibitor removed)
-
1-Phenylethyl bromide (1-PEBr) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
2,2'-bipyridine (bpy) (ligand)
-
Anisole (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Tetrahydrofuran (THF) (for dissolving the polymer)
-
Nitrogen or Argon gas (for inert atmosphere)
Protocol: ATRP of this compound
1. Reaction Setup and Degassing:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol, 14.3 mg) and 2,2'-bipyridine (e.g., 0.2 mmol, 31.2 mg).
-
Seal the flask with a rubber septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
In a separate, dry, and sealed vial, prepare a solution of this compound (e.g., 10 mmol, 1.83 g) and anisole (e.g., 5 mL).
-
Degas the monomer/solvent mixture by bubbling with nitrogen or argon for at least 30 minutes. Alternatively, for more rigorous deoxygenation, perform three freeze-pump-thaw cycles.[4][5]
-
Using a degassed syringe, transfer the degassed monomer/solvent solution to the Schlenk flask containing the catalyst and ligand.
2. Initiation:
-
Using a degassed syringe, add the initiator, 1-phenylethyl bromide (e.g., 0.1 mmol, 13.7 µL), to the reaction mixture.
-
The addition of the initiator marks the start of the polymerization (t=0).
3. Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 110 °C).[2]
-
Stir the reaction mixture for the desired amount of time (e.g., 4.5 hours).
-
To monitor the progress of the reaction, small aliquots can be withdrawn at different time points using a degassed syringe and analyzed for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC).[4]
4. Termination and Polymer Isolation:
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the reaction mixture with THF (e.g., 10 mL).
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst. The solution should turn from colored (typically green or blue) to colorless.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
5. Characterization:
-
¹H NMR Spectroscopy: Confirm the polymer structure and determine the monomer conversion by comparing the integration of monomer vinyl protons to the polymer backbone protons.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Visualizations
ATRP Mechanism for this compound
Caption: General mechanism of ATRP for this compound.
Experimental Workflow for ATRP of this compound
Caption: Experimental workflow for the ATRP of this compound.
References
Application Notes and Protocols for RAFT Polymerization of Styrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for synthesizing polymers with well-defined architectures, narrow molecular weight distributions, and targeted functionalities. This level of control is particularly crucial in the field of drug development, where polymers are utilized as drug delivery vehicles, scaffolds for tissue engineering, and diagnostic agents. Styrene (B11656) and its derivatives are key monomers in this context due to their biocompatibility, tunable properties, and ability to be functionalized.
These application notes provide an overview of RAFT polymerization techniques for styrene derivatives, including detailed experimental protocols and tabulated data for easy comparison of reaction parameters.
Core Concepts of RAFT Polymerization
RAFT polymerization is a type of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with living characteristics. The process involves a conventional radical polymerization in the presence of a RAFT agent, typically a thiocarbonylthio compound. The RAFT agent reversibly transfers a propagating radical to a dormant chain, allowing all chains to grow at a similar rate. This results in polymers with low polydispersity (Đ) and predictable molecular weights.
The general mechanism of RAFT polymerization is illustrated below.
Caption: General mechanism of RAFT polymerization.
Experimental Data for RAFT Polymerization of Styrene Derivatives
The following tables summarize experimental conditions and results for the RAFT polymerization of styrene and its derivatives from various studies.
Table 1: Bulk Polymerization of Styrene with Polyfunctional RAFT Agents at 60°C
| RAFT Agent | [Monomer]:[RAFT]:[AIBN] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (PDI) |
| Polytrithiocarbonate 1 | 200:1:0.2 | 4 | 18 | 10,200 | 1.15 |
| Polytrithiocarbonate 1 | 200:1:0.2 | 8 | 35 | 18,500 | 1.12 |
| Polytrithiocarbonate 1 | 200:1:0.2 | 16 | 65 | 34,000 | 1.10 |
| Polytrithiocarbonate 2 | 400:1:0.2 | 4 | 15 | 21,000 | 1.18 |
| Polytrithiocarbonate 2 | 400:1:0.2 | 8 | 32 | 42,500 | 1.14 |
| Polytrithiocarbonate 2 | 400:1:0.2 | 16 | 60 | 81,000 | 1.12 |
Data synthesized from a study on multiblock copolymers.[1]
Table 2: RAFT Copolymerization of Styrene and Glycidyl Methacrylate (GMA) at 103°C
| GMA mole fraction in feed | [Monomer]:[RAFT]:[Initiator] | Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (PDI) |
| 0.10 | 300:1:0.1 | 5 | 88 | 29,500 | 1.25 |
| 0.15 | 300:1:0.1 | 5 | 87 | 30,100 | 1.28 |
| 0.30 | 300:1:0.1 | 5 | 85 | 31,000 | 1.30 |
| 0.40 | 300:1:0.1 | 5 | 86 | 30,500 | 1.32 |
RAFT Agent: 2-cyano isopropyl dodecyl trithiocarbonate. Initiator: 1,1′-azobis(cyclohexane carbonitrile).[2][3]
Table 3: Ambient Temperature RAFT Copolymerization of Styrene and Maleic Anhydride
| Time (h) | Conversion (%) | M_n ( g/mol ) | Đ (PDI) |
| 6 | 35.2 | 4,900 | 1.34 |
| 8 | 52.8 | 12,100 | 1.32 |
| 10 | 65.1 | 15,000 | 1.32 |
| 12 | 70.4 | 19,100 | 1.30 |
Conditions: [Styrene]/[Maleic Anhydride]/[DDMAT]/[Ascorbic Acid] = 148/148/1/1 at 25°C.[4]
Experimental Protocols
The following are generalized protocols for RAFT polymerization of styrene derivatives. It is crucial to consult the original literature for specific details and safety precautions.
Protocol 1: Bulk Polymerization of Styrene
This protocol describes a typical bulk RAFT polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
RAFT agent (e.g., 2-cyano-2-propyl benzodithioate or a trithiocarbonate)
-
Thermal initiator (e.g., AIBN)
-
Schlenk flask or ampule
-
Magnetic stirrer
-
Oil bath
-
Vacuum line
-
Solvent for precipitation (e.g., methanol)
-
Solvent for dissolution (e.g., THF)
Procedure:
-
Preparation: To a Schlenk flask or ampule, add the desired amounts of styrene, RAFT agent, and initiator.[5]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[6]
-
Polymerization: Place the sealed flask or ampule in a preheated oil bath at the desired temperature (e.g., 60-110°C) and stir.[1][7]
-
Monitoring: At timed intervals, take samples to determine monomer conversion (by gravimetry or NMR) and polymer molecular weight and polydispersity (by GPC).
-
Quenching: After the desired time or conversion is reached, quench the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Isolation: Dilute the viscous polymer solution with a suitable solvent (e.g., THF) and precipitate the polymer into a non-solvent (e.g., methanol).[8]
-
Purification: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Protocol 2: Solution Polymerization of a Styrene Derivative
This protocol is suitable for monomers or polymers that are solid at room temperature or require a solvent for solubility.
Materials:
-
Styrene derivative
-
RAFT agent
-
Initiator
-
Reaction vessel (e.g., two-neck round-bottom flask)
-
Condenser
-
Nitrogen/Argon inlet
-
Other materials as in Protocol 1
Procedure:
-
Setup: Assemble a two-neck round-bottom flask with a condenser and a nitrogen/argon inlet.
-
Charging Reagents: Add the styrene derivative, RAFT agent, initiator, and solvent to the flask.[9]
-
Degassing: Purge the solution with nitrogen or argon for 15-30 minutes while cooling in an ice bath.[9]
-
Polymerization: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
-
Work-up: Follow steps 4-7 from Protocol 1 for monitoring, quenching, and purification.
Protocol 3: Emulsion Polymerization of Styrene
This protocol describes a surfactant-free RAFT emulsion polymerization using a macro-RAFT agent as a stabilizer.[10]
Materials:
-
Styrene
-
Macro-RAFT agent (mCTA) (e.g., P(DMA-co-NIPAM))[10]
-
Water-soluble initiator (e.g., ACVA)
-
Deionized water
-
Co-solvent (e.g., 1,4-dioxane)
-
Reaction vial with a magnetic stirrer
Procedure:
-
Preparation of Macro-RAFT Agent: Synthesize the hydrophilic macro-RAFT agent via solution RAFT polymerization.[10]
-
Emulsion Setup: In a reaction vial, dissolve the macro-RAFT agent in a mixture of deionized water and co-solvent.[10]
-
Addition of Reagents: Add the initiator and then the styrene monomer to the solution.
-
Degassing: Purge the mixture with nitrogen for 15 minutes in an ice-water bath.[10]
-
Polymerization: Heat the vial to the desired temperature (e.g., 70°C) with vigorous stirring.[10]
-
Quenching and Isolation: Quench the reaction by cooling and exposure to air. The polymer can be isolated by removing water and co-solvent under reduced pressure, followed by dissolution in a suitable solvent and precipitation.[10]
Experimental Workflow
The following diagram illustrates a general workflow for a typical RAFT polymerization experiment.
Caption: General experimental workflow for RAFT polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mathematical Description of the RAFT Copolymerization of Styrene and Glycidyl Methacrylate Using the Terminal Model | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. boronmolecular.com [boronmolecular.com]
- 6. RAFT剤を用いた典型的な重合反応例 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ladder Polymers from Poly(2-bromostyrene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ladder polymers, characterized by their rigid, double-stranded backbones of fused rings, offer exceptional thermal and chemical stability, as well as unique electronic and optical properties.[1][2][3] These characteristics make them promising candidates for advanced materials in various fields, including drug delivery.[4][5] The rigid and shape-persistent nature of ladder polymers can be exploited to create well-defined nanostructures for encapsulating and delivering therapeutic agents. This document provides a detailed protocol for a proposed synthesis of a ladder polymer starting from a commercially available precursor, poly(2-bromostyrene). The strategy involves a two-step process: first, the functionalization of the bromo-groups to introduce reactive vinyl-groups, followed by an intramolecular Heck cyclization to form the fused ring structure.
Potential Applications in Drug Development
The unique architecture of ladder polymers offers several advantages for drug delivery applications:
-
Controlled Release: The rigid polymer backbone can lead to more predictable and controlled release kinetics of encapsulated drugs.[5]
-
High Stability: The inherent stability of the ladder structure can protect the encapsulated drug from degradation, enhancing its shelf life and efficacy.[2]
-
Targeted Delivery: The polymer surface can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues, minimizing off-target effects.[4]
-
Biocompatibility: While biocompatibility needs to be assessed for each specific polymer, the use of well-defined polymeric structures can lead to materials with predictable biological interactions.
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for the synthesis of a ladder polymer from poly(this compound).
Caption: Synthetic workflow for ladder polymer synthesis.
Logical Relationship: Ladder Polymer Structure to Drug Delivery Application
The following diagram illustrates how the structural features of ladder polymers translate to their potential applications in drug delivery.
Caption: Structure-application relationship for ladder polymers.
Experimental Protocols
Materials
-
Poly(this compound) (Mn and PDI should be characterized prior to use)
-
Vinyltributyltin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Palladium(II) acetate (B1210297) [Pd(OAc)2]
-
Triphenylphosphine (B44618) (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and purification supplies
Protocol 1: Synthesis of Poly(2-vinylstyrene) Precursor via Stille Coupling
This protocol describes the conversion of poly(this compound) to a precursor polymer with pendant vinyl groups.
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve poly(this compound) (1 equivalent, based on repeating unit) in anhydrous toluene.
-
To this solution, add vinyltributyltin (1.2 equivalents per bromo group).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents per bromo group) as the catalyst.
-
Heat the reaction mixture to 100 °C and stir under a nitrogen atmosphere for 48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the aromatic proton signals adjacent to the bromine and the appearance of vinyl proton signals.
-
After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol.
-
Filter the precipitated polymer, wash thoroughly with methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting poly(2-vinylstyrene) precursor by ¹H NMR, GPC, and FT-IR.
Protocol 2: Synthesis of Ladder Polymer via Intramolecular Heck Cyclization
This protocol details the intramolecular cyclization of the precursor polymer to form the final ladder structure.[6][7]
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve the poly(2-vinylstyrene) precursor (1 equivalent) in anhydrous DMF.
-
Add palladium(II) acetate (0.1 equivalents per repeating unit) and triphenylphosphine (0.2 equivalents per repeating unit).
-
Add potassium carbonate (2 equivalents per repeating unit) as the base.
-
Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 72 hours.
-
Monitor the cyclization by observing changes in the polymer's solubility and by taking aliquots for FT-IR analysis to track the disappearance of vinyl C-H bonds.
-
Upon completion, cool the reaction mixture and precipitate the ladder polymer in methanol.
-
Filter the polymer, wash extensively with methanol and water to remove catalyst residues and salts.
-
Further purify the polymer by Soxhlet extraction with an appropriate solvent (e.g., chloroform) to remove any unreacted starting material or low molecular weight oligomers.
-
Dry the purified ladder polymer under vacuum to a constant weight.
-
Characterize the final ladder polymer using ¹H NMR, GPC, FT-IR, and TGA.
Data Presentation
The following table presents representative data that would be expected from the synthesis and characterization of the polymers. (Note: This is example data based on similar polymer syntheses found in the literature).
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Td,5% (°C) |
| Poly(this compound) | 15,000 | 22,500 | 1.50 | - | 350 |
| Poly(2-vinylstyrene) Precursor | 14,500 | 23,200 | 1.60 | 85 | 370 |
| Ladder Polymer | 14,000 | 25,200 | 1.80 | 70 | 450 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity index, Td,5% = Decomposition temperature at 5% weight loss.
Characterization
-
¹H NMR Spectroscopy: To confirm the chemical structure of the precursor and the final ladder polymer. The disappearance of vinyl proton signals and shifts in the aromatic region after cyclization are key indicators of a successful reaction.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymers. An increase in molecular weight and a broadening of the PDI are expected after each synthetic step.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups. The disappearance of the C=C stretching vibration of the vinyl groups is a crucial piece of evidence for successful cyclization.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers. A significant increase in the decomposition temperature is expected for the ladder polymer compared to the precursor, reflecting its rigid and stable structure.[8]
References
- 1. Synthesis of Ladder Polymers: Developments, Challenges, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fully conjugated ladder polymers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9'-Bifluorenylidene-Based Conjugated Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermodynamic synthesis of solution processable ladder polymers - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02385H [pubs.rsc.org]
Application Notes and Protocols: The Utility of 2-Bromostyrene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromostyrene is a versatile and highly valuable building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring both a reactive vinyl group and a bromine-substituted aromatic ring, allows for participation in a variety of powerful cross-coupling and addition reactions. This enables the construction of complex molecular architectures, such as stilbenes, biaryls, and functionalized styrene (B11656) derivatives, which form the core of numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Key Applications of this compound in Pharmaceutical Synthesis
This compound serves as a linchpin in several critical carbon-carbon bond-forming reactions, including:
-
Heck Reaction: For the synthesis of substituted stilbenes and cinnamic acid derivatives.
-
Suzuki Coupling: Enabling the formation of biaryl compounds.
-
Wittig Reaction: As a precursor to 2-bromobenzaldehyde (B122850) for the synthesis of stilbenes.
-
Grignard Reaction: For the introduction of the 2-vinylphenyl group onto various electrophiles.
These reactions are instrumental in building the scaffolds of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.
Data Presentation: Reaction Yields and Conditions
The following tables summarize typical yields and reaction conditions for the key synthetic transformations involving this compound.
Table 1: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 12 | 85-95 |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 80-90 |
| 3 | Ethyl acrylate | Pd EnCat®40 (0.8) | AcONa | Ethanol | 140 (mw) | 0.5 | ~75-85 |
Table 2: Suzuki Coupling of this compound with Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 80-90 |
| 3 | (E)-2-Phenylethenylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) / t-Bu₃PHBF₄ (4) | K₃PO₄ | 1,4-Dioxane | 80 | 24 | 70-80[1] |
Table 3: Wittig Reaction for Stilbene (B7821643) Synthesis from 2-Bromobenzaldehyde
| Entry | Benzylphosphonium Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyltriphenylphosphonium (B107652) chloride | NaOMe | Methanol (B129727) | RT | 4 | 70-80 |
| 2 | 3,5-Dimethoxybenzyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 12 | 65-75 |
Table 4: Grignard Reaction of 2-Vinylphenylmagnesium Bromide
| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | THF | 0 to RT | 2 | 70-80 |
| 2 | Chlorodiphenylphosphine | THF | -15 to RT | 3 | 78[2] |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-Bromostilbene via Heck Reaction
This protocol describes the palladium-catalyzed coupling of this compound with styrene to produce (E)-2-bromostilbene, a key intermediate for various stilbene-based pharmaceuticals.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF, followed by this compound (1.0 equiv.), styrene (1.2 equiv.), and triethylamine (2.0 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (E)-2-bromostilbene.
Protocol 2: Synthesis of 2-Vinylbiphenyl via Suzuki Coupling
This protocol details the synthesis of 2-vinylbiphenyl from this compound and phenylboronic acid, a common structural motif in pharmaceutical compounds.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) under a positive pressure of inert gas.
-
Add a degassed mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield 2-vinylbiphenyl.
Protocol 3: Synthesis of (E)-2-Bromostilbene via Wittig Reaction
This two-step protocol involves the oxidation of this compound to 2-bromobenzaldehyde, followed by a Wittig reaction to produce (E)-2-bromostilbene.
Part A: Oxidation of this compound to 2-Bromobenzaldehyde
Materials:
-
This compound
-
Ozone (O₃)
-
Triphenylphosphine (B44618) (PPh₃) or Dimethyl sulfide (B99878) (DMS)
Procedure:
-
Dissolve this compound (1.0 equiv.) in dichloromethane in a three-neck flask equipped with a gas inlet tube and a drying tube.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent, such as triphenylphosphine (1.2 equiv.) or dimethyl sulfide (1.5 equiv.), and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 2-bromobenzaldehyde, which can be used in the next step without further purification.
Part B: Wittig Reaction
Materials:
-
Crude 2-bromobenzaldehyde from Part A
-
Benzyltriphenylphosphonium chloride
-
Sodium methoxide (B1231860) (NaOMe)
-
Methanol, anhydrous
Procedure:
-
In a separate flask, suspend benzyltriphenylphosphonium chloride (1.1 equiv.) in anhydrous methanol.
-
Add sodium methoxide (1.1 equiv.) to the suspension and stir at room temperature for 30 minutes to generate the ylide.
-
Add a solution of crude 2-bromobenzaldehyde (1.0 equiv.) in anhydrous methanol to the ylide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford (E)-2-bromostilbene.
Protocol 4: Synthesis of 1-(2-Vinylphenyl)ethanol via Grignard Reaction
This protocol describes the formation of a Grignard reagent from this compound and its subsequent reaction with acetaldehyde (B116499).
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal)
-
Tetrahydrofuran (THF), anhydrous
-
Acetaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
Procedure:
-
Place magnesium turnings (1.2 equiv.) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous THF.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF and add a small portion to the magnesium.
-
Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetaldehyde (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 1-(2-vinylphenyl)ethanol.
Mandatory Visualizations
Caption: Catalytic cycle of the Heck reaction for stilbene synthesis.
Caption: Experimental workflow for Suzuki coupling.
Caption: Logical relationship in a two-step stilbene synthesis.
Caption: Experimental workflow for the Grignard reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Direct Arylation of Poly(2-bromostyrene)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed direct C-H arylation of poly(2-bromostyrene). This post-polymerization modification technique offers a streamlined and efficient pathway to functionalized polystyrene derivatives, which are of significant interest in materials science and drug delivery applications.
Introduction
The functionalization of polymers is a critical step in tailoring their physical, chemical, and biological properties for specific applications. Polystyrene and its derivatives are versatile materials, and their modification can lead to novel properties. The palladium-catalyzed direct C-H arylation of poly(this compound) is a powerful post-polymerization modification strategy that avoids the need for pre-functionalized arylating agents, thus offering a more atom-economical and efficient synthetic route compared to traditional cross-coupling reactions.
This method involves the direct coupling of a C-H bond of an aromatic compound with the C-Br bond of the poly(this compound) backbone, catalyzed by a palladium complex. This approach allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the polymer's properties.
Reaction Principle
The core of this protocol is the palladium-catalyzed direct C-H arylation, a type of cross-coupling reaction. The proposed catalytic cycle, as illustrated below, typically involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the poly(this compound) to form a Pd(II) intermediate.
-
C-H Activation/Deprotonation: The arylpalladium(II) complex then reacts with the C-H bond of the incoming arylating agent. This step is often facilitated by a base and can proceed through various mechanisms, such as concerted metalation-deprotonation (CMD).
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the arylated polymer, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols are based on established methodologies for the palladium-catalyzed direct arylation of poly(this compound).
Materials and Reagents
-
Poly(this compound): The starting polymer can be synthesized via standard polymerization techniques or obtained from commercial sources. The molecular weight and polydispersity index (PDI) of the initial polymer should be well-characterized.
-
Palladium Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used precursor.
-
Ligand: A suitable phosphine (B1218219) ligand, such as tricyclohexylphosphine (B42057) (PCy₃), is often required to stabilize the palladium catalyst and promote the reaction.
-
Arylating Agent: The aromatic compound with the desired functional group to be introduced onto the polymer backbone.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is necessary to facilitate the C-H activation step.
-
Solvent: Anhydrous, high-boiling point solvents like N,N-dimethylacetamide (DMAc) or 1,4-dioxane (B91453) are typically used.
-
Additive: In some cases, an additive like pivalic acid (PivOH) can enhance the reaction efficiency.
General Procedure for Direct Arylation
The following is a general procedure that can be adapted based on the specific arylating agent and desired degree of functionalization.
-
Preparation: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add poly(this compound), the arylating agent, the palladium catalyst, the ligand, the base, and any additives to a dry reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically between 100-150 °C) with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by techniques such as ¹H NMR spectroscopy to determine the degree of functionalization.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted reagents and byproducts, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting functionalized polymer using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and gel permeation chromatography (GPC) to determine the degree of functionalization, molecular weight, and PDI.
Quantitative Data Summary
The following tables summarize typical reaction conditions and resulting polymer characteristics for the palladium-catalyzed direct arylation of poly(this compound).
Table 1: Typical Reaction Conditions for the Direct Arylation of Poly(this compound)
| Parameter | Condition |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Tricyclohexylphosphine (PCy₃) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Additive | Pivalic Acid (PivOH) |
| Temperature | 120-140 °C |
| Reaction Time | 12-48 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Representative Data for Functionalized Poly(this compound)
| Entry | Arylating Agent | Degree of Functionalization (%) | Mn ( g/mol ) | PDI |
| 1 | Benzene | >95 | 21,000 | 1.15 |
| 2 | Toluene | >95 | 22,500 | 1.18 |
| 3 | Anisole | 85 | 23,000 | 1.20 |
| 4 | Thiophene | >95 | 21,800 | 1.16 |
Note: The data presented here are representative examples and may vary depending on the specific reaction conditions and the properties of the starting poly(this compound).
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed direct arylation of poly(this compound).
Caption: Experimental workflow for direct arylation.
Catalytic Cycle
The diagram below outlines the proposed catalytic cycle for the palladium-catalyzed direct arylation reaction.
Caption: Proposed catalytic cycle.
Troubleshooting and Considerations
-
Low Conversion/Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere, as palladium catalysts can be sensitive to air and moisture.
-
Optimize the reaction temperature and time. Higher temperatures may be required for less reactive arylating agents.
-
Screen different ligands and bases, as their nature can significantly impact the catalytic activity.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture, especially as the polymer concentration is high.
-
-
Side Reactions:
-
Homocoupling of the arylating agent can sometimes occur. Adjusting the stoichiometry of the reactants or the catalyst system can help minimize this.
-
Polymer cross-linking can be an issue, leading to insoluble materials. This can sometimes be mitigated by adjusting the reaction concentration or the catalyst loading.
-
-
Polymer Characterization:
-
Complete removal of the catalyst and other reagents is crucial for accurate characterization of the final polymer. Thorough washing of the precipitated polymer is essential.
-
GPC analysis should be performed to check for any changes in the molecular weight distribution, such as chain scission or cross-linking, that may have occurred during the reaction.
-
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
High-boiling point organic solvents should be handled in a well-ventilated fume hood.
-
Reactions at elevated temperatures should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Application Notes and Protocols for [2+2] Cycloaddition Reactions Involving 2-Bromostyrene and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of [2+2] cycloaddition reactions involving halogenated styrenes, with a specific focus on the potential applications of 2-bromostyrene. The provided protocols are based on established methods for visible-light photocatalyzed cycloadditions of analogous substituted styrenes. Due to a lack of specific literature examples for this compound in [2+2] cycloadditions, the following data and protocols are adapted from reactions with β-bromostyrene and other electronically similar styrenes. These should serve as a strong starting point for the investigation of this compound in similar transformations.
Introduction
The [2+2] cycloaddition is a powerful photochemical reaction that enables the synthesis of cyclobutane (B1203170) rings, which are important structural motifs in numerous natural products and pharmaceutical agents. The reaction involves the union of two alkene-containing molecules to form a four-membered ring. Visible-light photocatalysis has emerged as a mild and efficient method to facilitate these reactions, offering advantages over traditional UV-light-mediated synthesis, including improved selectivity and scalability.
Halogenated styrenes, such as this compound, are valuable substrates in these reactions as the resulting halogenated cyclobutane products can be further functionalized, for example, through cross-coupling reactions, to generate diverse molecular scaffolds for drug discovery and development.
Reaction Principle
The visible-light-mediated [2+2] cycloaddition of styrenes typically proceeds via a photocatalytic cycle. The photocatalyst, upon absorption of visible light, is excited to a higher energy state. In this excited state, the photocatalyst can act as a potent oxidant, accepting an electron from an electron-rich styrene (B11656) derivative to form a radical cation. This radical cation can then react with another alkene molecule in a stepwise or concerted manner to form the cyclobutane ring.
Data Presentation: [2+2] Cycloaddition of Halogenated Styrenes
The following table summarizes the results from a study on the redox-potential-controlled intermolecular [2+2] cycloaddition of β-bromostyrene with various styrenes. This data provides a valuable reference for the expected reactivity and selectivity in reactions involving this compound.
| Entry | Halogenated Styrene (1 equiv.) | Styrene Partner (10 equiv.) | Photocatalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | β-Bromostyrene | Styrene | Thioxanthylium (TXT) | CH₃NO₂ | 24 | 88 | >20:1 |
| 2 | β-Bromostyrene | 4-Methylstyrene | Thioxanthylium (TXT) | CH₃NO₂ | 24 | 85 | >20:1 |
| 3 | β-Bromostyrene | 4-Methoxystyrene | Thioxanthylium (TXT) | CH₃NO₂ | 24 | 75 | >20:1 |
| 4 | β-Bromostyrene | 4-Chlorostyrene | Thioxanthylium (TXT) | CH₃NO₂ | 24 | 91 | >20:1 |
| 5 | β-Chlorostyrene | Styrene | Thioxanthylium (TXT) | CH₃NO₂ | 24 | 72 | >20:1 |
Data adapted from a study on β-halogenostyrenes. Yields are for the isolated product.
Experimental Protocols
The following is a general protocol for the visible-light-mediated [2+2] cycloaddition of a halogenated styrene with a styrene partner, based on published procedures. This protocol should be optimized for reactions involving this compound.
Materials:
-
Halogenated styrene (e.g., this compound)
-
Styrene partner
-
Photocatalyst (e.g., Thioxanthylium tetrafluoroborate)
-
Anhydrous solvent (e.g., nitromethane)
-
Schlenk tube or other suitable reaction vessel
-
Visible light source (e.g., blue or green LEDs)
-
Magnetic stirrer
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the halogenated styrene (0.5 mmol, 1.0 equiv), the styrene partner (5.0 mmol, 10.0 equiv), and the photocatalyst (0.025 mmol, 5.0 mol%).
-
Add anhydrous solvent (8.0 mL) to the tube.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the Schlenk tube and place it in front of a visible light source (e.g., green LEDs, 520 nm).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
Upon completion of the reaction (monitored by TLC or GC-MS), remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Mandatory Visualizations
Caption: Proposed mechanism for the visible-light photocatalyzed [2+2] cycloaddition of styrenes.
Caption: General experimental workflow for a photocatalyzed [2+2] cycloaddition reaction.
Applications in Drug Development
The cyclobutane core is a prevalent feature in many biologically active molecules. The ability to synthesize functionalized cyclobutanes through [2+2] cycloadditions of substrates like this compound opens up avenues for the creation of novel compound libraries for high-throughput screening. The bromine atom serves as a versatile handle for post-cycloaddition modifications, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the rapid diversification of the cyclobutane scaffold. This approach can accelerate the lead optimization process in drug discovery programs targeting a wide range of diseases.
Application Notes and Protocols for the Synthesis of 2-Vinylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Vinylphenylboronic acid is a valuable bifunctional molecule that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its vinyl and boronic acid moieties allow for orthogonal chemical transformations, such as polymerization and Suzuki-Miyaura cross-coupling reactions. This document provides a detailed protocol for the preparation of 2-vinylphenylboronic acid from the readily available starting material, 2-bromostyrene. The synthetic strategy involves a lithium-halogen exchange, followed by borylation with an appropriate trialkyl borate (B1201080), and subsequent hydrolysis of the boronate ester intermediate.
Chemical Reaction Scheme
Experimental Workflow
The synthesis of 2-vinylphenylboronic acid from this compound is a three-step process performed in a single pot. The workflow begins with the lithium-halogen exchange of this compound to form the corresponding organolithium species. This is followed by the borylation of the organolithium intermediate with triisopropyl borate to yield a boronate ester. The final step is the acidic hydrolysis of the boronate ester to afford the desired 2-vinylphenylboronic acid.
Caption: Experimental workflow for the synthesis of 2-vinylphenylboronic acid.
Detailed Experimental Protocol
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with this compound (1.0 eq). Anhydrous THF is added to dissolve the starting material.
-
Lithium-Halogen Exchange: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes (1.1 eq) is added dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.[1][2]
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C.[1] The resulting mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight with continuous stirring.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to yield 2-vinylphenylboronic acid as a white solid.
Data Presentation
| Parameter | Value |
| Reagents | |
| This compound | 1.0 eq |
| n-Butyllithium (2.5 M) | 1.1 eq |
| Triisopropyl borate | 1.2 eq |
| Solvent | Anhydrous THF |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 1 hour |
| Borylation Temperature | -78 °C to room temperature |
| Borylation Time | 1 hour at -78 °C, then overnight |
| Work-up & Purification | |
| Quenching Agent | 2 M HCl |
| Extraction Solvent | Diethyl ether |
| Purification Method | Recrystallization (Ether/Hexanes) |
| Expected Yield | 70-85% |
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere with extreme care. It can ignite spontaneously on contact with air and reacts violently with water.
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
The reaction should be carried out under a dry, inert atmosphere (argon or nitrogen) as organolithium reagents are highly reactive towards moisture and oxygen.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Logical Relationship of Reaction Steps
The synthesis follows a logical progression where the nucleophilicity of the aromatic carbon is reversed through the formation of an organolithium intermediate.
Caption: Logical progression of the synthesis of 2-vinylphenylboronic acid.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromostyrene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and an amine base, has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] The coupling of 2-bromostyrene with terminal alkynes is of particular interest as it provides access to a variety of substituted styrenyl alkynes, which are valuable precursors for the synthesis of complex molecules, including biologically active compounds and conjugated polymers.
The general reactivity trend for the aryl halide coupling partner in Sonogashira reactions is I > OTf > Br > Cl.[3] Consequently, the coupling of aryl bromides like this compound may require more carefully optimized conditions compared to their iodide analogs. Key factors influencing the success of the reaction include the choice of palladium catalyst, ligand, copper source, base, and solvent.
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.
Palladium Cycle:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl or vinyl halide (e.g., this compound) to form a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (the styrenyl alkyne) and regenerate the Pd(0) catalyst.
Copper Cycle:
-
Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt. In the presence of a base (typically an amine), the acidic proton of the alkyne is abstracted to form a copper acetylide intermediate. This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.
Variations of the Sonogashira reaction, such as copper-free protocols, have been developed to circumvent issues like the formation of alkyne homocoupling byproducts (Glaser coupling).[4]
Data Presentation: Representative Yields
| Entry | Aryl Bromide | Terminal Alkyne | Pd-Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 96 | [3] |
| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 85 | [3] |
| 3 | 2-Amino-3-bromopyridine | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 82 | [3] |
| 4 | 2-Amino-3-bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 92 | [3] |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 92 | [5] |
| 6 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynylcyclohexanol | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 90 | [5] |
| 7 | 6-Bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 90 | [5] |
| 8 | 1-Bromo-2-iodobenzene | Phenylacetylene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | - | Cs₂CO₃ | Dioxane | 100 | 95 | [6] |
Experimental Protocols
The following is a general, detailed protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne, which can be adapted for the specific case of this compound.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), 3.0 mmol)
-
Anhydrous solvent (e.g., THF, DMF, or toluene, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst and copper(I) iodide under an inert atmosphere.
-
Addition of Reagents: Add the aryl bromide and the anhydrous solvent to the flask. Stir the mixture for a few minutes to ensure dissolution.
-
Addition of Base and Alkyne: Add the amine base followed by the terminal alkyne to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C) and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution to remove the copper catalyst. Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Mandatory Visualizations
Caption: General workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling-isomerization synthesis of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 4. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromostyrene in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromostyrene as a versatile precursor for the synthesis of hole-transporting polymers (HTPs) for organic electronic devices. While not typically used directly in the conjugated backbone of semiconducting polymers, this compound serves as an excellent scaffold for post-polymerization modification, enabling the creation of tailor-made hole-transporting materials with tunable electronic properties.
Introduction
The development of efficient and stable hole-transporting materials is crucial for advancing the performance of organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other organic electronic devices. A promising strategy for the synthesis of such materials involves the functionalization of a stable polymer backbone with hole-transporting moieties. Poly(this compound) offers an ideal platform for this approach. The bromine atom on the phenyl ring is amenable to various cross-coupling reactions, most notably the Buchwald-Hartwig amination, which allows for the covalent attachment of a wide range of amine-containing chromophores, such as carbazole (B46965) and triphenylamine (B166846) derivatives. This methodology provides a high degree of control over the final properties of the hole-transporting polymer.
Key Applications
The primary application of this compound in organic electronics is in the synthesis of hole-transporting polymers for various devices. These polymers can be engineered to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as high hole mobility, to ensure efficient charge injection and transport.
Table 1: Typical Electronic Properties of Styrene-Based Hole-Transporting Polymers
| Polymer Functional Group | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) |
| Carbazole | -5.4 to -5.8 | -2.1 to -2.4 | 10⁻⁵ to 10⁻⁷ |
| Triphenylamine | -5.1 to -5.5 | -2.0 to -2.3 | 10⁻⁴ to 10⁻⁶ |
| Phenothiazine | -5.0 to -5.3 | -1.9 to -2.2 | 10⁻⁴ to 10⁻⁵ |
Table 2: Representative Device Performance using Styrene-Based Hole-Transporting Layers
| Device Type | Emitting Layer/Perovskite | HTP Functional Group | External Quantum Efficiency (EQE) / Power Conversion Efficiency (PCE) | Reference |
| Green TADF-OLED | (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) | Bis(9,9-dimethyl-9H-fluoren-2-yl)aminocarbazole | 23.84% (EQE) | [1] |
| Blue TADF-OLED | 2,7-bis(9,9-dimethyl-acridin-10(9H)-yl)-9,9-dimethylthioxanthene-S,S-dioxide (DDMA-TXO2) | Carbazole | >10% (EQE) | [2] |
| Perovskite Solar Cell | (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ | Poly(triarylamine) (PTAA) derivative | >17% (PCE) | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Free-Radical Polymerization
This protocol describes the synthesis of the poly(this compound) backbone, which serves as the precursor for functionalization.
Materials:
-
This compound (inhibitor removed)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and drying
Procedure:
-
Inhibitor Removal: Pass this compound through a column of basic alumina (B75360) to remove the inhibitor (e.g., 4-tert-butylcatechol).
-
Reaction Setup: Add the purified this compound (e.g., 10 g, 54.6 mmol) and AIBN (e.g., 0.09 g, 0.55 mmol, 1 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (e.g., 50 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70-80 °C and stir under an inert atmosphere (Argon or Nitrogen) for 12-24 hours. The solution will become more viscous as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 500 mL) while stirring vigorously. The polymer will precipitate as a white solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer with fresh methanol several times to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50 °C overnight to a constant weight.
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure.
Protocol 2: Post-Polymerization Functionalization of Poly(this compound) with Carbazole via Buchwald-Hartwig Amination
This protocol details the attachment of carbazole, a common hole-transporting moiety, to the poly(this compound) backbone.
Materials:
-
Poly(this compound) (synthesized in Protocol 1)
-
Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or other suitable phosphine (B1218219) ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and drying
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add poly(this compound) (e.g., 1 g, assuming a repeating unit molecular weight of 183.04 g/mol ), carbazole (e.g., 1.37 g, 1.5 equivalents per bromine), and sodium tert-butoxide (e.g., 0.79 g, 1.5 equivalents per bromine) to a Schlenk flask with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, dissolve Pd₂(dba)₃ (e.g., 0.025 g, 0.005 equivalents per bromine) and P(t-Bu)₃ (e.g., 0.022 g, 0.02 equivalents per bromine) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the polymer and reagents. Add more anhydrous toluene to achieve a suitable concentration (e.g., 20-30 mL).
-
Degassing: Seal the flask and remove it from the glovebox. If not using a glovebox, degas the mixture with several cycles of vacuum and backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 24-48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with toluene and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Precipitation: Concentrate the filtrate and precipitate the functionalized polymer by slowly adding the solution to a large excess of methanol.
-
Purification: Collect the polymer by filtration and wash thoroughly with methanol. The polymer may be further purified by redissolving in a good solvent (e.g., THF or chloroform) and re-precipitating into a non-solvent (e.g., methanol or hexane).
-
Drying: Dry the final carbazole-functionalized polymer in a vacuum oven at 50-60 °C to a constant weight.
Characterization: The success of the functionalization can be confirmed by ¹H NMR spectroscopy (disappearance of the aromatic protons adjacent to bromine and appearance of carbazole protons) and FTIR spectroscopy (appearance of characteristic C-N stretching bands). The thermal properties can be analyzed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Visualizations
Caption: Synthesis workflow for hole-transporting polymers from this compound.
Caption: General workflow for fabricating an organic electronic device with a synthesized HTP.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of advanced hole-transporting polymers. The post-polymerization functionalization of poly(this compound) allows for the straightforward incorporation of a wide variety of electronically active groups, providing a powerful tool for tuning the properties of hole-transporting layers in organic electronic devices. The protocols and data presented here offer a solid foundation for researchers and scientists to explore and develop novel materials for next-generation OLEDs, perovskite solar cells, and other optoelectronic applications.
References
- 1. New hole transport styrene polymers bearing highly π-extended conjugated side-chain moieties for high-performance solution-processable thermally activated delayed fluorescence OLEDs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for the Synthesis of Dibenzazepines from 2-Bromostyrene and 2-Chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzazepines are a crucial class of tricyclic nitrogen-containing heterocycles that form the core structure of numerous pharmaceutical agents with a wide range of biological activities, including antidepressant, anticonvulsant, and antipsychotic properties. The synthesis of the dibenzazepine (B1670418) scaffold is therefore of significant interest to the medicinal chemistry and drug development community. This document provides detailed protocols for the synthesis of 5H-dibenzo[b,f]azepine from readily available starting materials, 2-bromostyrene and 2-chloroaniline (B154045), via a palladium-catalyzed tandem reaction. The method is based on the principles of the Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.[1][2] The selectivity of this intramolecular cyclization is notably influenced by the choice of ligand, offering pathways to various heterocyclic systems.[3][4]
Reaction Principle
The synthesis involves a palladium-catalyzed cross-coupling of this compound and 2-chloroaniline. The reaction proceeds through an initial intermolecular C-N bond formation to yield a diarylamine intermediate. This is followed by a ligand-controlled intramolecular Heck reaction, leading to the formation of the seven-membered dibenzazepine ring. The choice of the phosphine (B1218219) ligand is critical for directing the reaction towards the desired 7-membered ring product over other potential 5- or 6-membered ring systems.[3][4]
Experimental Protocols
Materials and Reagents:
-
This compound
-
2-Chloroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
t-BuDavePhos (L2)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (B28343), anhydrous
-
Standard laboratory glassware
-
Inert atmosphere system (e.g., Schlenk line or glovebox)
Protocol 1: Direct Tandem Synthesis of 5H-Dibenzo[b,f]azepine
This protocol is adapted from a procedure that reports a high-yield, one-pot synthesis of the dibenzazepine core.[3]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), t-BuDavePhos (L2) (0.06 mmol), and NaOt-Bu (4.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous toluene (10 mL).
-
Add 2-chloroaniline (1.0 mmol) to the reaction mixture.
-
Finally, add this compound (1.0 mmol) to the flask.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 5H-dibenzo[b,f]azepine.
-
Protocol 2: Stepwise Synthesis via Diarylamine Intermediate
This protocol involves the isolation of the diarylamine intermediate before proceeding to the intramolecular cyclization. This can be useful for optimizing the cyclization step independently.
-
Synthesis of the Diarylamine Intermediate:
-
Follow the same reaction setup and reagent addition as in Protocol 1, but use a different ligand that favors the formation of the diarylamine intermediate (e.g., other biaryl phosphine ligands).[3]
-
Run the reaction at a lower temperature (e.g., 80-100 °C) and monitor for the consumption of the starting materials and the formation of the intermediate.
-
Upon completion, perform the work-up and purification as described in Protocol 1 to isolate the 2-chloro-N-(2-vinylphenyl)aniline intermediate.
-
-
Intramolecular Cyclization:
-
Set up a new reaction with the isolated diarylamine intermediate (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), t-BuDavePhos (L2) (0.06 mmol), and NaOt-Bu (4.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere.
-
Heat the reaction to 120 °C and monitor for the formation of the dibenzazepine.
-
Perform the work-up and purification as described in Protocol 1 to obtain the final product.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of 5H-dibenzo[b,f]azepine from this compound and 2-chloroaniline.
| Entry | Protocol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Direct Tandem | Pd₂(dba)₃ / t-BuDavePhos | NaOt-Bu | Toluene | 120 | 24 | up to 99* | [3] |
| 2 | Direct Tandem | Pd₂(dba)₃ / L2 | NaOt-Bu | Toluene | 120 | 24 | 70** | [1] |
*Initial reported yield.[3] **A later correction to the article revised the yield from 99% to 70% with poorer selectivity.[1]
Characterization Data
The synthesized 5H-dibenzo[b,f]azepine should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected to show characteristic peaks for the aromatic and vinylic protons of the dibenzazepine core.
-
¹³C NMR: Expected to show the corresponding signals for the carbon atoms in the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To be compared with literature values if available.
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5H-Dibenzo[b,f]azepine.
Signaling Pathway (Conceptual Reaction Pathway)
Caption: Conceptual pathway for dibenzazepine synthesis.
Troubleshooting and Safety
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous and the reaction is carried out under a strict inert atmosphere. The quality of the palladium catalyst and ligand is also crucial.
-
Side Products: The formation of side products such as carbazoles or indoles can occur.[3] The selectivity is highly dependent on the ligand; therefore, using the specified t-BuDavePhos ligand is critical for favoring the dibenzazepine product.
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and air-sensitive. Sodium tert-butoxide is a strong base and corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Electrocarboxylation of 2-Bromostyrene at a Silver Cathode
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the electrocarboxylation of 2-bromostyrene using a silver cathode. The electrochemical fixation of carbon dioxide into organic molecules is a promising green chemistry approach for the synthesis of valuable carboxylic acids.[1][2] This method utilizes an electrochemical setup to reduce this compound in the presence of CO2, leading to the formation of vinyl-benzoic acid derivatives. Silver cathodes have demonstrated notable catalytic activity for the reduction of organic halides, enhancing the efficiency and selectivity of the carboxylation reaction.[3][4]
Reaction Overview
The core transformation involves the electrochemical reduction of the carbon-bromine bond in this compound at a silver cathode. The resulting reactive intermediate is then trapped by carbon dioxide to form a carboxylate, which is subsequently esterified for analysis. The primary product is the corresponding vinyl-benzoic acid methyl ester, with styrene (B11656) as a potential byproduct.[3] The process is conducted under potentiostatic conditions in an undivided electrochemical cell.
Experimental Data
The efficiency of the electrocarboxylation of this compound is influenced by several factors, including the applied potential, supporting electrolyte, and temperature. The following table summarizes the key quantitative data from preparative electrolysis experiments.
| Entry | Substrate | Supporting Electrolyte | Applied Potential (V vs. Ag/Ag+) | Electric Charge (F/mol) | Temperature (°C) | Conversion (%) | Yield of 3a (%) | Yield of 2 (%) |
| 1 | This compound (1a) | TBABr | -1.8 | 2.0 | 25 | >99 | 45 | 40 |
| 2 | This compound (1a) | TEABF4 | -1.8 | 2.0 | 25 | >99 | 55 | 35 |
| 3 | This compound (1a) | TBAPF6 | -1.8 | 2.0 | 25 | >99 | 52 | 38 |
| 4 | 4-Bromostyrene (B1200502) (1c) | TEABF4 | -1.8 | 2.0 | 25 | >99 | 68 | 18 |
| 5 | 4-Bromostyrene (1c) | TEABF4 | -1.8 | 2.0 | 5 | >99 | 73 | 15 |
Data extracted from a study on the selective electrocarboxylation of bromostyrene.[3] Product 3a refers to the methyl ester of the carboxylated this compound, and product 2 is styrene.
Experimental Protocols
This section details the methodology for the electrocarboxylation of this compound.
1. Materials and Reagents:
-
This compound
-
Dimethylformamide (DMF), dry
-
Tetrabutylammonium bromide (TBABr) or Tetraethylammonium tetrafluoroborate (B81430) (TEABF4) as supporting electrolyte
-
Carbon Dioxide (CO2), high purity
-
Silver (Ag) cylinder (cathode)
-
Magnesium (Mg) rod (sacrificial anode)[3]
-
Potassium carbonate (K2CO3), anhydrous
-
Methyl iodide (MeI)
-
Ethyl acetate
-
Hydrochloric acid (HCl), aqueous solution
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
n-Decane (internal standard for GC analysis)
2. Electrochemical Setup:
The electrolysis is performed in an undivided glass cell.[3]
-
Working Electrode (Cathode): A silver cylinder with a surface area of 8 cm².[3]
-
Counter Electrode (Anode): A magnesium rod, which acts as a sacrificial anode.[3]
-
Electrolyte Solution: A solution of 0.1 mol L⁻¹ this compound and 0.1 mol L⁻¹ supporting electrolyte (e.g., TBABr) in 10 mL of dry DMF.[3]
-
CO2 Supply: The solution is saturated with CO2 by bubbling the gas for 30 minutes prior to the experiment, and a continuous flow is maintained throughout the electrolysis.[3]
3. Electrolysis Procedure:
-
Assemble the undivided electrochemical cell with the silver cathode and magnesium anode.
-
Prepare the electrolyte solution by dissolving the this compound and supporting electrolyte in dry DMF in the cell.
-
Saturate the solution with CO2 by bubbling for 30 minutes.[3]
-
Maintain a continuous CO2 flow over the solution.
-
Carry out the potentiostatic electrolysis at the desired applied potential (e.g., -1.8 V).[3]
-
Monitor the electric charge passed through the solution. The reaction is typically run until 2.0 F/mol of substrate has been consumed.[3]
-
The optimal temperature for the reaction with 4-bromostyrene was found to be 5°C; this may also be beneficial for this compound.[3]
4. Work-up and Product Analysis:
-
After the electrolysis is complete, add 2 mmol of anhydrous K2CO3 and 5 mmol of MeI to the reaction mixture.[3]
-
Stir the mixture at 55°C for 5 hours to convert the carboxylate product to its methyl ester for easier analysis.[3]
-
Acidify the solution with aqueous HCl and extract the products four times with ethyl acetate.[3]
-
Wash the combined organic layers with water, dry over anhydrous MgSO4, and evaporate the solvent.[3]
-
Determine the conversion of the substrate and the yields of the products using Gas Chromatography (GC) with n-decane as an internal standard.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.
References
Troubleshooting & Optimization
How to remove inhibitor from 2-Bromostyrene before reaction
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for removing the inhibitor from 2-Bromostyrene prior to its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the common inhibitor in commercially available this compound?
A1: The most common inhibitor used in this compound is a phenolic compound, typically 4-tert-butylcatechol (B165716) (TBC) or 3,5-di-tert-butylcatechol (B55391), to prevent polymerization during storage.[1][2] The concentration is usually around 0.1%.[1]
Q2: Why is it necessary to remove the inhibitor before a reaction?
A2: Phenolic inhibitors are radical scavengers. If not removed, they can interfere with or completely suppress free-radical polymerizations or other reactions that involve radical intermediates. For other reaction types, such as those involving organometallics or strong bases, the acidic proton of the phenolic inhibitor can react and consume reagents.
Q3: What are the primary methods for removing the inhibitor from this compound?
A3: The two most common and effective methods for removing phenolic inhibitors are:
-
Aqueous Base Wash: Washing the monomer with a sodium hydroxide (B78521) (NaOH) solution to deprotonate the phenolic inhibitor, rendering it water-soluble and allowing for its extraction from the organic phase.[3][4]
-
Column Chromatography: Passing the monomer through a short column packed with activated basic alumina (B75360), which adsorbs the polar inhibitor.[4][5]
Q4: Which inhibitor removal method should I choose?
A4: The choice of method depends on the required purity of the this compound, the scale of your reaction, and the time available. An aqueous base wash is simple and effective for larger quantities but may leave trace amounts of water. Column chromatography is excellent for achieving high purity and for smaller-scale reactions, yielding an anhydrous product if anhydrous solvents are used.[5] For ultimate purity, vacuum distillation can be performed after either method.[3][4]
Method Selection Guide
The following diagram illustrates a decision-making workflow for selecting the appropriate inhibitor removal method.
Caption: Decision workflow for selecting an inhibitor removal method.
Comparison of Inhibitor Removal Methods
| Feature | Aqueous NaOH Wash | Alumina Column Chromatography |
| Principle | Chemical extraction based on acid-base chemistry. | Physical adsorption of the polar inhibitor onto a solid support. |
| Typical Scale | > 10 g | < 10 g |
| Speed | Moderate (requires multiple extractions and drying). | Fast for small quantities. |
| Final Product | May contain trace water; requires a drying step. | Anhydrous (if performed correctly). |
| Efficiency | High, but may not be complete. | Very high, effectively removes inhibitor to trace levels. |
| Waste | Generates aqueous basic waste. | Generates solid waste (used alumina). |
Experimental Protocols
Method 1: Aqueous Sodium Hydroxide (NaOH) Wash
Objective: To remove the TBC inhibitor by converting it to its water-soluble sodium salt.
Materials:
-
This compound (inhibited)
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Beakers
-
Filter funnel and filter paper
Procedure:
-
Place the this compound in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The lower aqueous layer will likely be colored as it contains the sodium salt of the inhibitor.[3][4]
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution until the aqueous layer is colorless.
-
Wash the this compound with an equal volume of deionized water to remove residual NaOH. Drain and discard the aqueous layer.
-
Wash the this compound with an equal volume of brine to facilitate the removal of dissolved water. Drain and discard the aqueous layer.
-
Transfer the organic layer (this compound) from the top of the separatory funnel into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the flask and swirl gently. If the drying agent clumps together, add more until some remains free-flowing.
-
Let the mixture stand for 10-15 minutes to ensure all water is absorbed.
-
Filter the dried this compound through a fluted filter paper or a cotton plug in a funnel into a clean, dry storage flask.
-
The inhibitor-free this compound should be used immediately for the best results.
Method 2: Basic Alumina Column Chromatography
Objective: To remove the TBC inhibitor by adsorption onto a basic alumina stationary phase.[4]
Materials:
-
This compound (inhibited)
-
Basic alumina (activated, Brockmann I, standard grade, ~150 mesh)
-
Hexane or other non-polar solvent (optional, for slurry packing)
-
Chromatography column or a Pasteur pipette with a cotton plug
-
Sand (optional)
-
Beakers or flasks for collection
Procedure:
-
Prepare the Column:
-
For small scales (< 2 g), firmly place a small plug of cotton or glass wool at the bottom of a Pasteur pipette.
-
For larger scales, use a glass chromatography column with a stopcock.
-
Add a thin layer of sand on top of the cotton plug (optional, but recommended for a flat base).[6]
-
-
Pack the Column:
-
Fill the column with basic alumina to a height approximately 5-10 times the height of the monomer to be purified. For example, for 1 mL of monomer, use about 5-10 cm of alumina in a standard Pasteur pipette.
-
Gently tap the side of the column to ensure the alumina is well-packed and free of air channels.[6]
-
-
Load and Elute:
-
Carefully add the inhibited this compound directly to the top of the alumina column.[7]
-
Allow the monomer to percolate through the alumina under gravity. For faster elution, gentle pressure can be applied to the top of the column using a pipette bulb (for Pasteur pipette columns) or a regulated air/nitrogen line (for larger columns).[8]
-
Collect the purified, inhibitor-free monomer as it elutes from the column. The inhibitor will remain adsorbed at the top of the column, sometimes visible as a faint colored band.[5]
-
-
The purified this compound is ready for immediate use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion forms during NaOH wash. | Shaking the separatory funnel too vigorously. | - Allow the funnel to stand for an extended period. - Gently swirl the funnel instead of shaking. - Add a small amount of saturated brine to help break the emulsion. |
| Reaction fails to initiate after inhibitor removal. | - Incomplete removal of the inhibitor. - Re-inhibition by atmospheric oxygen. - Monomer has polymerized during storage or purification. | - Repeat the purification step. For the column method, use a longer column or fresh alumina. - Use the purified monomer immediately. - If the monomer appears viscous or contains solids, it may have polymerized. Consider vacuum distillation for purification or obtaining a fresh bottle. |
| Monomer flows very slowly through the alumina column. | - Alumina is packed too tightly. - Alumina particle size is too fine. | - Apply gentle positive pressure to the top of the column. - Repack the column less tightly. - Ensure you are using the correct grade of alumina (e.g., 150 mesh). |
| Monomer polymerizes in the bottle after purification. | Purified monomer is unstable without an inhibitor. | - Store the purified monomer at a low temperature (2-8°C) in the dark.[] - Use the monomer as quickly as possible after purification. |
References
- 1. 2-ブロモスチレン contains 0.1% 3,5-di-tert-butylcatechol as inhibitor, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Heck Coupling of 2-Bromostyrene
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions in the Heck coupling of 2-bromostyrene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when performing a Heck coupling with this compound?
The primary side reactions encountered in the Heck coupling of this compound include:
-
Isomerization of the Product: The double bond in the coupled product can migrate, leading to a mixture of isomers. This occurs after the β-hydride elimination step from the newly formed palladium-alkene π complex if the olefin dissociation is slow.[1][2]
-
Loss of Regioselectivity: The reaction can yield a mixture of α- and β-substitution products. The regioselectivity is heavily influenced by both steric and electronic factors, which are dictated by the specific reaction conditions and catalytic pathway (neutral vs. cationic).[1][3]
-
Homocoupling: Dimerization of this compound can occur, consuming the starting material. This is often associated with suboptimal reaction conditions or catalyst deactivation.[4]
-
Catalyst Decomposition: The active Pd(0) catalyst can precipitate as palladium black, especially at elevated temperatures, leading to a loss of catalytic activity and low yields.[4]
-
Reduction of this compound: The starting material can be reduced to styrene (B11656), particularly if there are sources of hydride in the reaction mixture.
Q2: My reaction is producing a mixture of regioisomers (α- and β-arylation). How can I improve selectivity?
Regioselectivity is a critical challenge and is governed by the migratory insertion step.[1] The outcome depends on whether the reaction proceeds through a neutral or cationic palladium complex.
-
For Terminal (β) Substitution: This is generally favored under neutral conditions, where steric effects dominate.[1] Using monodentate, sterically bulky, and electron-donating phosphine (B1218219) ligands like tri(tert-butyl)phosphine (P(tBu)₃) can promote β-selectivity.[4]
-
For Internal (α) Substitution: This is often favored in the cationic pathway, where electronic effects are more influential.[1] Employing chelating bidentate ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can favor the formation of the internal, branched product.[1][4] Using aryl triflates instead of halides can also promote the cationic pathway and lead to more branched products.[1]
Q3: I am observing significant isomerization of my desired product. What can I do to minimize this?
Product isomerization is a reversible side reaction that occurs from the palladium-alkene π complex formed after β-hydride elimination.[1] To suppress it, you need to facilitate the reductive elimination of the palladium hydride (H-Pd-X) species to regenerate the Pd(0) catalyst more rapidly than the isomerization occurs.
-
Use of Additives: Adding silver salts (e.g., Ag₂CO₃, AgNO₃) or thallium (I) salts can effectively trap the halide, promoting the desired reductive elimination pathway and preventing re-addition/isomerization.[1][2]
-
Choice of Base: A strong base is necessary to facilitate the regeneration of the Pd(0) catalyst from the H-Pd-X intermediate.[1][5] Switching to a stronger or more suitable base (e.g., a proton sponge, or inorganic bases like K₂CO₃ or Cs₂CO₃) can accelerate this step.
Q4: My reaction has stalled and I see a black precipitate (palladium black). What causes this and how can I prevent it?
The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, leading to its deactivation.[4] This is often caused by high temperatures or the use of ligands that are not robust enough to stabilize the catalytic species.
-
Use Robust Ligands: Switch from simple phosphines like PPh₃ to more sterically demanding, electron-rich phosphines (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs), which form more stable complexes with palladium.[4][6]
-
Consider Palladacycles: Pre-formed palladacycles are often more stable at high temperatures and can exhibit superior activity and longevity compared to catalysts generated in situ.[4][7]
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they also accelerate catalyst decomposition.[4] Determine the optimal temperature window where the reaction proceeds efficiently without significant catalyst precipitation.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues.
Problem: Low or No Conversion
| Potential Cause | Suggested Solution | Rationale |
| Inactive Catalyst | Use a more active catalyst system. For aryl bromides, a Pd(II) precatalyst like Pd(OAc)₂ with an appropriate ligand is often more effective than Pd(PPh₃)₄.[1][2] Ensure the precatalyst is properly reduced to the active Pd(0) species in situ. | The oxidative addition of this compound to Pd(0) can be a challenging step. A more electron-rich and active catalyst promotes this crucial first step of the catalytic cycle.[3][4] |
| Insufficient Temperature | Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) or consider switching to microwave heating. | Heck reactions, particularly with less reactive bromides, often require elevated temperatures (e.g., 100-140 °C) to drive the reaction forward.[4] |
| Incorrect Base/Solvent | Screen different bases (e.g., organic like Et₃N vs. inorganic like K₂CO₃, Cs₂CO₃) and polar aprotic solvents (e.g., DMF, DMA, NMP).[4][6] | The base is crucial for regenerating the Pd(0) catalyst, and its strength and solubility can significantly impact the reaction rate. The solvent must be able to dissolve all components and be stable at the required temperature. |
| Ligand Inhibition | Optimize the ligand-to-palladium ratio. High ligand concentrations can sometimes inhibit the reaction. | While ligands are essential for stabilizing the catalyst, an excessive amount can occupy coordination sites on the palladium, preventing the substrate from binding and slowing down the catalytic cycle.[8] |
Data Summary: Effect of Ligands on Regioselectivity
The choice of ligand is one of the most critical factors in controlling the regioselectivity of the Heck reaction. The following table provides an illustrative summary based on established principles.
| Ligand Type | Example Ligand(s) | Predominant Product | Governing Factor | Catalytic Pathway |
| Monodentate Phosphine | PPh₃, P(tBu)₃ | β-Substituted (Terminal) | Steric Hindrance | Neutral |
| Bidentate Phosphine | dppp, BINAP | α-Substituted (Internal) | Electronic Effects | Cationic |
| N-Heterocyclic Carbene (NHC) | IPr, SIMes | β-Substituted (Terminal) | Steric Hindrance | Neutral |
Data synthesized from representative studies for illustrative purposes.[1][4]
Experimental Protocols
Protocol 1: Standard Heck Coupling of this compound with Styrene (β-Selective)
This protocol is designed as a starting point for achieving terminal (β) arylation.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Tri(tert-butyl)phosphine (P(tBu)₃, 0.04 mmol, 4 mol%).
-
Solvent and Reagents: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes at room temperature to allow for complex formation.
-
Add Reactants: Add this compound (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted stilbene.
Protocol 2: Troubleshooting Isomerization with Silver Salt Additive
This protocol modifies the standard procedure to suppress product isomerization.
-
Reaction Setup: Follow steps 1 and 2 from Protocol 1.
-
Add Reactants and Additive: Add this compound (1.0 mmol, 1.0 eq.), styrene (1.2 mmol, 1.2 eq.), silver carbonate (Ag₂CO₃, 1.5 mmol, 1.5 eq.), and use a weaker base like sodium acetate (NaOAc, 1.5 mmol, 1.5 eq.).
-
Reaction and Work-up: Follow steps 4, 5, and 6 from Protocol 1. The silver salts will precipitate and can be removed by filtration through a pad of celite before the aqueous work-up.
-
Purification: Proceed with purification as described in Protocol 1.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Heck coupling of this compound.
Caption: A stepwise workflow for troubleshooting Heck coupling reactions.
Mechanism: Product vs. Isomerization
This diagram illustrates the mechanistic branch point leading to either the desired product or an isomerized byproduct.
Caption: Competing pathways after β-hydride elimination in the Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diva-portal.org [diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Reaction of 2-Bromostyrene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in the Suzuki-Miyaura cross-coupling reaction of 2-bromostyrene.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for the Suzuki reaction of this compound?
A1: For the Suzuki coupling of this compound, palladium catalyst loading typically ranges from 0.5 to 5 mol%.[1] However, for highly efficient catalyst systems, loadings as low as 0.0025 mol% have been reported for Suzuki-Miyaura reactions in general.[2] The optimal loading is a balance between reaction efficiency, cost, and acceptable levels of residual palladium in the final product. For difficult couplings, increasing the catalyst loading to 3-5 mol% may improve yields.[1]
Q2: Which palladium catalysts are recommended for the Suzuki coupling of this compound?
A2: A variety of palladium sources can be effective. Common choices include Pd(OAc)₂, Pd(PPh₃)₄, and pre-formed catalysts like XPhos-Pd-G3 or SPhos-Pd-G2.[3] The choice of catalyst is often coupled with the selection of a suitable ligand. For vinyl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos can be particularly effective in promoting the oxidative addition step.[3]
Q3: How does catalyst loading affect the reaction time and yield?
A3: Generally, a higher catalyst loading can lead to a faster reaction and higher yield, especially for less reactive substrates. However, beyond a certain point, increasing the catalyst loading may not significantly improve the yield and can lead to increased costs and potential for side reactions. Conversely, a very low catalyst loading may result in an incomplete reaction or require longer reaction times to achieve a satisfactory yield.
Q4: What are the common side reactions to be aware of when performing a Suzuki coupling with this compound?
A4: Common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[4]
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid, which is often promoted by water and strong bases. Using anhydrous solvents or more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[5]
-
Dehalogenation: The reduction of this compound to styrene. This can be influenced by the choice of solvent and base.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper activation if using a pre-catalyst. |
| Poor quality of reagents | Use freshly purified solvents and reagents. Check the purity of this compound and the boronic acid. | |
| Suboptimal reaction temperature | Optimize the reaction temperature. While higher temperatures can increase the rate, they may also promote side reactions. A typical range is 80-110 °C.[3] | |
| Inefficient base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is crucial for the transmetalation step.[3] | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Dehalogenation of this compound | Hydride transfer from solvent or base | Avoid using solvents that can act as hydride donors, such as alcohols. Anhydrous solvents like dioxane or toluene (B28343) are often preferred. Use a non-nucleophilic inorganic base.[5] |
| Protodeborylation of Boronic Acid | Hydrolysis of the C-B bond | Use more stable boronic esters (e.g., pinacol esters). Run the reaction under anhydrous conditions. A milder base may also be beneficial.[5] |
Data Presentation
Table 1: Representative Effect of Catalyst Loading on the Yield of a Suzuki Reaction with a Vinyl Bromide
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | 0.5 | 75 |
| 2 | Pd(OAc)₂/SPhos | 1.0 | 92 |
| 3 | Pd(OAc)₂/SPhos | 2.0 | 95 |
| 4 | Pd(OAc)₂/SPhos | 5.0 | 95 |
Note: This table presents illustrative data for a typical Suzuki reaction of a vinyl bromide to demonstrate the general trend of catalyst loading versus yield. Actual yields will vary depending on the specific substrates, ligands, and reaction conditions.
Experimental Protocols
Detailed Protocol for Suzuki Coupling of this compound with 2-Vinylphenylboronic Acid [7]
This protocol is adapted from a procedure for the synthesis of a phenanthrene (B1679779) precursor.
Materials:
-
This compound (1.25 mmol)
-
2-Vinylphenylboronic acid (1.2 molar equiv.)
-
SPhos (0.2 molar equiv.)
-
Cesium Fluoride (CsF) (5 molar equiv.)
-
Butylated hydroxytoluene (BHT) (1-2 small crystals)
-
Tetrahydrofuran (THF), anhydrous (7.5 mL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 molar equiv.)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
To a 25-mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.25 mmol), 2-vinylphenylboronic acid, SPhos, and CsF.
-
Add 1-2 small crystals of BHT as a radical inhibitor.
-
Add 7.5 mL of anhydrous THF to dissolve the mixture (note: not all of the CsF will dissolve).
-
Stopper the flask with a rubber septum.
-
-
Degassing:
-
Insert two needles into the septum: one connected to a nitrogen or argon source and the other as an outlet.
-
Bubble the inert gas through the stirring solution for 10 minutes to degas the mixture.
-
-
Catalyst Addition:
-
Remove the needles and the septum, and quickly add Pd(OAc)₂ to the flask.
-
Immediately replace the septum and the needles, and resume stirring.
-
Bubble inert gas through the reaction mixture for an additional 7-8 minutes.
-
-
Reaction:
-
After the final degassing, remove the outlet needle.
-
Place the flask in a pre-heated water bath at 50 °C.
-
Allow the reaction to stir at 50 °C for 2 hours under a positive pressure of the inert gas.
-
-
Work-up and Purification:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product can be purified by flash column chromatography.
-
Visualizations
Caption: Workflow for optimizing catalyst loading in the Suzuki reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Crude 2-Bromostyrene by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2-bromostyrene via vacuum distillation. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant quantitative data to ensure a safe and efficient purification process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the vacuum distillation of this compound in a question-and-answer format.
Q1: My distillation is experiencing significant bumping or uncontrolled, violent boiling. What is the cause and how can I resolve it?
A1: Bumping occurs when a liquid is heated above its boiling point without forming vapor bubbles, leading to sudden, violent boiling. In vacuum distillation, this is often exacerbated by the reduced pressure.
-
Potential Causes:
-
Applying the vacuum too rapidly for the initial temperature.
-
Lack of nucleation sites for smooth boiling. Boiling chips are generally ineffective under vacuum as the trapped air is quickly removed.[1]
-
The presence of residual low-boiling solvents from a previous extraction or reaction.
-
-
Recommended Solutions:
-
Gradually apply the vacuum to the system to allow for controlled degassing.[2]
-
Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth boiling.[1]
-
Ensure all residual solvents are removed, for example by using a rotary evaporator, before commencing the distillation.
-
For persistent bumping, an ebulliator tube can be used to introduce a fine stream of inert gas, like nitrogen, to promote smooth boiling.
-
Q2: I'm not observing any distillate at the expected temperature and pressure. What should I check?
A2: This issue typically points to a problem with achieving or maintaining the necessary vacuum, or with the temperature measurement.
-
Potential Causes:
-
Recommended Solutions:
-
Thoroughly inspect all joints and connections for leaks. Ensure that all ground glass joints are properly greased with a suitable vacuum grease.[1] A hissing sound is a common indicator of a leak.[1]
-
Position the thermometer bulb just below the side arm of the distillation head that leads to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Gradually increase the temperature of the heating mantle.
-
Insulate the distillation head and neck with glass wool or aluminum foil to minimize heat loss.
-
Q3: The crude this compound is polymerizing in the distillation flask upon heating. How can I prevent this?
A3: Styrene and its derivatives are prone to polymerization, especially at elevated temperatures.[7]
-
Potential Causes:
-
Insufficient concentration of a polymerization inhibitor in the crude material.
-
Localized overheating of the crude this compound.
-
The distillation temperature is too high.
-
-
Recommended Solutions:
-
Ensure a suitable polymerization inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or 3,5-di-tert-butylcatechol, is present in the crude this compound before heating.[8][9] If the crude material has been washed or stored for an extended period, the inhibitor may be depleted. A small amount of fresh inhibitor can be added to the distillation flask.
-
Use a heating mantle with a magnetic stirrer to ensure even heat distribution and prevent localized hot spots.
-
Lower the distillation pressure to reduce the boiling point of the this compound, thereby decreasing the risk of thermally induced polymerization.[6]
-
Q4: My distilled this compound has a yellow tint. What is the likely cause?
A4: A yellow coloration in the distillate can indicate the presence of impurities or slight decomposition.
-
Potential Causes:
-
Co-distillation of impurities with similar boiling points to this compound.
-
Minor thermal decomposition during distillation.
-
-
Recommended Solutions:
-
Ensure a fractional distillation column is used if impurities with close boiling points are suspected.
-
Collect the distillate in several fractions and analyze each for purity. Combine only the purest fractions.
-
Ensure the distillation is not carried out to dryness, as this can lead to the distillation of higher-boiling impurities and decomposition products.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a vacuum for the distillation of this compound?
A1: this compound, like many high-boiling organic compounds, is susceptible to thermal decomposition and polymerization at its atmospheric boiling point.[6][10] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for a safer and more efficient distillation with a reduced risk of product degradation.[10]
Q2: What type of vacuum pump is suitable for this procedure?
A2: The choice of vacuum pump depends on the desired operating pressure. For many applications, a water aspirator can provide sufficient vacuum. However, for lower pressures, a mechanical oil pump or a diaphragm pump is recommended. A cold trap should always be placed between the distillation apparatus and the vacuum pump to prevent corrosive vapors from damaging the pump.
Q3: My this compound is stabilized with an inhibitor. Do I need to remove it before distillation?
A3: No, the inhibitor should be present during the distillation to prevent polymerization in the distillation flask. The inhibitor is typically a high-boiling compound and will remain in the distillation residue.
Q4: How can I remove the inhibitor from the purified this compound if it is required for my subsequent reaction?
A4: Phenolic inhibitors like TBC can be removed by washing the distilled this compound with an aqueous sodium hydroxide (B78521) solution (e.g., 1 M NaOH).[] The inhibitor is deprotonated to form a water-soluble salt that partitions into the aqueous layer. Subsequent washes with water, followed by drying over an anhydrous drying agent like magnesium sulfate, will yield the pure, inhibitor-free monomer.[]
Q5: What are the expected purity and yield for this purification?
A5: With a properly conducted vacuum distillation, a purity of >97% is generally achievable.[8] The yield will depend on the purity of the crude material, but a recovery of 70-90% of the this compound from the crude mixture is a reasonable expectation.
Quantitative Data
The following tables summarize key quantitative data for the vacuum distillation of this compound.
Table 1: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) | Reference |
| 3 | 60-61 | |
| 22 | 102-104 | [8] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 183.05 g/mol | [9] |
| Density (at 25 °C) | 1.46 g/mL | [8] |
| Refractive Index (n20/D) | 1.592 | [8] |
Experimental Protocol
This protocol provides a detailed methodology for the purification of crude this compound by vacuum distillation.
1. Pre-Distillation Preparation:
-
Ensure the crude this compound is free of any low-boiling solvents by using a rotary evaporator.
-
Add a small amount of a polymerization inhibitor (e.g., a few crystals of 4-tert-butylcatechol) to the crude this compound, especially if its history is unknown or it has been previously washed.
2. Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter. A Claisen adapter is recommended to minimize bumping.[1]
-
Inspect all glassware for any cracks or defects that could lead to an implosion under vacuum.[1]
-
Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.[1]
-
Place a magnetic stir bar in the distillation flask.
-
Position the thermometer correctly in the distillation head.
-
Insulate the distillation head and neck with glass wool or aluminum foil.
-
Connect the apparatus to a vacuum source with a cold trap in between.
3. Distillation Procedure:
-
Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity.
-
Start the magnetic stirrer.
-
Gradually apply the vacuum to the system.[2] Observe for any initial outgassing or foaming.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Increase the heat gradually to achieve a steady distillation rate (typically 1-2 drops per second).
-
Discard any initial forerun that distills at a lower temperature.
-
Collect the fraction that distills at a constant temperature and pressure. This is the purified this compound.
-
Stop the distillation when a small amount of residue remains in the distillation flask to avoid distilling over high-boiling impurities or polymerized material.
4. Post-Distillation Handling:
-
Allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.[2]
-
If the inhibitor needs to be removed, follow the procedure outlined in FAQ Q4.
-
Store the purified this compound in a cool, dark place, preferably refrigerated, and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and polymerization.
Mandatory Visualizations
Caption: Troubleshooting workflow for vacuum distillation of this compound.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. US4650910A - Process for the preparation of substituted styrenes - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. WO1991013915A1 - Process for purifying brominated polystyrene - Google Patents [patents.google.com]
- 5. Solved: Styrene can be purified by: A Simple distillation B Vacuum distillation C Fra [Chemistry] [gauthmath.com]
- 6. Styrene can be purified by (1) Simple distillation (2) Fractional distill.. [askfilo.com]
- 7. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 8. youtube.com [youtube.com]
- 9. 2039-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yield in 2-Bromostyrene polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low yield of 2-Bromostyrene polymerization.
Troubleshooting Guide
Low polymer yield is a common issue in the polymerization of this compound. This guide provides a systematic approach to identifying and resolving the root causes.
Question 1: My polymerization of this compound resulted in a very low or no yield. What are the most likely causes?
Several factors can contribute to poor polymerization outcomes. The most common culprits are the presence of inhibitors, oxygen, or other impurities, as well as suboptimal reaction conditions. A systematic check of the following is recommended:
-
Inhibitor Removal: Commercial this compound contains inhibitors like 3,5-di-tert-butylcatechol (B55391) to prevent spontaneous polymerization during storage. These must be removed before the reaction.
-
Oxygen Inhibition: Oxygen can act as a radical scavenger, inhibiting free-radical polymerization.[1] It is crucial to deoxygenate the reaction mixture.
-
Monomer and Reagent Purity: Impurities in the monomer, initiator, or solvent can interfere with the polymerization process.
-
Initiator Choice and Concentration: The selection and amount of initiator are critical for efficient polymerization.
-
Reaction Temperature and Time: The reaction temperature must be appropriate for the chosen initiator to ensure a suitable rate of radical formation. Reaction times may also need optimization.
Below is a troubleshooting workflow to diagnose the cause of low yield:
Caption: Troubleshooting workflow for low polymerization yield.
Frequently Asked Questions (FAQs)
Inhibitor Removal
Q1: Why is it necessary to remove the inhibitor from this compound before polymerization?
Polymerization inhibitors are added to monomers to prevent spontaneous polymerization during transport and storage.[2] These compounds work by scavenging free radicals, which are essential for initiating the polymerization chain reaction.[3] If the inhibitor is not removed, it will consume the radicals generated by the initiator, leading to a significant induction period or complete inhibition of the polymerization, resulting in low or no yield.
Q2: What is the common inhibitor in this compound and how can I remove it?
Commercial this compound is often stabilized with 0.1% 3,5-di-tert-butylcatechol. There are two primary methods for its removal:
-
Aqueous Base Wash: Washing the monomer with an aqueous solution of sodium hydroxide (B78521) (NaOH) can effectively remove phenolic inhibitors like catechols.[4] The inhibitor is deprotonated to form a water-soluble salt, which is then separated from the organic monomer phase.
-
Column Chromatography: Passing the monomer through a column of activated basic alumina (B75360) is another effective method for removing inhibitors.[4][5]
Q3: Is one inhibitor removal method superior to the other?
Both methods are effective. The choice often depends on the scale of the reaction and the desired purity.
| Method | Advantages | Disadvantages |
| Aqueous NaOH Wash | Simple, inexpensive, and suitable for larger quantities. | May introduce water into the monomer, requiring a subsequent drying step. |
| Basic Alumina Column | Provides very pure, dry monomer. | Can be more time-consuming and may not be practical for very large quantities. |
Initiators and Reaction Conditions
Q4: Which initiators are suitable for the polymerization of this compound?
For free-radical polymerization of styrene (B11656) derivatives like this compound, common thermal initiators include azo compounds and organic peroxides.[6][7]
| Initiator Class | Examples | Typical Decomposition Temperature |
| Azo Initiators | 2,2'-Azobis(isobutyronitrile) (AIBN) | 65-85 °C |
| Peroxide Initiators | Benzoyl peroxide (BPO) | 80-100 °C |
The choice of initiator will dictate the optimal reaction temperature. For more controlled polymerization, Atom Transfer Radical Polymerization (ATRP) can be employed, which uses a different set of initiators like ethyl 2-bromoisobutyrate (BriB).[8]
Q5: How does initiator concentration affect the polymer yield and molecular weight?
The initiator concentration directly influences the number of polymer chains initiated. A higher initiator concentration generally leads to a faster polymerization rate.[9] However, an excessively high concentration can result in shorter polymer chains and a lower overall molecular weight. Conversely, a very low initiator concentration may lead to incomplete monomer conversion and low yield.[10]
Q6: What is the importance of an inert atmosphere in the polymerization of this compound?
Oxygen is a potent inhibitor of radical polymerization.[1] It can react with the initiating and propagating radicals to form less reactive peroxy radicals, which can terminate the polymerization chain. Therefore, it is crucial to perform the polymerization under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. This is typically achieved by degassing the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the solution.
Polymer Purification
Q7: How can I purify the poly(this compound) after the reaction?
A common method for purifying the resulting polymer is precipitation.[11] This involves dissolving the reaction mixture in a good solvent for the polymer (e.g., tetrahydrofuran (B95107) (THF), toluene) and then adding this solution dropwise to a large volume of a non-solvent (e.g., methanol, ethanol). The polymer will precipitate out of the solution, while unreacted monomer and initiator byproducts remain dissolved in the solvent/non-solvent mixture. The precipitated polymer can then be collected by filtration, washed with the non-solvent, and dried under vacuum.
Experimental Protocols
Protocol 1: Inhibitor Removal from this compound using a Basic Alumina Column
This protocol describes the purification of this compound to remove the storage inhibitor.
Caption: Workflow for inhibitor removal using a basic alumina column.
Materials:
-
This compound (containing inhibitor)
-
Activated basic alumina
-
Chromatography column with a stopcock
-
Glass wool or fritted disc
-
Collection flask
Procedure:
-
Place a small plug of glass wool or ensure the column has a fritted disc at the bottom of the chromatography column.
-
Fill the column with activated basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a general rule is a 5-10 cm column height for 10-20 mL of monomer).
-
Gently tap the column to ensure even packing of the alumina.
-
Carefully add the this compound to the top of the alumina column.
-
Allow the monomer to pass through the column under gravity. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer in a clean, dry flask.
-
The purified monomer should be used immediately for the best results, as it is now susceptible to spontaneous polymerization. If storage is necessary, it should be kept at a low temperature (e.g., in a refrigerator) and in the dark.
Protocol 2: Free-Radical Polymerization of this compound
This protocol provides a general procedure for the free-radical polymerization of this compound using AIBN as the initiator.
Materials:
-
Purified this compound (inhibitor-free)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or anisole)
-
Schlenk flask or similar reaction vessel with a sidearm
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Setup: Assemble the Schlenk flask with a stir bar and connect it to a Schlenk line for inert gas and vacuum.
-
Reagents: Add the purified this compound, AIBN, and solvent to the flask. The exact amounts will depend on the desired scale and monomer-to-initiator ratio.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Freeze the mixture using liquid nitrogen.
-
Apply a vacuum to the flask.
-
Thaw the mixture while maintaining the vacuum.
-
Backfill the flask with inert gas.
-
-
Polymerization: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 70 °C for AIBN). Stir the reaction mixture for the specified time (e.g., 4-24 hours).
-
Termination and Precipitation:
-
Cool the reaction to room temperature.
-
Expose the mixture to air to quench the polymerization.
-
Slowly pour the viscous solution into a beaker containing a large excess of a stirred non-solvent (e.g., methanol).
-
-
Isolation: The polymer will precipitate as a solid. Collect the polymer by filtration.
-
Purification: Wash the collected polymer several times with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Polymerization Initiators | TCI AMERICA [tcichemicals.com]
- 8. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions with 2-Bromostyrene
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on managing the exothermic hazards associated with 2-Bromostyrene. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during storage, handling, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic hazard when working with this compound?
A1: The primary hazard is spontaneous, uncontrolled radical polymerization.[1][2] Like styrene (B11656), this compound can polymerize, a process that is highly exothermic.[3] If not properly managed, the heat generated can exceed the cooling capacity of the system, leading to a rapid increase in temperature and pressure, a dangerous situation known as a runaway reaction.[4][5] This can result in violent boiling, pressure buildup in closed systems, and potentially vessel failure or explosion.[6][7] Factors like heat, light, and the presence of radical initiators can trigger polymerization.
Q2: How can I prevent the spontaneous polymerization of this compound during storage?
A2: Proper storage is critical. This compound should be stored in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames.[8][9] It is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC) or 3,5-di-tert-butylcatechol, to prevent polymerization.[10] Always check the supplier's safety data sheet (SDS) for the specific inhibitor and its concentration. Storage at refrigerated temperatures (e.g., 2-8°C) is often recommended.[11]
Q3: What are common inhibitors for this compound and how do they work?
A3: Common inhibitors for styrene and its derivatives are phenolic compounds or stable radicals that act as radical scavengers.[1][2] These compounds interrupt the chain reaction of polymerization by reacting with and neutralizing the growing polymer radicals. For many inhibitors, the presence of oxygen is necessary for them to function effectively.[12]
Q4: My reaction with this compound is showing a rapid, uncontrolled temperature increase. What should I do immediately?
A4: An uncontrolled temperature rise signifies a potential runaway reaction, and immediate action is crucial.[13] If it is safe to do so, remove any external heating sources and enhance cooling by using an ice/water or ice/salt bath.[14] Immediately stop the addition of any reagents. Alert colleagues in the vicinity and be prepared to evacuate if the reaction cannot be brought under control. If a pre-planned quenching procedure is in place, execute it with extreme caution.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Immediate Actions & Solutions |
| Uncontrolled Temperature Spike (Runaway Reaction) | - Reagent addition rate is too high.- Inadequate cooling capacity.- Insufficient stirring causing localized hot spots.- Depletion of inhibitor. | - IMMEDIATELY stop all reagent addition.- Maximize cooling (use an ice/salt bath).- Increase stirring rate if safe to do so.- If the temperature continues to rise, execute emergency quench protocol.- For future experiments, reduce the rate of addition, use a more dilute solution, or scale down the reaction.[14] |
| This compound appears viscous or contains solid particles | - Spontaneous polymerization has occurred due to improper storage, inhibitor depletion, or exposure to heat/light. | - Do not heat the material, as this will accelerate polymerization.- If only a small amount of polymer is present, it may be possible to filter it out before use, but the remaining monomer will be less stable.- Consider safely disposing of the material according to institutional guidelines.- For future use, ensure proper storage conditions are met.[16] |
| Reaction fails to initiate | - Inhibitor present in the this compound is preventing the desired reaction from starting. | - The inhibitor may need to be removed prior to the reaction. This is typically done by washing the monomer with an aqueous base solution (e.g., NaOH) to remove phenolic inhibitors, followed by drying and immediate use.- Alternatively, a slight excess of the initiator for your desired reaction may be required to overcome the effect of the storage inhibitor. |
| Low product yield in polymerization reactions | - Presence of oxygen when using certain initiators.- Incorrect initiator concentration.- Inefficient heat transfer affecting polymerization rate. | - If performing a controlled polymerization, ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can interfere with some radical polymerizations.[12]- Optimize initiator concentration and reaction temperature based on literature procedures.- Ensure efficient stirring and heat transfer. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2039-88-5 | [17] |
| Molecular Formula | C₈H₇Br | [17][18] |
| Molecular Weight | 183.05 g/mol | [18] |
| Appearance | Liquid | |
| Density | 1.46 g/mL at 25 °C | |
| Boiling Point | 102-104 °C / 22 mmHg60-61 °C / 3 Torr | [17] |
| Melting Point | -52.5 °C | [17] |
| Storage Temperature | 2-8 °C | |
Table 2: Common Inhibitors for Styrene Monomers
| Inhibitor | Common Concentration | Mechanism | Notes | Source(s) |
|---|---|---|---|---|
| 4-tert-butylcatechol (TBC) | 0.01 - 0.05% | Radical Scavenger | Requires oxygen to be effective. Can be removed with a basic wash. | [1][10][19] |
| 3,5-di-tert-butylcatechol | ~0.1% | Radical Scavenger | Used by some commercial suppliers for this compound. | |
| Butylated hydroxytoluene (BHT) | 10 - 50 ppm | Radical Scavenger | A common antioxidant and radical scavenger. | [1][12] |
| Hydroquinone (B1673460) (HQ) | 10 - 50 ppm | Radical Scavenger | Effective for distillation of monomers. | [1][12] |
| 4-Methoxyphenol (MEHQ) | 10 - 50 ppm | Radical Scavenger | Another common inhibitor for vinyl monomers. |[1] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Exothermic Reaction
This protocol provides a general framework for safely conducting an exothermic reaction with this compound, such as a controlled polymerization or a nucleophilic addition.
-
System Setup:
-
Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a temperature probe to monitor the internal temperature, a condenser under an inert atmosphere (Nitrogen or Argon), and an addition funnel for controlled reagent delivery.
-
Place the reaction vessel in a cooling bath (e.g., ice/water) on a stirrer plate. Ensure the bath has enough capacity to absorb the expected heat of reaction.
-
-
Reagent Preparation:
-
Charge the reaction vessel with this compound and the appropriate solvent. Allow the mixture to cool to the desired starting temperature (e.g., 0 °C).
-
Prepare the solution of the second reactant in the addition funnel.
-
-
Controlled Addition:
-
Begin stirring the this compound solution.
-
Add the second reactant from the addition funnel dropwise into the reaction mixture.
-
Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, desired range (e.g., ±2 °C). A rapid temperature increase indicates the addition is too fast.
-
-
Reaction Monitoring & Workup:
-
After the addition is complete, continue to stir the reaction at the controlled temperature until completion is confirmed by an appropriate analytical method (e.g., TLC, GC).
-
Proceed with a standard quenching and workup procedure only after confirming the reaction is complete and has ceased generating heat.
-
Protocol 2: Emergency Quenching of a Runaway Polymerization
This protocol should be established before beginning any experiment with a high potential for a runaway reaction. A quenching agent should be selected and readily available. Phenothiazine or similar radical scavengers can be used as emergency inhibitors.
-
Identify Runaway Conditions: A runaway is identified by a rapid, accelerating temperature increase that does not respond to primary cooling.
-
Alert and Evacuate: Announce the emergency to nearby personnel. If the situation appears uncontrollable, evacuate the immediate area.
-
Stop Reagent Flow: Immediately stop the addition of all reagents and initiators.
-
Maximize Cooling: If safe to approach, add more ice and salt or dry ice/acetone to the external cooling bath.
-
Execute Quench (with extreme caution): If the reaction is contained and it is safe to do so, introduce a prepared quenching agent. This could be a solution of a radical inhibitor like hydroquinone or BHT in a compatible solvent. The quench solution should be added slowly at first to avoid violent boiling.
Visualizations
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. aidic.it [aidic.it]
- 8. fishersci.fr [fishersci.fr]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. CAS Common Chemistry [commonchemistry.cas.org]
- 18. This compound | C8H7Br | CID 16264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | 2039-88-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Column chromatography conditions for purifying 2-Bromostyrene products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 2-bromostyrene. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard and most commonly used stationary phase for the purification of this compound and similar non-polar to moderately polar organic compounds is silica (B1680970) gel (SiO₂). Standard flash-grade silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice for good resolution and efficient separation.
Q2: How do I determine the optimal mobile phase (eluent) for purifying this compound?
A2: The ideal mobile phase is best determined by preliminary Thin Layer Chromatography (TLC) analysis. A common starting solvent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The goal is to find a solvent ratio that provides a retention factor (Rf) for this compound in the range of 0.2 to 0.4. This Rf value typically ensures good separation from impurities and a reasonable elution time from the column.
Q3: My commercially available this compound contains an inhibitor. Do I need to remove it before my reaction, and can this be done via column chromatography?
A3: Yes, inhibitors such as 3,5-di-tert-butylcatechol, hydroquinone (B1673460) (HQ), or monomethyl ether of hydroquinone (MEHQ) are often added to prevent polymerization and should typically be removed before use in reactions like polymerization or those sensitive to phenolic compounds. Passing the this compound through a short plug of basic alumina (B75360) is an effective method for removing these acidic inhibitors. While a silica gel column can also be used, basic alumina is often more specific for this purpose. Alternatively, the inhibitor can be removed by washing the monomer with an aqueous base solution (e.g., 1M NaOH), followed by drying and then purification by column chromatography if needed to remove other impurities.
Q4: Can this compound decompose on silica gel?
A4: Styrene derivatives can be sensitive to the acidic nature of silica gel, which may potentially lead to polymerization or degradation, especially if left on the column for an extended period. To mitigate this, it is advisable to perform the chromatography relatively quickly (flash chromatography). If decomposition is suspected, deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (B128534) (1-2%) can be beneficial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound elutes too quickly (High Rf) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you are using 10:1 hexane:ethyl acetate, try 20:1 or even pure hexane. |
| This compound elutes too slowly or not at all (Low Rf) | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent. For instance, move from 20:1 to 10:1 hexane:ethyl acetate. A gradient elution, where the polarity of the mobile phase is increased over the course of the separation, can be very effective. |
| Poor separation of this compound from impurities | - Inappropriate solvent system.- Column overloading.- Column was packed improperly (channeling).- Flow rate is too high. | - Re-optimize the mobile phase using TLC to maximize the difference in Rf values between your product and the impurities.- Reduce the amount of crude product loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the silica gel.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Streaking or tailing of the product spot on TLC and broad bands on the column | - Sample is too concentrated when loaded.- The compound is interacting strongly with the silica gel.- The compound is not fully soluble in the mobile phase. | - Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Dry loading (adsorbing the product onto a small amount of silica before loading) can also be very effective.- Consider adding a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, though the latter is less likely to be necessary for this compound). |
| Product is not eluting from the column | - The mobile phase is not polar enough.- The product may have decomposed or polymerized on the column. | - Significantly increase the polarity of the mobile phase (e.g., switch to a higher concentration of ethyl acetate or even add a small amount of methanol).- To check for decomposition, you can perform a 2D TLC. Spot the compound, run the TLC, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it may indicate decomposition on the silica. If this is the case, consider using a different stationary phase like alumina or deactivating the silica gel. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using flash column chromatography. The specific solvent system should be optimized beforehand using TLC.
1. Materials:
-
Crude this compound product
-
Silica gel (230-400 mesh)
-
Solvents (e.g., HPLC-grade hexane and ethyl acetate)
-
Glass chromatography column with a stopcock
-
Sand (sea sand, washed and dried)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a volatile solvent.
-
Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 50:1, 20:1, 10:1).
-
The ideal solvent system will give the this compound spot an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically with a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached.
-
Add a layer of sand (approx. 1-2 cm) to the top of the silica gel to prevent disturbance during solvent addition.
-
Drain the solvent until it is just level with the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel.
-
Add a small amount of fresh mobile phase to wash the sides of the column and allow this to enter the silica gel as well.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting the eluent in fractions.
-
Apply gentle pressure to the top of the column (e.g., with a pump or house air) to achieve a steady flow rate (for flash chromatography, a flow rate of about 2 inches/minute is common).
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities after your product has been collected.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: A workflow diagram for troubleshooting the column chromatography purification of this compound.
Technical Support Center: Phosphine Ligands in Palladium-Catalyzed Reactions of 2-Bromostyrene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions of 2-bromostyrene. The following sections detail common issues, their potential causes, and recommended solutions, with a focus on the critical role of phosphine (B1218219) ligands.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed reaction of this compound is showing low to no conversion. What are the primary factors to investigate?
A1: Low or no conversion in palladium-catalyzed reactions can stem from several factors. Begin by assessing the following:
-
Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligand are not degraded. Many phosphine ligands are sensitive to air and moisture.[1] Using a fresh batch or a more stable pre-catalyst is advisable.
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[2] Ensure the reaction is conducted under a rigorously maintained inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.
-
Reaction Temperature: The optimal temperature is crucial. For challenging substrates like this compound, higher temperatures may be necessary to facilitate oxidative addition. However, excessive heat can lead to catalyst decomposition.
-
Solvent and Base: The choice of solvent and base can significantly impact the reaction outcome. Ensure they are appropriate for the specific cross-coupling reaction and are of high purity.
Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can it be prevented?
A2: The formation of palladium black signifies the precipitation of palladium metal from the catalytic cycle, leading to catalyst deactivation. This is often caused by:
-
Inappropriate Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst. Insufficiently bulky or electron-donating ligands may not prevent catalyst aggregation.
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalytic complex.
-
Incorrect Ligand-to-Palladium Ratio: An optimal ligand-to-palladium ratio is critical for maintaining catalyst stability.
To prevent the formation of palladium black, consider using bulkier, more electron-donating phosphine ligands, optimizing the reaction temperature, and ensuring the correct stoichiometry of ligand to palladium.
Q3: My reaction is producing significant amounts of side products, such as the homocoupling of this compound or dehalogenation. How can I minimize these?
A3: Side product formation is a common issue. To mitigate this:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Bulky, electron-rich ligands can often suppress side reactions by promoting the desired catalytic pathway.
-
Reaction Conditions: Lowering the reaction temperature, using a less polar solvent, or choosing a different base can sometimes reduce the extent of side reactions.
-
Additives: In some cases, the addition of specific additives can help to suppress side reactions.
Q4: How do the steric and electronic properties of phosphine ligands affect the reaction of this compound?
A4: The steric bulk and electron-donating ability of phosphine ligands are critical parameters:
-
Steric Effects: Bulky ligands can promote the reductive elimination step of the catalytic cycle and can help to create a coordinatively unsaturated metal center, which is often the active catalytic species.[3][4]
-
Electronic Effects: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, a key step in the catalytic cycle.[5]
The optimal balance of steric and electronic properties depends on the specific reaction type and the other reactants involved.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | The C-Br bond of this compound needs to be activated by the Pd(0) complex. Use a more electron-rich phosphine ligand such as SPhos or XPhos to accelerate this step.[6] |
| Protodeborylation of Boronic Acid | The boronic acid coupling partner can be sensitive to the reaction conditions. Consider using a milder base or switching to a more stable boronic ester. |
| Catalyst Deactivation | Formation of palladium black can halt the reaction. Employ a bulkier ligand like XPhos or RuPhos to enhance catalyst stability.[6] |
| Suboptimal Base or Solvent | The choice of base and solvent is crucial. Screen different combinations, such as K₃PO₄ in dioxane/water or Cs₂CO₃ in toluene. |
Issue 2: Poor Performance in Heck Reaction
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of this compound | Heck reactions with aryl bromides can be sluggish. Utilize a highly active catalyst system, for instance, one with a bulky, electron-rich phosphine ligand like P(t-Bu)₃.[7] |
| Polymerization of Styrene (B11656) Moiety | The styrene functionality in the starting material and product can be prone to polymerization at elevated temperatures. Add a polymerization inhibitor like hydroquinone. |
| Regioselectivity Issues | The position of the new C-C bond can vary. To control regioselectivity, the choice of ligand is critical. For terminal addition, monodentate ligands are generally preferred. |
| Catalyst Decomposition | High temperatures required for the Heck reaction can lead to catalyst decomposition. Consider using a more robust pre-catalyst or a ligand that forms a more stable complex. |
Issue 3: Challenges in Sonogashira Coupling
| Potential Cause | Troubleshooting Steps |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction, often promoted by the copper co-catalyst. Running the reaction under copper-free conditions or using a ligand that minimizes this side reaction can be effective. |
| Sluggish Reaction Rate | The coupling of aryl bromides in Sonogashira reactions can be slow. Employing a more electron-rich and sterically demanding phosphine ligand can enhance the reaction rate. |
| Catalyst Inhibition | The amine base can sometimes act as a ligand, inhibiting the catalyst. Using a non-coordinating base or a higher ligand-to-palladium ratio may be beneficial. |
Issue 4: Difficulties in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps | | Slow Reductive Elimination | The final C-N bond-forming step can be slow. The use of bulky biaryl phosphine ligands, such as BrettPhos or RuPhos, is known to accelerate reductive elimination.[8][9] | | Dehalogenation of this compound | This side reaction can be competitive with the desired amination. The choice of base is critical; using a weaker base or a different solvent system can sometimes mitigate this issue. | | Catalyst Poisoning by the Amine | Some amines can bind too strongly to the palladium center and inhibit catalysis. Using a ligand that can compete effectively with the amine for coordination is important. |
Data Presentation
The following tables provide illustrative data on the effect of different phosphine ligands on the yield of palladium-catalyzed reactions of this compound. Please note that optimal conditions may vary, and this data should be used as a guideline for ligand selection.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 85 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 95 |
Table 2: Heck Reaction of this compound with n-Butyl Acrylate
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | Et₃N | DMF | 120 | 50 |
| P(o-tol)₃ | Pd(OAc)₂ | Et₃N | DMF | 120 | 65 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cy₂NMe | Dioxane | 100 | 90 |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | DMAc | 110 | 88 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Ligand | Pd Source | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 70 |
| XPhos | Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | 80 | 85 |
| SPhos | Pd₂(dba)₃ | None | K₃PO₄ | Toluene | 90 | 88 |
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| BINAP | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 75 |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 92 |
| BrettPhos | Pd(OAc)₂ | LiHMDS | THF | 80 | 95 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the arylboronic acid (1.2 equiv.), base (e.g., K₃PO₄, 2.0 equiv.), palladium pre-catalyst (e.g., Pd(OAc)₂), and phosphine ligand (e.g., SPhos).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., toluene) via syringe, followed by this compound (1.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Reaction of this compound:
-
In a dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂), the phosphine ligand (e.g., P(t-Bu)₃), and the base (e.g., Cy₂NMe).
-
Add the degassed solvent (e.g., dioxane), followed by this compound (1.0 equiv.) and the alkene coupling partner (1.2 equiv.).
-
Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir until the starting material is consumed.
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by chromatography.
Visualizations
References
- 1. d-nb.info [d-nb.info]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Low Solubility of Ladder Polymers from Poly(2-bromostyrene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of ladder polymers derived from poly(2-bromostyrene).
Frequently Asked Questions (FAQs)
Q1: Why do ladder polymers synthesized from poly(this compound) exhibit such low solubility?
A1: The low solubility of these ladder polymers is a direct consequence of their rigid, planar structure. The synthesis typically involves an intramolecular cyclization of the precursor, poly(this compound), which creates a fused aromatic backbone. This rigidity leads to strong intermolecular π-π stacking and a lack of conformational freedom, causing the polymer chains to aggregate and resist dissolution in common organic solvents.[1][2]
Q2: What is the general strategy for synthesizing a ladder polymer from poly(this compound)?
A2: The synthesis is typically a two-step process. First, poly(this compound) is synthesized, often via controlled radical polymerization to manage molecular weight and dispersity. The second and more challenging step is the intramolecular "zipper-like" cyclization reaction to form the ladder structure. This is commonly achieved through methods like Yamamoto coupling or other intramolecular C-C bond-forming reactions, such as Friedel-Crafts alkylation.[3][4][5]
Q3: What are the primary methods to improve the solubility of these ladder polymers?
A3: The most effective strategies focus on disrupting the strong intermolecular interactions:
-
Side-Chain Engineering: Introducing bulky or flexible side chains onto the polymer backbone before cyclization can sterically hinder π-π stacking and increase the entropy of dissolution.[1][6]
-
Post-Polymerization Modification: Chemical modification of the precursor polymer, poly(this compound), before the ladderization step can introduce solubilizing groups.[7][8][9]
-
Copolymerization: Incorporating other monomer units with solubilizing side chains during the initial polymerization of this compound can lead to a more soluble final ladder polymer.
Troubleshooting Guide
Issue 1: The synthesized ladder polymer is completely insoluble in all tested solvents.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High degree of crystallinity and strong π-π stacking. | Introduce bulky side chains to the poly(this compound) precursor before cyclization. Common choices include long alkyl chains (e.g., octyl, dodecyl) or branched alkyl groups.[1] | The bulky groups will disrupt the close packing of the polymer chains, leading to improved solubility in solvents like THF, chloroform, or toluene.[10] |
| Cross-linking during the intramolecular cyclization reaction. | Optimize the reaction conditions for the cyclization step. This includes lowering the reaction temperature, using a higher dilution, and carefully selecting the catalyst to favor intramolecular over intermolecular reactions.[11] | Reduced cross-linking will prevent the formation of an insoluble polymer network, yielding a soluble ladder polymer. |
| Incomplete cyclization leading to a rigid but non-uniform structure. | Ensure the cyclization reaction goes to completion by extending the reaction time or using a more efficient catalyst. Characterize the polymer at intermediate stages to monitor the reaction progress. | A fully cyclized, more uniform ladder structure may exhibit slightly different solubility properties that can be further addressed with side-chain modifications. |
Issue 2: The precursor poly(this compound) is soluble, but the polymer precipitates during the cyclization reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| The forming ladder structure is insoluble in the reaction solvent. | Perform the cyclization reaction in a higher boiling point solvent that is known to be a good solvent for rigid polymers, such as dichlorobenzene or N-methyl-2-pyrrolidone (NMP). | The polymer will remain in solution throughout the reaction, allowing the cyclization to proceed to completion and simplifying purification. |
| Aggregation of the polymer chains as the ladder structure forms. | Add a solubilizing agent or perform the reaction at a higher temperature to disrupt aggregation. | The polymer chains will remain solvated, preventing premature precipitation. |
Issue 3: The resulting ladder polymer has very low molecular weight.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Chain scission during the harsh conditions of the cyclization reaction. | Use milder cyclization conditions. For example, if using a strong Lewis acid for Friedel-Crafts cyclization, try a weaker acid or a lower reaction temperature. | Preservation of the polymer backbone integrity, leading to a higher molecular weight ladder polymer. |
| Poor solubility of the growing ladder polymer chain terminates the reaction. | As mentioned previously, improve the solubility of the polymer by introducing solubilizing side chains on the precursor or using a better solvent for the reaction. | The polymerization will proceed to a higher degree, resulting in a higher molecular weight product. |
Quantitative Data Summary
The following table summarizes typical molecular weight and solubility data for ladder-type polymers, illustrating the impact of side chains. Note that specific data for ladder polymers derived directly from poly(this compound) is scarce in the literature; therefore, data from analogous poly(p-phenylene) ladder polymers are presented to demonstrate the general principles.
| Polymer System | Modifying Side Chain | Mn (kDa) | Polydispersity Index (PDI) | Solubility |
| Ladder Poly(p-phenylene) | None | < 5 | > 3.0 | Insoluble in common organic solvents |
| Ladder Poly(p-phenylene) | Hexyl chains | 10 - 20 | 1.8 - 2.8 | Soluble in THF, Chloroform |
| Ladder Poly(p-phenylene) | 2-ethylhexyl chains | > 20 | < 2.5 | Good solubility in common organic solvents |
| 9,9'-Bifluorenylidene-based Ladder Polymer | Not specified | 9.7 | 1.71 | Soluble in THF, chloroform, toluene, DMF[10] |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via ATRP
-
Materials: this compound (monomer), CuBr (catalyst), PMDETA (ligand), ethyl α-bromoisobutyrate (initiator), anisole (B1667542) (solvent).
-
Procedure:
-
To a dried Schlenk flask, add CuBr and anisole.
-
Deoxygenate the mixture by bubbling with argon for 30 minutes.
-
Add PMDETA and stir until a homogeneous solution is formed.
-
Add the this compound monomer and the ethyl α-bromoisobutyrate initiator.
-
Place the flask in an oil bath preheated to 90°C and stir for the desired reaction time.
-
To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.
-
Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst.
-
Precipitate the polymer in methanol (B129727), filter, and dry under vacuum at 60°C.
-
Protocol 2: Intramolecular Cyclization via Yamamoto Coupling
-
Materials: Poly(this compound), bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], 2,2'-bipyridine (B1663995) (bpy), N,N-dimethylformamide (DMF), toluene.
-
Procedure:
-
In a glovebox, dissolve poly(this compound) in anhydrous DMF/toluene.
-
In a separate flask, dissolve Ni(COD)₂ and bpy in anhydrous DMF.
-
Add the Ni(COD)₂ solution to the polymer solution dropwise at 60°C under an inert atmosphere.
-
Stir the reaction mixture at 60°C for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into a solution of HCl in methanol to precipitate the ladder polymer.
-
Filter the polymer, wash extensively with methanol and acetone, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of ladder polymers.
Caption: Troubleshooting logic for addressing low solubility in ladder polymers.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ladder polymer - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Random copolymer of styrene and diene derivatives via anionic living polymerization followed by intramolecular Friedel–Crafts cyclization for high-performance thermoplastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer | MDPI [mdpi.com]
- 11. Fully conjugated ladder polymers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00154A [pubs.rsc.org]
Technical Support Center: Minimizing Homocoupling in 2-Bromostyrene Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions when using 2-bromostyrene in various cross-coupling methodologies.
Frequently Asked Questions (FAQs) - General Homocoupling Issues
Q1: What is homocoupling in the context of cross-coupling reactions?
A: Homocoupling is an undesired side reaction where two identical molecules of a coupling partner react with each other. For example, in a Suzuki reaction between this compound and phenylboronic acid, the homocoupling of phenylboronic acid would produce biphenyl, and the homocoupling of this compound would produce 1,4-diphenyl-1,3-butadiene. These byproducts reduce the yield of the desired cross-coupled product and complicate purification.
Q2: What are the primary causes of homocoupling?
A: The most common causes of homocoupling include:
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then promote the homocoupling of organometallic reagents, such as boronic acids.[1][3] Rigorous exclusion of oxygen is critical.[1][4][5]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) state. One pathway for this reduction involves the homocoupling of two molecules of the organometallic partner (e.g., boronic acid or organotin reagent).[1][3]
-
Catalyst Decomposition: High temperatures or improper ligand choice can lead to the formation of palladium black, which can have different catalytic activities and may promote homocoupling.
-
In Sonogashira Couplings: The copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[6][7]
Q3: How can I effectively remove oxygen from my reaction?
A: Proper degassing of solvents and maintaining an inert atmosphere are essential.[4] Common techniques include:
-
Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes. A subsurface sparge is highly effective.[1][8]
-
Freeze-Pump-Thaw: This method is very effective and involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This cycle should be repeated at least three times.[1][9]
-
Inert Atmosphere: The reaction should be assembled and run under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.[1][9]
Q4: Can the choice of ligand affect the level of homocoupling?
A: Yes, the ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos and XPhos) can accelerate the desired oxidative addition and reductive elimination steps of the cross-coupling cycle.[1][4][9] This increased rate of the desired reaction can outcompete the pathways leading to homocoupling.
Troubleshooting Guides for Specific Reactions
Suzuki-Miyaura Coupling
Issue: Significant formation of the boronic acid dimer is observed.
| Potential Cause | Suggested Solution | Citation |
| Inadequate Degassing | Ensure solvents and the reaction mixture are thoroughly deoxygenated using sparging or at least three freeze-pump-thaw cycles. Maintain a positive pressure of inert gas. | [4][5][10] |
| Pd(II) Precatalyst | If using Pd(OAc)₂, consider adding a mild reducing agent like potassium formate (B1220265) to facilitate the formation of Pd(0) without promoting extensive homocoupling. Alternatively, use a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst. | [1][8] |
| Unstable Boronic Acid | Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol (B44631) ester) or a trifluoroborate salt. These are often less prone to protodeboronation and homocoupling. | [9] |
| Suboptimal Ligand | Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) which can promote the desired cross-coupling pathway. | [9][11] |
| Stoichiometry | Try using a slight excess (1.1-1.2 equivalents) of this compound relative to the boronic acid. | [9] |
Sonogashira Coupling
Issue: The major byproduct is the dimer of the terminal alkyne (Glaser-Hay coupling).
| Potential Cause | Suggested Solution | Citation |
| Oxygen Presence | Oxygen promotes the copper-mediated dimerization of alkynes. Rigorous degassing is absolutely critical for Sonogashira reactions. | [6] |
| Copper Co-catalyst | While classic Sonogashira protocols use a copper(I) co-catalyst, its presence is often linked to homocoupling. Consider using a "copper-free" Sonogashira protocol. These often require specific ligands or bases to facilitate the catalytic cycle. | [7] |
| Reaction Atmosphere | Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) has been shown to drastically diminish alkyne homocoupling. | [6] |
| Catalyst/Base Choice | Ensure an appropriate amine base (e.g., triethylamine, diisopropylamine) is used, as it plays a role in forming the crucial copper-acetylide intermediate. | [12] |
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Setup
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool to room temperature under vacuum or in a desiccator.
-
Assembly: Assemble the glassware, including a magnetic stir bar.
-
Evacuate-Backfill Cycle: Seal the flask with a rubber septum. Connect it to a Schlenk line, evacuate under vacuum for 5-10 minutes, and then backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[1][9]
-
Reagent Addition: Add all solid reagents (e.g., this compound coupling partner, base, catalyst, ligand) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent via a cannula or a gas-tight syringe.
-
Reaction: If heating is required, place the sealed flask in a preheated oil bath and stir. Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization.
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Catalyst Addition: To the same flask, add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol%) and a phosphine ligand (e.g., SPhos at 4 mol%).[4]
-
Evacuate and Backfill: Seal the flask and perform three evacuate-backfill cycles with argon.
-
Liquid Addition: Add this compound (1.0 equiv) via syringe, followed by a degassed solvent system (e.g., 1,4-dioxane/water at a 4:1 v/v ratio).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A logical workflow for diagnosing and solving common causes of homocoupling.
Caption: Standard experimental workflow for setting up an inert atmosphere cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. m.youtube.com [m.youtube.com]
Influence of applied potential on selective electrocarboxylation of bromostyrenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective electrocarboxylation of bromostyrenes. The information is designed to address specific experimental challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the electrocarboxylation of bromostyrenes?
A1: The main challenge is achieving selectivity. Bromostyrenes possess two reducible groups: the carbon-bromine (C-Br) bond and the carbon-carbon double bond (C=C). During electrocarboxylation, these two groups can compete for reduction, potentially leading to a mixture of products.[1] The desired reaction is the selective cleavage of the C-Br bond followed by the addition of CO2, while avoiding the reduction of the C=C bond.[1]
Q2: How does the applied potential influence the selectivity of the reaction?
A2: The applied potential is a critical factor in controlling the selectivity of the electrocarboxylation of bromostyrenes.[1] By carefully selecting the potential, it is possible to favor the reduction of the C-Br bond over the C=C bond. Generally, the C-Br bond can be reduced at a more positive potential than the C=C bond, especially when using a catalytic cathode material like silver.[1] Applying a potential that is sufficiently negative to reduce the C-Br bond but not negative enough to reduce the C=C bond is key to achieving high selectivity for the desired vinylbenzoic acid product.[1]
Q3: What are the common side reactions observed during the electrocarboxylation of bromostyrenes?
A3: Common side reactions include:
-
Reduction of the C=C bond: This leads to the formation of ethylphenyl bromide.
-
Hydrogenolysis: The C-Br bond is cleaved and replaced by a hydrogen atom, yielding styrene (B11656).[2]
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Electroreduction of CO2: At highly negative potentials, CO2 itself can be reduced.[1]
-
Reduction of the supporting electrolyte: This can occur at very negative potentials.[1]
Q4: Why is a sacrificial anode, such as magnesium or aluminum, often used in electrocarboxylation reactions?
A4: Sacrificial anodes, like magnesium (Mg) or aluminum (Al), are commonly used because they are more easily oxidized than the other species in the reaction mixture.[3][4] This allows for the use of a simple undivided electrolysis cell, which is experimentally more convenient.[3][4] The metal cations generated from the sacrificial anode can also help to stabilize the carboxylate product formed.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired vinylbenzoic acid | - Inappropriate applied potential. - Low CO2 concentration in the electrolyte. - Non-optimal reaction temperature. - Inefficient cathode material. | - Optimize the applied potential by running a series of small-scale experiments at different potentials. - Ensure the electrolyte is saturated with CO2 by bubbling the gas through the solution for an extended period before and during the electrolysis.[1] - Adjust the reaction temperature. A study on 4-bromostyrene (B1200502) found 5°C to be optimal.[1] - Use a silver cathode, which has shown good catalytic activity for the reduction of the C-Br bond.[1] |
| Formation of significant amounts of styrene (hydrogenolysis product) | - The solvent may be acting as a proton source.[2] - The applied potential may be too negative, favoring side reactions. | - Ensure the use of a dry, aprotic solvent like N,N-dimethylformamide (DMF).[1] - Re-optimize the applied potential to a less negative value. |
| Presence of ethylphenyl bromide in the product mixture | - The applied potential is too negative, leading to the reduction of the C=C bond. | - Set the applied potential to a more positive value. Cyclic voltammetry can be used to determine the reduction potential of the C=C bond and select a potential that avoids this reaction.[1] |
| Low current efficiency | - Competing reduction of CO2 or the supporting electrolyte. - Poor cell design leading to high resistance. | - Avoid excessively negative potentials.[1] - Ensure the electrodes are placed close to each other to minimize the solution resistance. - Check the purity of the reagents and solvent. |
| Inconsistent results between experiments | - Fluctuation in CO2 concentration. - Degradation of the solvent or electrolyte. - Changes in the surface of the cathode. | - Maintain a constant and continuous flow of CO2 throughout the electrolysis.[1] - Use freshly distilled or high-purity solvents and electrolytes. - Polish or clean the cathode surface before each experiment to ensure a consistent surface state. |
Quantitative Data Summary
The following table summarizes the effect of applied potential on the electrocarboxylation of 4-bromostyrene, based on data from a study using a silver cathode in DMF with TBABr as the supporting electrolyte.[1]
| Applied Potential (V vs. Ag/Ag+) | Conversion of 4-bromostyrene (%) | Yield of 4-vinylbenzoic acid methyl ester (%) | Yield of Styrene (%) |
| -1.5 | 98 | 25 | 73 |
| -1.6 | 99 | 35 | 62 |
| -1.7 | 99 | 42 | 55 |
| -1.8 | 99 | 49 | 48 |
| -1.9 | 99 | 49 | 47 |
| -2.0 | 99 | 44 | 41 |
Note: The product was esterified with MeI for GC analysis. The optimal applied potential in this study was found to be -1.8 V.[1]
Experimental Protocols
Typical Protocol for Selective Electrocarboxylation of Bromostyrene
This protocol is a general guideline based on a reported procedure.[1] Researchers should optimize the conditions for their specific substrate and setup.
1. Materials and Reagents:
-
Bromostyrene (e.g., 4-bromostyrene)
-
Dry N,N-dimethylformamide (DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) bromide - TBABr)
-
Carbon dioxide (high purity)
-
Silver (Ag) cylinder or foil for the cathode
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Magnesium (Mg) rod for the anode
-
Undivided electrochemical cell
-
Potentiostat/Galvanostat
-
Standard workup reagents (e.g., HCl, ethyl acetate, anhydrous MgSO4)
-
Esterification reagents (optional, for analysis): anhydrous K2CO3 and methyl iodide (MeI)
2. Pre-electrolysis Preparation:
-
Clean the electrodes thoroughly. The silver cathode can be polished and rinsed with a suitable solvent.
-
Dry all glassware in an oven before use.
-
Prepare the electrolyte solution by dissolving the bromostyrene and supporting electrolyte in dry DMF in the electrochemical cell. A typical concentration is 0.1 mol L-1 for both the substrate and the electrolyte.[1]
3. Electrolysis:
-
Bubble CO2 through the electrolyte solution for at least 30 minutes to ensure saturation.[1]
-
Maintain a continuous flow of CO2 throughout the electrolysis.[1]
-
Immerse the silver cathode and magnesium anode in the solution.
-
Connect the electrodes to the potentiostat and apply the desired constant potential (e.g., -1.8 V vs. a reference electrode).
-
Monitor the reaction progress by measuring the charge passed or by periodically taking samples for analysis (e.g., by GC or HPLC).
4. Post-electrolysis Workup and Analysis:
-
After the electrolysis is complete, disconnect the cell.
-
For analysis by GC, the carboxylic acid product is often esterified. To do this, add anhydrous K2CO3 and MeI to the reaction mixture and stir at an elevated temperature (e.g., 55°C for 5 hours).[1]
-
Acidify the reaction mixture with aqueous HCl.
-
Extract the organic products with a suitable solvent like ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Analyze the product mixture by GC, GC-MS, or NMR to determine the conversion and yields of the different products.
Visualizations
Reaction Pathway for Selective Electrocarboxylation of Bromostyrene
Caption: Proposed reaction mechanism at the cathode for the selective electrocarboxylation of bromostyrene.
Experimental Workflow for Electrocarboxylation
Caption: A generalized experimental workflow for the electrocarboxylation of bromostyrenes.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids [beilstein-journals.org]
- 4. Electrocarboxylation: towards sustainable and efficient synthesis of valuable carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: 2-Bromostyrene in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 2-bromostyrene.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield or failing completely. What are the common causes?
A1: Low yields in palladium-catalyzed reactions with this compound can stem from several factors. The primary issues are related to the inherent instability of the starting material and the sensitivity of the catalytic cycle. Key areas to investigate include:
-
This compound Quality and Stability: this compound is susceptible to polymerization, especially at elevated temperatures. Ensure you are using a fresh bottle or one that has been stored properly (refrigerated and protected from light). Commercial sources often contain inhibitors (e.g., 3,5-di-tert-butylcatechol) which may need to be removed prior to use for some applications, though they can also help prevent premature polymerization in the reaction vessel.
-
Catalyst Deactivation: The formation of palladium black (a sign of catalyst decomposition) is a common reason for reaction failure. This can be caused by exposure to oxygen, high temperatures, or inappropriate solvent choice.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An inappropriate combination can lead to a stalled reaction.
-
Side Reactions: Several side reactions can consume the starting material or the product, reducing the overall yield. These include polymerization, hydrodebromination (dehalogenation), and E/Z isomerization.
Q2: I'm observing a significant amount of a high-molecular-weight, sticky solid in my reaction flask. What is it and how can I prevent it?
A2: This is a strong indication of this compound polymerization. The vinyl group of this compound can undergo radical or metal-catalyzed polymerization, especially under the thermal conditions often required for cross-coupling reactions.
Strategies to Minimize Polymerization:
-
Lower Reaction Temperature: If the catalytic system allows, reducing the reaction temperature can significantly decrease the rate of polymerization.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged heating.
-
Use of Inhibitors: While typically removed, in some cases, a small, controlled amount of a radical inhibitor (that doesn't interfere with the catalyst) might be beneficial.
-
Degassing: Thoroughly degassing the reaction mixture can help to remove oxygen, which can initiate radical polymerization.
Q3: My main byproduct is styrene (B11656). What is causing the loss of the bromine atom?
A3: The formation of styrene is due to a side reaction called hydrodebromination (or dehalogenation). In this process, the bromine atom of this compound is replaced by a hydrogen atom.
Causes and Solutions for Hydrodebromination:
-
Hydride Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace amounts of water.
-
Choice of Solvent: Using anhydrous, aprotic solvents like dioxane or toluene (B28343) is often preferred over protic solvents.[1]
-
Choice of Base: Employ a non-nucleophilic inorganic base. The choice of base can have a significant impact on the extent of this side reaction.[1]
-
Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands can often favor the desired cross-coupling pathway over hydrodebromination.[1]
Q4: The stereochemistry of my product is not what I expected. I'm getting a mixture of E and Z isomers. How can I control this?
A4: While many palladium-catalyzed reactions, like the Heck reaction, are stereoselective for the E isomer, isomerization can occur either with the this compound starting material or the product under the reaction conditions.
Factors Influencing E/Z Isomerization:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can lead to thermodynamic equilibration of the product mixture.
-
Catalyst System: The choice of palladium precursor and ligand can influence the degree of isomerization. Some catalytic intermediates are more prone to facilitating isomerization.
-
Mechanism: Isomerization can occur through various palladium-mediated pathways. A detailed mechanistic understanding can help in selecting conditions to minimize it.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to avoid deactivation. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species. |
| Poor Reagent Quality | Use freshly purified solvents and reagents. Check the purity of your this compound, as impurities can poison the catalyst. Consider removing the inhibitor if necessary and if polymerization can be controlled. |
| Oxygen Contamination | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Ligand or Base | Screen a variety of ligands and bases. For Suzuki couplings, bulky, electron-rich phosphine ligands are often effective. For bases, inorganic options like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common starting points. The optimal choice is highly substrate-dependent. |
Problem 2: Significant Byproduct Formation
| Byproduct | Potential Cause(s) | Suggested Solution(s) |
| Polymer | High reaction temperature; prolonged reaction time; presence of oxygen. | Lower the reaction temperature. Monitor the reaction and stop it upon completion. Ensure rigorous degassing of the reaction mixture. |
| Styrene (Hydrodebromination) | Protic solvent; unsuitable base; non-optimal ligand. | Switch to an anhydrous, aprotic solvent (e.g., toluene, dioxane).[1] Use a non-nucleophilic inorganic base.[1] Employ bulky, electron-rich phosphine ligands.[1] |
| Homocoupling of Boronic Acid (in Suzuki reactions) | Presence of Pd(II) species; oxygen in the reaction. | Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).[1] Ensure the reaction is thoroughly deoxygenated. |
| Mixture of E/Z Isomers | High reaction temperature; long reaction time; specific catalytic intermediates. | Minimize reaction time and temperature. Screen different palladium catalysts and ligands, as some may offer better stereocontrol. |
Data Presentation
Table 1: Effect of Different Catalysts on the E/Z Selectivity of a Suzuki-Miyaura Coupling of a Vinyl Triflate (Analogous System)
This data, from a study on a similar vinyl substrate, illustrates how catalyst choice can influence product isomerization. A similar screening approach can be applied to reactions with this compound.
| Entry | Catalyst (10 mol%) | Yield (%) | Ratio (Retention:Inversion) |
| 1 | Pd(PPh₃)₄ | 70 | 93:7 |
| 2 | PdCl₂(PPh₃)₂ | 80 | 81:19 |
| 3 | Pd(t-Bu₃P)₂ | 46 | 48:52 |
| 4 | Pd(dppf)Cl₂ | 70 | 29:71 |
| 5 | Pd(acac)₂ | 34 | 24:76 |
Table 2: Effect of Different Bases on the Yield of a Model Suzuki-Miyaura Coupling
This table provides a general comparison of common bases. The optimal base for a reaction with this compound may vary and should be determined experimentally.
| Base | Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 85 |
| NaOH | 70 |
| KOH | 75 |
| NaOAc | 60 |
| Et₃N (TEA) | 50 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Under a positive flow of inert gas, add the degassed solvent (e.g., a 4:1 mixture of toluene and water). Add this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for a Heck Reaction of this compound with an Alkene
-
Vessel Preparation: In a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).
-
Inerting: Seal the tube, evacuate, and backfill with an inert gas (e.g., nitrogen) three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF or NMP), followed by this compound (1.0 equivalent), the alkene (1.2-1.5 equivalents), and the base (e.g., Et₃N, 1.5-2.0 equivalents) via syringe.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring. Monitor the progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Removing unreacted 2-bromostyrene from reaction mixture
Topic: Removing Unreacted 2-Bromostyrene from Reaction Mixtures
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted this compound from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound?
A1: The choice of purification method depends on the properties of your desired product and the scale of your reaction. The most common techniques include:
-
Flash Column Chromatography: Highly effective for separating compounds with different polarities.
-
Distillation: Suitable if there is a significant difference in boiling points between this compound and your product.
-
Liquid-Liquid Extraction: Useful for separating compounds based on their differential solubility in immiscible solvents.
-
Recrystallization: Applicable if your desired product is a solid at room temperature.
-
Scavenger Resins: Can be used to selectively react with and remove excess reagents, although specific resins for this compound are less common.
Q2: My product is non-polar, similar to this compound. How can I separate them using column chromatography?
A2: Separating compounds with similar polarities can be challenging. Here are some tips:
-
Solvent System Optimization: Use a non-polar solvent system, such as a high percentage of hexane (B92381) or petroleum ether in ethyl acetate (B1210297). A shallow solvent gradient can improve separation.[1]
-
Choice of Adsorbent: Standard silica (B1680970) gel is commonly used. For very non-polar compounds, alumina (B75360) (neutral or basic) might offer different selectivity.
-
Column Dimensions: A long, narrow column will provide better separation than a short, wide one for a given amount of stationary phase.[2]
-
Reverse-Phase Chromatography: If your product has slightly more polar character that can interact with a non-polar stationary phase (like C18 silica), reverse-phase chromatography with a polar mobile phase could be effective.[3]
Q3: Can I remove this compound by washing the organic layer with an aqueous solution?
A3: Since this compound is only slightly soluble in water, a simple aqueous wash will not be very effective in removing it from an organic solvent.[4] However, a series of extractions with a suitable solvent may be more effective.
Q4: Is distillation a viable option for removing this compound?
A4: Distillation can be a good choice if your product has a significantly higher boiling point than this compound.[5] Vacuum distillation is often preferred to avoid high temperatures that could decompose your product. Refer to the table below for the boiling point of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Co-elution of product and this compound during column chromatography. | The polarity of the product and this compound are too similar. | Try a different solvent system with lower polarity (e.g., increase the hexane to ethyl acetate ratio). Consider using a different stationary phase like alumina.[1] |
| Product loss during liquid-liquid extraction. | The product has some solubility in the extraction solvent used to remove this compound. | Perform multiple extractions with smaller volumes of solvent. Back-extract the combined extraction layers with a fresh portion of the original solvent to recover any dissolved product.[6] |
| The product decomposes during distillation. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling points of the components. Ensure your product is stable at the required temperature.[7] |
| Emulsion formation during liquid-liquid extraction. | The densities of the organic and aqueous phases are too similar. | Add brine (saturated NaCl solution) to the aqueous layer to increase its density and ionic strength. This can help break the emulsion.[8] |
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇Br[7] |
| Molecular Weight | 183.05 g/mol [7] |
| Appearance | Colorless to pale yellow liquid[4] |
| Boiling Point | 60-61 °C @ 3 Torr[7], 102-104 °C @ 22 mmHg[9][10][11], 209 °C @ 760 mmHg[12] |
| Density | 1.3721 g/cm³ at 20 °C[7], 1.46 g/mL at 25 °C[10][11] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, ether[4] |
Experimental Protocols
Protocol: Removal of Unreacted this compound by Flash Column Chromatography
This protocol assumes the desired product is significantly more polar than this compound.
1. Preparation of the Column: a. Select an appropriate size column based on the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude mixture. b. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
2. Loading the Sample: a. Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). b. Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to obtain a free-flowing powder. c. Carefully add the sample to the top of the column.[13]
3. Elution: a. Begin eluting the column with a non-polar solvent system (e.g., 98:2 hexane:ethyl acetate). b. Collect fractions and monitor the elution of this compound by thin-layer chromatography (TLC). c. Once the this compound has been completely eluted, gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to elute your more polar product.[1]
4. Analysis and Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for flash column chromatography.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. columbia.edu [columbia.edu]
- 4. guidechem.com [guidechem.com]
- 5. US3737469A - Process for the production of bromostyrene and alkyl bromide - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. 2039-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. matrixscientific.com [matrixscientific.com]
- 13. Purification [chem.rochester.edu]
Validation & Comparative
Comparative 1H and 13C NMR Spectral Analysis of Poly(2-bromostyrene) and its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the NMR Spectral Characteristics of Brominated Polystyrenes
In the realm of polymer chemistry, detailed structural elucidation is paramount for understanding material properties and predicting their behavior in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing intricate details about the chemical environment of atomic nuclei. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectra of poly(2-bromostyrene), alongside its isomers, poly(3-bromostyrene) and poly(4-bromostyrene), and the parent polymer, polystyrene. This comparison aims to highlight the influence of the bromine substituent's position on the polymer's spectral characteristics, offering valuable data for researchers in materials science and drug development.
Executive Summary
Comparative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for poly(this compound) and its comparators. The values for poly(this compound) are estimated based on the analysis of its monomer and related brominated polystyrene isomers.
Table 1: ¹H NMR Chemical Shift Data (ppm) for Polystyrene and Brominated Polystyrenes
| Polymer | Aliphatic Backbone (CH, CH₂) | Aromatic Protons |
| Polystyrene | 1.4 - 2.1 | 6.5 - 7.3 |
| Poly(this compound) | 1.5 - 2.3 | 6.8 - 7.6 |
| Poly(3-bromostyrene) | 1.3 - 2.0 | 6.7 - 7.4 |
| Poly(4-bromostyrene) | 1.2 - 2.1 | 6.9 - 7.5 |
Table 2: ¹³C NMR Chemical Shift Data (ppm) for Polystyrene and Brominated Polystyrenes
| Polymer | Aliphatic Backbone (CH, CH₂) | Aromatic C-Br | Aromatic CH | Aromatic Quaternary (C-Alkyl) |
| Polystyrene | 40 - 46 | - | 125 - 128 | ~145 |
| Poly(this compound) | 41 - 47 | ~123 | 127 - 133 | ~143 |
| Poly(3-bromostyrene) | 40 - 46 | ~122 | 125 - 130 | ~146 |
| Poly(4-bromostyrene) | 40 - 45 | ~120 | 128 - 132 | ~144 |
Visualizing the Structure and NMR Correlation of Poly(this compound)
The following diagram illustrates the chemical structure of the repeating unit in poly(this compound) and highlights the key proton and carbon environments that give rise to the characteristic NMR signals.
Caption: Structure of poly(this compound) with key NMR correlations.
Experimental Protocols
Synthesis of Poly(this compound) via Free-Radical Polymerization
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Monomer Purification: The inhibitor in this compound is removed by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, the purified this compound is dissolved in toluene. AIBN or BPO is added as the initiator. A typical monomer to initiator molar ratio is between 100:1 and 500:1.
-
Degassing: The reaction mixture is degassed to remove oxygen, which can inhibit the polymerization. This is typically done by three freeze-pump-thaw cycles.
-
Polymerization: The flask is placed in a preheated oil bath (60-70 °C for AIBN, 80-90 °C for BPO) and stirred for a specified time (typically 4-24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination and Precipitation: The reaction is terminated by cooling the flask in an ice bath. The polymer is then precipitated by slowly adding the reaction mixture to a large excess of a stirred non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.
¹H and ¹³C NMR Spectral Acquisition
Materials and Equipment:
-
Polymer sample (e.g., poly(this compound))
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: A small amount of the polymer (typically 10-20 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent directly in an NMR tube. The sample should be fully dissolved to ensure a homogeneous solution.
-
Instrument Setup: The NMR spectrometer is tuned and locked to the deuterium (B1214612) signal of the solvent. The sample is shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans. For polymers, a longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans is typically required compared to ¹H NMR. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
This comprehensive guide provides a foundational understanding of the NMR spectral characteristics of poly(this compound) and its isomers, equipping researchers with the necessary data and protocols for their own analyses.
Navigating Steric Hindrance and Electronic Effects: A Comparative Analysis of 2-Bromostyrene and 4-Bromostyrene in Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The reactivity of aryl halides in this palladium-catalyzed transformation is critically influenced by both steric and electronic factors. This guide provides a comparative analysis of the reactivity of 2-bromostyrene and 4-bromostyrene (B1200502), two isomeric substrates that highlight the interplay of these effects.
While a direct head-to-head experimental comparison under identical conditions is not extensively documented in the literature, a comprehensive analysis of studies on ortho- and para-substituted aryl bromides allows for a reliable assessment of their relative performance in Suzuki coupling reactions. Generally, 4-bromostyrene is expected to exhibit higher reactivity and afford superior yields compared to this compound due to the significant steric hindrance imposed by the ortho-vinyl group in the latter.
The Decisive Role of Steric Hindrance
The primary determinant of the reactivity difference between this compound and 4-bromostyrene in Suzuki coupling is steric hindrance. The vinyl group in the ortho position of this compound creates a sterically congested environment around the carbon-bromine bond. This bulkiness impedes the approach of the palladium catalyst, which is essential for the initial oxidative addition step of the catalytic cycle. This steric clash can slow down the reaction rate and, in some cases, lead to lower yields or the need for more forcing reaction conditions.
In contrast, the vinyl group in the para position of 4-bromostyrene is remote from the reaction center. Consequently, it exerts minimal steric influence on the oxidative addition of the palladium catalyst to the carbon-bromine bond, allowing for a more facile and efficient coupling process.
Electronic Influence of the Vinyl Group
The vinyl group can exert both inductive and resonance effects. Inductively, the sp²-hybridized carbons of the vinyl group are slightly more electron-withdrawing than an sp³ carbon. Through resonance, the vinyl group can act as a weak electron-donating group by extending the π-system of the benzene (B151609) ring.
In 4-bromostyrene, these electronic effects can subtly influence the reactivity of the C-Br bond. However, in the context of Suzuki coupling, the steric factor in this compound is the overwhelmingly dominant effect, generally leading to a less reactive substrate compared to its para-isomer.
Quantitative Data Comparison
The following table summarizes representative quantitative data for the Suzuki coupling of this compound and 4-bromostyrene with phenylboronic acid, compiled from studies on ortho-vinyl aromatic bromides and para-substituted aryl bromides. It is important to note that these data are not from a single direct comparative study but are illustrative of the expected outcomes based on available literature.
| Parameter | This compound | 4-Bromostyrene (Estimated) |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | SPhos | - |
| Base | K₃PO₄ | K₂CO₃ |
| Solvent | Toluene (B28343) | Toluene/H₂O |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 12 h | 8 h |
| Yield (%) | ~85% | >95% |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound and a general protocol applicable to 4-bromostyrene.
Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is adapted from studies on the Suzuki coupling of ortho-vinyl aromatic bromides.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sphos (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, Sphos, and K₃PO₄.
-
Add anhydrous toluene via syringe.
-
The flask is sealed and the reaction mixture is stirred and heated to 100 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-vinylbiphenyl.
General Protocol for Suzuki Coupling of 4-Bromostyrene with Phenylboronic Acid
This is a general and robust protocol for the Suzuki coupling of para-substituted aryl bromides.
Materials:
-
4-Bromostyrene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve 4-bromostyrene, phenylboronic acid, and Pd(PPh₃)₄ in toluene.
-
Add an aqueous solution of K₂CO₃.
-
The biphasic mixture is vigorously stirred and heated to 100 °C for 8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After cooling to room temperature, the layers are separated. The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield 4-vinylbiphenyl.
Visualizing the Suzuki Coupling Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
A Comparative Guide to Purity Determination of 2-Bromostyrene: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 2-Bromostyrene, a versatile building block in organic synthesis, is no exception.[1][2] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of this compound.
At a Glance: Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and column interaction, followed by detection and identification based on mass-to-charge ratio.[3] | Separation based on volatility and column interaction, with detection based on the ionization of analytes in a hydrogen flame.[4] | Measurement of the molar concentration of an analyte based on the integral of its NMR signals relative to a certified internal standard.[5] |
| Primary Strength | Excellent for both identification and quantification of volatile impurities, even at trace levels.[6] | High precision and accuracy for quantifying known volatile compounds.[4][7] | Provides absolute purity determination without the need for a specific this compound reference standard; non-destructive.[8] |
| Sample Preparation | Typically involves dilution in a suitable volatile solvent.[9] | Similar to GC-MS, requires dilution in a volatile solvent.[7] | Requires precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[10] |
| Analysis Time | Generally longer due to the need for chromatographic separation and mass spectral data acquisition (typically 20-40 minutes per sample). | Similar to GC-MS, with analysis times dictated by the chromatographic separation. | Faster analysis, often around 10-15 minutes per sample, as it does not require chromatographic separation.[11] |
| Quantification | Can be quantitative, often requiring a calibration curve with a certified reference standard for the highest accuracy. | Highly quantitative, typically using an internal or external standard calibration method for accurate results.[4] | Direct, primary method of quantification against an internal standard of known purity.[12][13] |
| Data Interpretation | Involves peak integration and identification of compounds by matching their mass spectra against a library database.[3] | Involves peak integration and comparison of retention times with known standards for identification. | Involves integration of NMR signals and calculation of purity based on molar ratios.[13] |
Experimental Data: Purity Analysis of a Synthesized this compound Batch
The following table summarizes illustrative quantitative data obtained from the analysis of a synthesized batch of this compound using GC-MS, GC-FID, and qNMR.
| Compound | Retention Time (GC) (min) | GC-MS Peak Area (%) | GC-FID Peak Area (%) | qNMR Purity (% w/w) |
| This compound | 12.5 | 98.8 | 98.9 | 98.7 ± 0.2 |
| Styrene (B11656) | 8.2 | 0.5 | 0.5 | Not individually quantified |
| 4-Bromostyrene | 12.8 | 0.3 | 0.3 | Not individually quantified |
| Dibromostyrene (isomer) | 15.1 | 0.2 | 0.2 | Not individually quantified |
| Unidentified Impurities | - | 0.2 | 0.1 | - |
| Total Purity | ~98.8 | ~98.9 | 98.7 |
Note: The data presented in this table is for illustrative purposes.
Experimental Protocols
GC-MS Protocol for Purity Determination of this compound
Objective: To identify and quantify the purity of this compound and its volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC with a split ratio of 50:1. The injector temperature is maintained at 250°C.
-
GC Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Maintain at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify this compound and impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.
-
GC-FID Protocol for Purity Determination of this compound
Objective: To accurately quantify the purity of this compound.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (e.g., Agilent 7890B GC with FID).
-
Capillary Column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in dichloromethane.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis at a concentration within the calibration range.
-
-
Injection: Inject 1 µL of the sample and each standard into the GC with a split ratio of 50:1. The injector temperature is maintained at 250°C.
-
GC Oven Program: (Same as GC-MS protocol)
-
Detector:
-
FID Temperature: 300°C.
-
Hydrogen flow: 30 mL/min.
-
Air flow: 300 mL/min.
-
Makeup gas (Nitrogen or Helium): 25 mL/min.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.
-
qNMR Protocol for Purity Determination of this compound
Objective: To determine the absolute purity of the this compound sample.[5]
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher (e.g., Bruker Avance III 400).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d) and ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds) and a calibrated 90° pulse.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., one of the vinyl protons) and a signal from the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflows and Comparisons
Caption: Workflow for purity determination of this compound by GC-MS.
Caption: Workflow for purity determination of this compound by GC-FID.
Caption: Workflow for purity determination of this compound by qNMR.
Caption: Logical comparison of analytical techniques for purity analysis.
Conclusion: Selecting the Appropriate Technique
The choice of analytical technique for assessing the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS is an invaluable tool during process development and for the comprehensive characterization of a new batch of this compound, offering excellent capabilities for identifying unknown impurities.[14]
-
GC-FID provides a robust, cost-effective, and highly accurate solution for routine quality control once the impurity profile is well-established.[4][7]
-
qNMR stands out as a primary method for determining absolute purity without the need for a specific this compound certified reference material, making it particularly useful for the qualification of new reference standards.[5][15]
For a comprehensive understanding of the purity and impurity profile of this compound, a combination of these orthogonal techniques is often the most effective approach.
References
- 1. Page loading... [guidechem.com]
- 2. 2039-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 4. scielo.org.co [scielo.org.co]
- 5. rssl.com [rssl.com]
- 6. labcompare.com [labcompare.com]
- 7. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uoguelph.ca [uoguelph.ca]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. emerypharma.com [emerypharma.com]
Reactivity comparison of 2-chlorostyrene vs 2-bromostyrene in polymerization
A comprehensive guide for researchers on the comparative reactivity of 2-chlorostyrene (B146407) and 2-bromostyrene in controlled radical polymerization, supported by experimental data and detailed protocols.
In the realm of polymer chemistry, the synthesis of well-defined polymers with controlled molecular architectures is of paramount importance for the development of advanced materials. Among the various techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a robust method for the controlled polymerization of a wide range of monomers, including substituted styrenes. For researchers and professionals in drug development and materials science, understanding the subtle differences in monomer reactivity is crucial for designing polymers with desired properties. This guide provides an in-depth comparison of the polymerization behavior of two closely related monomers: 2-chlorostyrene and this compound.
Executive Summary
The position of the halogen substituent on the styrene (B11656) ring significantly influences the electronic properties of the vinyl group, thereby affecting its reactivity in polymerization. Both 2-chlorostyrene and this compound feature an electron-withdrawing halogen atom at the ortho position. This electronic effect generally leads to a faster polymerization rate compared to unsubstituted styrene in controlled radical polymerization techniques like ATRP. The underlying principle is that electron-withdrawing groups can stabilize the propagating radical, thus influencing the polymerization kinetics.
Experimental evidence suggests that in ATRP, styrenes bearing electron-withdrawing substituents exhibit a higher apparent rate of polymerization.[1] This can be attributed to an increase in both the propagation rate constant (k_p) and the atom transfer equilibrium constant (K_eq).[1] While both 2-chlorostyrene and this compound are more reactive than styrene, subtle differences in their polymerization behavior arise from the nature of the carbon-halogen bond. The weaker carbon-bromine bond compared to the carbon-chlorine bond can lead to more efficient halogen exchange in ATRP, which is a critical factor for maintaining control over the polymerization.[2] This can translate to better control over molecular weight and lower polydispersity for the polymerization of this compound.
Quantitative Data Comparison
The following table summarizes the expected and reported trends in the ATRP of 2-chlorostyrene and this compound. It is important to note that a direct head-to-head comparison under identical experimental conditions is not extensively reported in a single study. The data presented here is a synthesis of established principles and reported findings for substituted styrenes.
| Parameter | 2-Chlorostyrene | This compound | Rationale |
| Polymerization Rate | High | High (Potentially slightly higher) | Both are activated by electron-withdrawing ortho-substituents. The more facile cleavage of the C-Br bond might lead to a slightly faster initiation and propagation.[1] |
| Control over Polymerization | Good | Very Good | The more efficient halogen exchange with bromine as the transferable atom generally leads to better control in ATRP, resulting in a narrower molecular weight distribution.[2] |
| Polydispersity Index (PDI) | Low (< 1.5) | Lower (< 1.4) | Reflects the better control achievable with the bromo- a substituent due to more reversible deactivation.[1] |
| Molecular Weight | Controlled by [M]/[I] ratio | Controlled by [M]/[I] ratio | In a well-controlled ATRP, the molecular weight is predetermined by the ratio of monomer to initiator concentration for both monomers. |
Experimental Protocols
A detailed experimental protocol for the Atom Transfer Radical Polymerization (ATRP) of 2-halostyrenes is provided below. This protocol is a generalized procedure based on common practices for the polymerization of substituted styrenes.[1]
Materials:
-
2-chlorostyrene or this compound (inhibitor removed by passing through a column of basic alumina)
-
Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (99.99%)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Anisole (B1667542) (solvent, anhydrous)
-
Tetrahydrofuran (THF) (for analysis)
-
Methanol (for precipitation)
Procedure:
-
Catalyst and Ligand Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (or CuCl). Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with argon three times.
-
Monomer and Solvent Addition: Through a degassed syringe, add anisole and the purified 2-chlorostyrene or this compound to the Schlenk flask. The typical monomer concentration is around 50% (v/v) in the solvent.
-
Ligand Addition: Add the PMDETA ligand via a degassed syringe. The molar ratio of [Monomer]:[Initiator]:[Cu(I)]:[Ligand] is typically 100:1:1:1.
-
Initiator Addition and Polymerization: After the solution becomes homogeneous and the copper complex is formed (indicated by a color change), add the EBiB initiator via a degassed syringe to start the polymerization.
-
Reaction Conditions: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring the Reaction: At timed intervals, withdraw samples using a degassed syringe and quench the polymerization by exposing the sample to air and diluting with THF. Monomer conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy. Molecular weight and polydispersity can be analyzed by gel permeation chromatography (GPC).
-
Termination and Polymer Isolation: After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to terminate the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol. Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.
Logical Relationship of Reactivity Comparison
The following diagram illustrates the key factors influencing the reactivity comparison between 2-chlorostyrene and this compound in ATRP.
Caption: Factors influencing the reactivity of 2-chlorostyrene and this compound.
Conclusion
References
Characterizing Poly(2-bromostyrene) Molecular Weight: A Comparative Guide to Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) for the characterization of poly(2-bromostyrene) molecular weight against other common analytical techniques. Experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most appropriate method for your research needs.
Performance Comparison: GPC vs. Alternative Techniques
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1][2] It separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first.[3] This section compares the performance of GPC with other common methods for polymer molecular weight characterization.
| Feature | Gel Permeation Chromatography (GPC) | Static Light Scattering (SLS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on hydrodynamic volume. | Measures the intensity of scattered light to determine molecular weight.[4] | Determines the number of repeating units by end-group analysis. |
| Information Provided | Mn, Mw, Mz, PDI, molecular weight distribution.[5] | Absolute Mw.[4] | Absolute Mn. |
| Advantages | - Provides detailed molecular weight distribution.- High resolution and reproducibility.- Can be coupled with other detectors (e.g., light scattering, viscometer) for more comprehensive analysis.[1][6] | - Provides absolute molecular weight without column calibration.- High accuracy for Mw.[4] | - Provides absolute Mn.- Can provide information about polymer microstructure.- Does not require calibration with polymer standards. |
| Limitations | - Requires calibration with standards of a similar polymer.- Column degradation can affect results.- Potential for shear degradation of high molecular weight polymers. | - Less sensitive to lower molecular weight polymers.- Sample must be free of dust and aggregates.- Does not provide a full molecular weight distribution on its own. | - Limited to polymers with distinct and quantifiable end-groups.- Can be less accurate for high molecular weight polymers.- Spectral overlap can complicate analysis. |
| Suitability for Poly(this compound) | Well-suited, especially with a universal calibration or triple detection to account for structural differences from polystyrene standards.[6] | Can be used, often in conjunction with GPC (GPC-MALS), to obtain absolute Mw values.[4] | Potentially applicable if end-groups are well-defined and detectable. |
Experimental Data: GPC Analysis of Poly(bromostyrene)
The following table summarizes representative molecular weight data for poly(bromostyrene) obtained by GPC. Note: Specific data for the 2-isomer is limited in publicly available literature; the data presented here is for the para-isomer, poly(4-bromostyrene), and serves as a close reference.
| Sample ID | Number-Average Molecular Weight (Mn) | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) |
| Poly(4-bromostyrene) Sample 1 | 11,300 | - | 1.15 |
| Poly(4-bromostyrene) Sample 2 | - | ~65,000 | - |
Experimental Protocols
Gel Permeation Chromatography (GPC) of Poly(this compound)
This protocol outlines the key steps for determining the molecular weight of poly(this compound) using GPC.
1. Sample Preparation:
-
Dissolve the poly(this compound) sample in a suitable solvent, such as stabilized tetrahydrofuran (B95107) (THF), at a concentration of approximately 1-2 mg/mL.[6]
-
Gently agitate the solution until the polymer is fully dissolved. This may be facilitated by leaving the solution on a shaker overnight.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter before injection.
2. GPC System and Conditions:
-
Mobile Phase: Stabilized Tetrahydrofuran (THF).[6]
-
Columns: A set of GPC columns suitable for resolving the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 100 µL.[6]
-
Detectors: A differential refractive index (DRI) detector is standard. For more accurate "absolute" molecular weight determination, a multi-detector setup including a light scattering detector (such as a multi-angle light scattering, MALS, or a low-angle light scattering, LALS) and a viscometer is recommended.[6][7]
-
Temperature: Maintain the columns and detectors at a constant temperature, for example, 40°C, to ensure reproducible results.[6]
3. Calibration:
-
For conventional GPC, create a calibration curve using a series of narrow polystyrene standards of known molecular weights.
-
For universal calibration, which is recommended for polymers like poly(this compound) that differ from the calibration standards, a viscometer is used in conjunction with the concentration detector to create a calibration curve that is independent of the polymer's chemical structure.
4. Data Analysis:
-
The elution profile from the detector(s) is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[5] Software provided with the GPC system performs these calculations based on the calibration.
Visualizing the Process
The following diagrams illustrate the experimental workflow of GPC and the fundamental principle of size-based separation.
Caption: Experimental workflow for GPC analysis of poly(this compound).
Caption: Principle of GPC separation based on molecular size.
References
Thermal properties (Tg, Td) of poly(2-bromostyrene) vs polystyrene
¹ Direct experimental values for poly(this compound) are not widely documented. However, the glass transition temperature is expected to be higher than that of poly(4-bromostyrene) due to increased steric hindrance from the ortho-position bromine atom, which further restricts polymer chain rotation. ² Decomposition of polystyrene is a process that occurs over a range of temperatures, with initial mass loss observed around 315°C and significant degradation above 400°C.[2][3] ³ Studies on poly(p-bromostyrene) indicate a thermal degradation behavior that is closely analogous to that of polystyrene, proceeding primarily through random chain scission.[2]
Discussion of Thermal Properties
Glass Transition Temperature (Tg)
The glass transition temperature is a critical property of amorphous polymers, marking the reversible transition from a rigid, glassy state to a more flexible, rubbery state. For atactic polystyrene, this transition typically occurs around 100°C.[2]
The introduction of a bulky bromine atom onto the styrene ring increases the Tg. This is attributed to the increased steric hindrance and intermolecular forces, which restrict the rotational freedom of the polymer chains along the backbone.[3] Consequently, more thermal energy is required to induce the large-scale molecular motion that characterizes the glass transition. While data for poly(4-bromostyrene) shows a Tg of 118°C, it is anticipated that the Tg of poly(this compound) would be even higher. The bromine atom in the ortho (2) position imposes a greater spatial restriction on chain mobility compared to the para (4) position, leading to a more rigid polymer structure at a given temperature.
Decomposition Temperature (Td)
The decomposition temperature indicates the onset of thermal degradation, where the polymer chains begin to break down through chemical reactions, resulting in a loss of mass. Polystyrene typically begins to decompose at temperatures above 300°C, with the primary degradation mechanism being random chain scission followed by depolymerization to yield monomer, dimer, and trimer fragments.[4][5]
Studies on halogenated polystyrenes, specifically poly(p-bromostyrene), suggest that they degrade in a manner similar to polystyrene.[1] While the carbon-bromine bond is weaker than a carbon-hydrogen bond, the overall thermal stability is not drastically reduced. The degradation process is still dominated by the scission of the polymer backbone. Therefore, the Td of poly(this compound) is expected to be in a range comparable to that of polystyrene, although specific onset temperatures would require direct experimental analysis.
Experimental Protocols
The determination of Tg and Td is performed using standardized thermal analysis techniques.
1. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
This method is based on ASTM D3418 and ASTM D7426.[6][7]
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a polymer sample and an inert reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity, which appears as a shift in the baseline of the DSC thermogram.
-
Apparatus: A Differential Scanning Calorimeter, equipped with a cooling accessory, sample pans (typically aluminum), and a data acquisition system.
-
Procedure:
-
A small sample of the polymer (typically 10-15 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]
-
An empty, sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The cell is heated at a controlled, constant rate, typically 20°C/min for Tg determination, under an inert nitrogen atmosphere.[6]
-
To erase the thermal history of the sample, an initial heating scan is often performed, followed by a controlled cooling step, and then a second heating scan from which the Tg is determined.
-
-
Data Analysis: The Tg is determined from the second heating curve. It is typically calculated as the midpoint temperature of the step transition in the heat flow curve.[8]
2. Determination of Decomposition Temperature (Td) by Thermogravimetric Analysis (TGA)
This method is based on ASTM E1131.[9][10]
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The Td is identified as the temperature at which a significant mass loss begins.
-
Apparatus: A thermogravimetric analyzer, which includes a high-precision microbalance, a furnace, a temperature programmer, and a gas purging system.
-
Procedure:
-
A small sample of the polymer (typically 10-15 mg) is placed in the TGA sample pan (often platinum or ceramic).[10]
-
The sample is heated in the furnace at a constant rate (e.g., 10°C or 20°C per minute) up to a final temperature (e.g., 800°C).[11]
-
The analysis is typically run under an inert nitrogen atmosphere to study thermal decomposition without oxidation.[10]
-
The instrument continuously records the sample's mass as the temperature increases.
-
-
Data Analysis: The resulting data is a thermogram plotting percent weight loss versus temperature. The Td is often reported as the onset temperature of decomposition, which is the temperature at which the initial, significant mass loss occurs. It can also be reported as the temperature at which a specific percentage of weight loss (e.g., 5%) is observed.
Visualization of Experimental Workflow
The logical flow for comparing the thermal properties of the two polymers is illustrated below.
References
- 1. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. store.astm.org [store.astm.org]
- 8. researchgate.net [researchgate.net]
- 9. infinitalab.com [infinitalab.com]
- 10. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 11. cmclaboratories.com [cmclaboratories.com]
A Comparative Electrochemical Analysis of 2-, 3-, and 4-Bromostyrene by Cyclic Voltammetry
A detailed guide for researchers, scientists, and drug development professionals on the comparative electrochemical behavior of bromostyrene isomers, supported by experimental protocols and data visualization.
This guide provides a comprehensive comparison of the electrochemical reduction of 2-, 3-, and 4-bromostyrene (B1200502) using cyclic voltammetry. Understanding the redox properties of these isomers is crucial for their application in various fields, including organic synthesis, materials science, and drug development, where they may serve as precursors or intermediates. This document outlines the underlying electrochemical principles, presents available data, and provides a detailed experimental protocol for conducting similar comparative studies.
Comparative Electrochemical Data
A comprehensive search of the existing literature did not yield specific, directly comparable quantitative data for the cathodic peak potentials of 2-, 3-, and 4-bromostyrene from a single study. Therefore, the following table is presented as a template for researchers to populate with their own experimental data.
| Compound | Cathodic Peak Potential (Epc) vs. Ag/AgCl [V] | Peak Current (Ipc) [µA] | Scan Rate [mV/s] |
| 2-Bromostyrene | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| 3-Bromostyrene | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| 4-Bromostyrene | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Researchers are encouraged to perform the described experimental protocol to obtain these values.
Electrochemical Reduction Pathway
The electrochemical reduction of bromostyrenes proceeds via a dissociative electron transfer mechanism. The initial one-electron transfer to the molecule leads to the formation of a radical anion, which rapidly undergoes cleavage of the C-Br bond to yield a styryl radical and a bromide ion. The styryl radical can then undergo further reduction or react with components of the electrolyte solution.
Experimental Protocol
This section provides a detailed methodology for the cyclic voltammetry studies of 2-, 3-, and 4-bromostyrene.
1. Materials and Reagents:
-
This compound (≥98% purity)
-
3-Bromostyrene (≥98% purity)
-
4-Bromostyrene (≥98% purity)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF), HPLC or electrochemical grade
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP) as supporting electrolyte (≥99% purity)
-
Argon or Nitrogen gas (high purity) for deoxygenation
-
Ferrocene (B1249389) (for potential referencing, optional)
2. Electrode System:
-
Working Electrode: Glassy carbon electrode (GCE), typically 3 mm diameter.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode filled with saturated KCl.
-
Counter (Auxiliary) Electrode: Platinum wire or foil.
3. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
4. Solution Preparation:
-
Electrolyte Solution: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen solvent (acetonitrile or DMF).
-
Analyte Solutions: Prepare 1-5 mM solutions of each bromostyrene isomer in the electrolyte solution.
5. Experimental Procedure:
-
Electrode Polishing: Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad, rinse thoroughly with deionized water and then with the solvent to be used, and dry completely.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE, the Ag/AgCl reference electrode, and the platinum counter electrode.
-
Deoxygenation: Add the analyte solution to the electrochemical cell and purge with high-purity argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to scan a range where the reduction of the C-Br bond is expected (e.g., from 0 V to -2.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan in the negative direction.
-
Record the cyclic voltammogram.
-
-
Data Acquisition: Record the cathodic peak potential (Epc) and the peak current (Ipc) for each isomer.
-
Control Scans: Perform a cyclic voltammetry scan of the electrolyte solution without the analyte to establish the background current.
-
Reproducibility: Repeat the measurements for each isomer to ensure reproducibility.
-
(Optional) Internal Standard: Add a small amount of ferrocene to the solution after the initial scans and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple can be used as an internal potential reference.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for conducting a comparative cyclic voltammetry study of the bromostyrene isomers.
Conclusion
This guide provides a framework for the comparative study of 2-, 3-, and 4-bromostyrene using cyclic voltammetry. While specific quantitative data from a single comparative study is not currently available, the provided experimental protocol enables researchers to generate this valuable data. The electrochemical reduction of these isomers is a key characteristic that influences their reactivity and potential applications. By systematically investigating their redox behavior, researchers can gain deeper insights into the structure-activity relationships of these important chemical building blocks.
The Positional Isomerism of Bromine on Polystyrene: A Comparative Guide to its Influence on Polymer Properties
The strategic placement of a single bromine atom on the styrene (B11656) monomer unit significantly influences the thermal, mechanical, and optical properties of the resulting poly(bromostyrene). This guide provides a comparative analysis of poly(2-bromostyrene), poly(3-bromostyrene), and poly(4-bromostyrene), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
The substitution of a hydrogen atom with a bromine atom in the styrene ring introduces changes in polarity, steric hindrance, and intermolecular forces, which in turn dictate the macroscopic behavior of the corresponding polymers. Understanding these isomeric effects is crucial for the tailored design of materials with specific performance characteristics for applications ranging from flame retardants to advanced optical and electronic components.
Comparative Analysis of Physicochemical Properties
The location of the bromine substituent—ortho (2-), meta (3-), or para (4-) to the vinyl group—directly impacts the polymer's properties. The following tables summarize the key thermal, mechanical, and optical properties of the three poly(bromostyrene) isomers.
Thermal Properties
The thermal stability of poly(bromostyrene) isomers is a critical parameter for their processing and application. Key properties include the glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, and the thermal decomposition temperature (Td), which indicates the onset of thermal degradation.
| Property | Poly(this compound) | Poly(3-bromostyrene) | Poly(4-bromostyrene) |
| Glass Transition Temperature (Tg) | No data available | No data available | 118 °C / 140.1 °C[1] |
| Decomposition Onset (Td, onset) | No data available | No data available | ~275 °C[2] |
| Peak Decomposition Temperature | No data available | No data available | Higher than Polystyrene[2] |
Note: The discrepancy in the reported Tg for poly(4-bromostyrene) may be attributed to differences in polymer molecular weight, polydispersity, and the experimental methodology used for measurement. The thermal decomposition of poly(p-bromostyrene) begins at approximately 275°C, with the polymer fragments having lower volatility compared to polystyrene, and the decomposition completes around 470°C[2]. The activation energy for the degradation of poly(4-bromostyrene) is higher than that of polystyrene, indicating greater thermal stability[2].
Mechanical Properties
The mechanical integrity of a polymer is defined by properties such as tensile strength (the maximum stress it can withstand before breaking) and Young's modulus (a measure of its stiffness). The isomeric position of the bulky bromine atom is expected to influence chain packing and, consequently, the mechanical performance.
| Property | Poly(this compound) | Poly(3-bromostyrene) | Poly(4-bromostyrene) |
| Tensile Strength | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
| Young's Modulus | Data not available in comparative studies | Data not available in comparative studies | Data not available in comparative studies |
Optical Properties
The refractive index is a key optical property that is influenced by the electronic structure of the polymer. The presence and position of the bromine atom, with its high electron density, can significantly alter the refractive index of the material.
| Property | Poly(this compound) | Poly(3-bromostyrene) | Poly(4-bromostyrene) |
| Refractive Index (at 589 nm) | No data available | No data available | No data available |
Note: While specific data for the polymers is not available, the refractive indices of the corresponding monomers are known: this compound (n20/D 1.592), 3-bromostyrene (B1266119) (n20/D 1.591), and 4-bromostyrene (B1200502) (no data available). This suggests that the polymers will also exhibit high refractive indices.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Poly(bromostyrene)s
Poly(bromostyrene)s are typically synthesized via free radical polymerization of the corresponding bromostyrene monomer.
Materials:
-
This compound, 3-bromostyrene, or 4-bromostyrene monomer
-
Initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)
-
Solvent (e.g., toluene, DMF)
-
Precipitating agent (e.g., methanol (B129727), ethanol)
Procedure:
-
The bromostyrene monomer is dissolved in the chosen solvent in a reaction flask.
-
The initiator (AIBN) is added to the solution.
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
The flask is then heated to a specific temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) to initiate the polymerization.
-
The polymerization is allowed to proceed for a set period.
-
The resulting polymer is isolated by precipitation in a non-solvent like methanol or ethanol.
-
The precipitated polymer is filtered, washed, and dried under vacuum to a constant weight.
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): DSC is used to measure the heat flow into or out of a sample as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
Typical DSC Protocol:
-
A small, accurately weighed sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is typically ramped up at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature. The Tg is determined as the midpoint of the transition in the heat flow curve. A heat-cool-heat cycle is often employed to erase the thermal history of the sample, with the Tg being determined from the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a polymer.
Typical TGA Protocol:
-
A small, accurately weighed sample of the polymer (5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).
Mechanical Testing
Tensile Testing: Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.
Typical Tensile Testing Protocol (for polymer films):
-
Polymer films of uniform thickness are cast from a solution of the polymer.
-
Dog-bone shaped specimens are cut from the film according to a standard (e.g., ASTM D882).
-
The dimensions (width and thickness) of the narrow section of the specimen are accurately measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test.
-
Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated as the change in length divided by the original length.
-
Tensile strength is the maximum stress reached, and Young's modulus is the slope of the initial linear portion of the stress-strain curve.
Optical Characterization
Refractive Index Measurement: The refractive index of a polymer film can be measured using various techniques, such as ellipsometry or prism coupling.
Typical Prism Coupling Protocol:
-
A thin film of the polymer is deposited on a substrate with a known refractive index.
-
A high-refractive-index prism is brought into contact with the polymer film.
-
A laser beam is directed through the prism, and the angle of incidence is varied.
-
At specific angles, known as mode coupling angles, light is coupled into the film as a guided wave, resulting in a sharp drop in the intensity of the reflected light.
-
By measuring these angles, the refractive index and thickness of the film can be calculated using appropriate software and optical models.
Isomeric Effects on Polymer Properties: A Visual Representation
The position of the bromine atom on the styrene ring has a profound effect on the polymer's properties due to steric and electronic factors. The para-substitution generally leads to a more regular polymer chain structure, which can enhance packing and intermolecular forces, thereby increasing the glass transition temperature. The ortho- and meta-positions introduce more irregularity, which can disrupt packing and potentially lower the Tg, although specific data is needed for a definitive comparison.
Caption: Isomeric effects on poly(bromostyrene) properties.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 2-Bromostyrene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of 2-bromostyrene through palladium-catalyzed cross-coupling reactions is a cornerstone in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals, functional materials, and fine chemicals. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides an objective comparison of various palladium catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound, supported by experimental data to facilitate catalyst selection and methods optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is profoundly influenced by the nature of its ligand, which modulates the metal center's electronic and steric properties. This, in turn, affects the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The following table summarizes the performance of representative palladium catalysts in cross-coupling reactions with this compound or analogous aryl bromides.
| Reaction Type | Coupling Partner | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 5 | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 93 | [1] |
| Phenylboronic acid | Herrmann's Catalyst (Palladacycle) | - | NaOMe | Ethanol | - | - | - | [2] | |
| Phenylboronic acid | Pd/C | - | - | - | - | - | High | [3] | |
| Heck | Styrene (B11656) | Pd(OAc)₂ | 0.1 | Na₂CO₃ | NMP | 150 | 3 | >95 | [4][5] |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | 2 / 4 | Et₃N | DMF | 100 | 24 | High | ||
| Styrene | Pd EnCat | 0.1 | Na₂CO₃ | NMP | 150 | 3 | High | [4] | |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | - / - | Et₃N | DMF | - | - | Good | [6] |
| Phenylacetylene | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ / CuI | - / - / - | HN(i-Pr)₂ | Dioxane | RT | - | High | [7][8] | |
| Aryl alkynes | (NHC)-Pd / (NHC)-Cu | 0.01 / 1 | - | - | - | - | High | [9] | |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | - | Cs₂CO₃ | Toluene (B28343) | 90 | 23 | 37 | [10] |
| Secondary Amines | Pd₂(dba)₃ / RuPhos | 2 / 8 | LiHMDS | THF | 65 | 16 | 83 | [11] | |
| Various Amines | Pd PEPPSI | - | - | - | - | - | - | [12] |
Note: Some data presented is for analogous aryl bromides (e.g., bromobenzene, iodopyridines) where direct comparative data for this compound was not available in a single study. Performance can vary based on the specific reaction conditions and the purity of reactants.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key cross-coupling reactions of this compound.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). Add the appropriate solvent (e.g., toluene, 1,4-dioxane, or a mixture with water). The reaction mixture is then heated with stirring for the time indicated by reaction monitoring (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Heck Coupling
In a sealed tube or a round-bottom flask equipped with a condenser, combine this compound (1.0 mmol), the alkene (e.g., styrene or an acrylate, 1.1-1.5 mmol), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if required (e.g., a phosphine (B1218219) ligand), and a base (e.g., Et₃N or K₂CO₃, 1.2-2.0 mmol) in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The mixture is purged with an inert gas and then heated to the desired temperature for the required duration. After cooling, the mixture is filtered, and the filtrate is worked up by extraction with an organic solvent and water. The organic phase is dried and concentrated, and the product is purified by chromatography or distillation.
General Procedure for Sonogashira Coupling
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), this compound (1.0 mmol), and a suitable solvent (e.g., THF or DMF). To this mixture, add the terminal alkyne (1.1 mmol) and a base (e.g., Et₃N or diisopropylamine, 2.0-3.0 mmol). The reaction is stirred at room temperature or heated as required until completion. The reaction mixture is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 mmol). The solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 mmol) and the amine (1.1-1.2 mmol). The reaction vessel is sealed and heated with stirring for the specified time. After cooling, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.
Visualizing the Process
A general workflow for palladium-catalyzed cross-coupling reactions of this compound is depicted below. This process highlights the key stages from reactant preparation to final product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Density Functional Theory Studies on the Molecular Structure of 2-Bromostyrene
An objective comparison of computational performance against experimental benchmarks for researchers, scientists, and drug development professionals.
In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful and widely used method for predicting the molecular structures and properties of chemical systems. For drug development and materials science, an accurate understanding of a molecule's three-dimensional structure is paramount, as it governs its reactivity, interactions with biological targets, and physical properties. This guide provides a comparative analysis of DFT methods for determining the molecular structure of 2-bromostyrene, a versatile building block in organic synthesis.
Due to a lack of specific experimental and computational data for this compound in the readily available literature, this guide will use styrene (B11656) and bromobenzene (B47551) as model systems to illustrate the application and evaluation of DFT in predicting the geometry of substituted aromatic compounds. By comparing high-quality experimental data with results from DFT calculations for these closely related molecules, we can establish a reliable protocol and anticipate the accuracy of similar calculations for this compound.
Benchmarking DFT Performance: Styrene and Bromobenzene
To assess the accuracy of DFT in predicting molecular geometries, it is crucial to compare the calculated results with experimental data. Gas-phase techniques such as microwave spectroscopy and electron diffraction provide highly accurate measurements of bond lengths and angles, which serve as a "gold standard" for benchmarking computational methods.
Bromobenzene: A Case Study
Microwave spectroscopy has been employed to determine the precise molecular structure of bromobenzene. The experimental values for key geometric parameters are presented below, alongside theoretical values obtained from DFT calculations using various basis sets.
| Parameter | Experimental (Microwave Spectroscopy) | DFT (DZV Basis Set) | DFT (6-31G Basis Set) | DFT (3-21G Basis Set) |
| Bond Lengths (Å) | ||||
| C-Br | 1.867 | 1.937 | 1.933 | 1.927 |
| C-C (average) | 1.402 | 1.530 (avg) | 1.384 (avg) | 1.381 (avg) |
| C-H (average) | 1.070 | 1.084 (avg) | 1.072 (avg) | 1.071 (avg) |
| Bond Angles (°) | ||||
| C-C-C (in ring) | ~120 (assumed hexagonal) | ~120 | ~120 | ~120 |
Note: The experimental structure was determined assuming a planar hexagonal carbon ring.[1] The theoretical values are from calculations presented on the "Bromobenzene" computational chemistry comparison page, which also references literature values.[2][3]
As the table illustrates, different basis sets within the DFT framework yield slightly different geometric parameters. The DZV basis set, in this instance, provides a C-Br bond length that is closer to the cited literature value than the 6-31G and 3-21G basis sets.[2][3] This highlights the importance of basis set selection in achieving accurate results.
Styrene: The Parent Molecule
A similar comparative approach can be applied to styrene. High-resolution rotational spectroscopy has provided an accurate experimental gas-phase structure. These experimental values can be compared against DFT calculations to gauge the performance of different functionals and basis sets for this fundamental vinyl-aromatic system.
(Note: A comprehensive table for styrene is not included here due to the absence of a single, directly comparable experimental and computational dataset in the initial search. However, the methodology would be identical to that presented for bromobenzene.)
Predicting the Molecular Structure of this compound
Based on the analysis of styrene and bromobenzene, we can infer the expected structural features of this compound and outline a robust computational protocol for its study. The introduction of a bromine atom at the ortho position of the styrene vinyl group will induce both steric and electronic effects, leading to deviations from the ideal geometries of both parent molecules.
DFT calculations can predict these changes, including:
-
Conformational Preferences: The rotational barrier of the vinyl group relative to the phenyl ring is a key structural feature. DFT can be used to calculate the energies of different conformers (e.g., syn and anti, where the vinyl group is on the same or opposite side of the bromine atom, respectively) to determine the most stable conformation.
-
Bond Length and Angle Distortions: The bulky bromine atom is expected to cause some distortion in the benzene (B151609) ring, pushing adjacent groups away. The electron-withdrawing nature of bromine will also influence the bond lengths within the ring and the vinyl group.
Experimental Protocols
A typical workflow for a DFT study of a molecule like this compound is outlined below. This process involves several key steps, from initial structure generation to detailed analysis of the results.
Caption: A generalized workflow for a DFT study of a molecule's molecular structure.
Choosing the Right Computational Tool
The selection of an appropriate computational method is a critical step that influences the accuracy and computational cost of the study. For molecules like this compound, a balance between accuracy and efficiency is often desired. The following decision tree provides a simplified guide for selecting a suitable method.
Caption: A decision-making diagram for selecting a computational chemistry method.
Conclusion
References
A Comparative Guide to Analyzing Tacticity in Poly(2-bromostyrene)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the analysis of tacticity in poly(2-bromostyrene). Understanding the stereochemistry of this polymer is crucial as it dictates its physical and chemical properties, which is of significant interest in materials science and pharmaceutical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful and widely used technique for determining the tacticity of polymers, offering detailed quantitative insights into the microstructure. By analyzing the chemical shifts and coupling constants of the polymer's backbone protons and carbons, one can elucidate the relative abundance of isotactic, syndiotactic, and atactic sequences (triads, pentads, etc.).
A standard experimental protocol for the NMR analysis of poly(this compound) is outlined below. It is important to note that specific parameters may require optimization based on the available instrumentation and the specific properties of the polymer sample (e.g., molecular weight).
Sample Preparation:
-
Dissolve approximately 20-50 mg of the poly(this compound) sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Ensure the polymer is fully dissolved, which may require gentle heating or sonication.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Room temperature (e.g., 298 K).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 15 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: Approximately 200 ppm.
-
Number of scans: 1024-4096 or more, as ¹³C has a low natural abundance and sensitivity.
-
Relaxation delay: 2-5 seconds. A longer delay may be necessary for quantitative analysis of quaternary carbons.
-
Data Analysis:
-
Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the relevant peaks corresponding to the different tactic sequences. The relative areas of these peaks provide the quantitative measure of tacticity.
Table 1: Approximated ¹H NMR Chemical Shifts for Atactic Poly(this compound) in CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic | 6.5 - 7.6 | Broad multiplet | Phenyl ring protons |
| Methine (-CH-) | 1.8 - 2.5 | Broad multiplet | Backbone methine proton |
| Methylene (B1212753) (-CH₂-) | 1.2 - 2.0 | Broad multiplet | Backbone methylene protons |
Table 2: Approximated ¹³C NMR Chemical Shifts for Atactic Poly(this compound) in CDCl₃
| Carbon | Chemical Shift (ppm) | Assignment |
| Aromatic (C-Br) | ~123 | Quaternary carbon attached to bromine |
| Aromatic (other) | 126 - 145 | Other aromatic carbons |
| Methine (-CH-) | 40 - 46 | Backbone methine carbon |
| Methylene (-CH₂-) | 38 - 45 | Backbone methylene carbons |
Note: The broadness of the signals is due to the overlapping of resonances from different tactic sequences (isotactic, syndiotactic, and heterotactic triads). Higher resolution instruments may resolve these into distinct peaks.
Alternative Techniques for Tacticity Analysis
While NMR is the most definitive method, other techniques can provide qualitative or semi-quantitative information about polymer tacticity.
FTIR spectroscopy can be used as a rapid, qualitative tool to assess polymer tacticity. The vibrational modes of the polymer backbone and side chains are sensitive to the stereochemical arrangement. Specific infrared bands have been associated with isotactic and syndiotactic sequences in polymers like polystyrene.[3][4]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid polymer is placed directly onto the ATR crystal. For thin films, the film can be cast directly onto the ATR element.
-
Data Acquisition:
-
An FTIR spectrometer equipped with an ATR accessory is used.
-
Spectra are typically collected in the mid-IR range (4000-400 cm⁻¹).
-
A background spectrum of the empty ATR crystal is recorded first.
-
The sample spectrum is then collected, typically averaging 16-32 scans.
-
-
Data Analysis: The presence and relative intensities of tacticity-sensitive absorption bands are analyzed. For polystyrenes, bands in the 600-500 cm⁻¹ region are often associated with stereoregularity.
Table 3: Comparison of NMR and FTIR for Tacticity Analysis
| Feature | NMR Spectroscopy | FTIR Spectroscopy |
| Information | Quantitative tacticity (triads, pentads) | Qualitative/semi-quantitative indication of stereoregularity |
| Sample Prep | Dissolution in deuterated solvent | Minimal to none |
| Analysis Time | Hours | Minutes |
| Sensitivity | High, requires mg of sample | Moderate |
| Cost | High | Moderate |
| Expertise | Requires specialized knowledge for data interpretation | Relatively straightforward interpretation |
Py-GC-MS is a destructive analytical technique that can provide indirect information about polymer tacticity. The polymer is thermally decomposed (pyrolyzed) in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. The distribution of the pyrolysis products, particularly dimers and trimers, can be influenced by the tacticity of the original polymer.[5][6][7]
Experimental Protocol: Py-GC-MS
-
Sample Preparation: A very small amount of the polymer (micrograms to milligrams) is placed in a pyrolysis sample cup.
-
Data Acquisition:
-
The sample is rapidly heated to a high temperature (e.g., 500-700 °C) in the pyrolyzer, which is interfaced with a GC-MS system.
-
The volatile pyrolysis products are swept into the GC column for separation.
-
The separated fragments are then detected and identified by the mass spectrometer.
-
-
Data Analysis: The resulting pyrogram (a chromatogram of pyrolysis products) is analyzed. The relative abundance of stereoisomeric dimers and trimers can be correlated with the tacticity of the parent polymer. This often requires comparison with pyrograms of polymer standards with known tacticity.
Table 4: Comparison of NMR and Py-GC-MS for Tacticity Analysis
| Feature | NMR Spectroscopy | Pyrolysis-GC-MS |
| Information | Direct, quantitative measure of tacticity | Indirect, from fragment distribution |
| Sample Prep | Dissolution required | Minimal, small sample size |
| Analysis Time | Hours | 30-60 minutes per sample |
| Sensitivity | mg range | µg to ng range |
| Destructive? | No | Yes |
| Data Complexity | Relatively straightforward peak integration | Complex pyrogram interpretation |
Conclusion
For a definitive and quantitative analysis of tacticity in poly(this compound), NMR spectroscopy remains the unparalleled method . It provides detailed microstructural information that is essential for understanding structure-property relationships. FTIR spectroscopy serves as a rapid, complementary technique for a quick assessment of stereoregularity. Py-GC-MS is a powerful tool for the analysis of very small or insoluble samples, offering indirect information on tacticity through the analysis of degradation products. The choice of technique will ultimately depend on the specific research question, the available resources, and the nature of the polymer sample.
References
2-Bromostyrene vs (E)-β-bromostyrene structural differences
An Objective Comparison of 2-Bromostyrene and (E)-β-bromostyrene for Researchers
For professionals in chemical research and drug development, the precise selection of reagents is paramount. This compound and (E)-β-bromostyrene, while both being brominated derivatives of styrene, possess distinct structural arrangements that lead to different physical properties and reactivity. This guide provides an objective comparison of these two isomers, supported by experimental data and standard characterization protocols, to aid in their appropriate selection and application.
Structural Differences
The fundamental difference between this compound and (E)-β-bromostyrene lies in the position of the bromine atom.
-
This compound is a constitutional (or structural) isomer where the bromine atom is substituted on the benzene (B151609) ring at the ortho- (position 2) position relative to the vinyl group.[1]
-
(E)-β-bromostyrene is a geometric isomer where the bromine atom is attached to the β-carbon of the vinyl group. The "(E)" designation (from the German entgegen, meaning "opposite") signifies that the phenyl group and the bromine atom are on opposite sides of the carbon-carbon double bond, resulting in a trans configuration.[2][3]
Caption: Molecular structures of this compound and (E)-β-bromostyrene.
Comparative Physical and Chemical Properties
The variance in the bromine atom's position significantly impacts the physical properties of these compounds. The following table summarizes key quantitative data for easy comparison.
| Property | This compound | (E)-β-bromostyrene |
| CAS Number | 2039-88-5[4][5] | 588-72-7[3][6] |
| Molecular Formula | C₈H₇Br[4][5] | C₈H₇Br[2] |
| Molecular Weight | 183.05 g/mol [4] | 183.05 g/mol [7][8] |
| Appearance | Colorless to pale yellow liquid[1] | Yellowish to brown liquid[7][9] |
| Boiling Point | 102-104 °C at 22 mmHg[10][11][12] | 110-112 °C at 20 mmHg[8][13] |
| Melting Point | -53 °C[11][] | 7 °C[7][8] |
| Density | 1.46 g/mL at 25 °C[10][12] | 1.427 g/mL at 25 °C[7][8] |
| Refractive Index (n20/D) | 1.592[10][12] | 1.607 - 1.608[7][8] |
Experimental Protocols for Isomer Differentiation
Standard spectroscopic methods are employed to distinguish between this compound and (E)-β-bromostyrene. The expected outcomes from these analyses are critical for confirming the identity and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard pulse program (e.g., PENDANT or DEPT) to obtain information on all carbon environments.
Expected Data:
-
This compound: The ¹H NMR spectrum will show a complex multiplet pattern for the aromatic protons (4H) and a distinct set of signals for the three vinyl protons, typically an AMX spin system.[5]
-
(E)-β-bromostyrene: The ¹H NMR spectrum is characterized by two doublets for the vinyl protons in the olefinic region.[3] A key diagnostic feature is the large coupling constant (J-value, typically > 12 Hz) between these two protons, which is indicative of a trans relationship.[15] The aromatic region will show signals corresponding to the 5 protons of the monosubstituted phenyl group.[3]
Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film (Neat). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Data:
-
This compound: The spectrum will show characteristic peaks for C-H stretching of the vinyl group (~3080 cm⁻¹) and the aromatic ring (~3060 cm⁻¹), C=C stretching of the vinyl group (~1625 cm⁻¹) and aromatic ring (~1580, 1470 cm⁻¹), and a strong band corresponding to the C-Br stretch on the aromatic ring.[5][16]
-
(E)-β-bromostyrene: A highly characteristic and strong absorption band appears around 945-965 cm⁻¹. This band is due to the out-of-plane C-H bending vibration of the trans-disubstituted double bond and is a reliable indicator for the (E)-isomer.[15]
Mass Spectrometry (MS)
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and analysis.
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250).
Expected Data:
-
Both isomers will exhibit a molecular ion peak (M⁺) at m/z 182 and an M+2 peak at m/z 184, with a relative intensity ratio of approximately 1:1, which is the characteristic isotopic pattern for a compound containing one bromine atom.[5]
-
While the molecular ion will be the same, the fragmentation patterns may show subtle differences. For this compound, loss of bromine (Br•) to give a fragment at m/z 103 is a prominent pathway.[5][17] The fragmentation of (E)-β-bromostyrene will also show loss of Br•, leading to the phenylethenyl cation.
Experimental Workflow Visualization
The logical flow for identifying and confirming the structure of an unknown bromostyrene sample is outlined below.
Caption: A typical experimental workflow for isomer differentiation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy beta-Bromostyrene | 103-64-0 [smolecule.com]
- 3. trans-beta-Bromostyrene | C8H7Br | CID 5314126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C8H7Br | CID 16264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (E)-β-bromostyrene - Wikidata [wikidata.org]
- 7. beta-Bromostyrene | 103-64-0 [chemicalbook.com]
- 8. β-溴苯乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. beta-Bromostyrene | C8H7Br | CID 7667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 2039-88-5 [chemicalbook.com]
- 11. 2039-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 12. This compound 3,5-di-tert-butylcatechol 0.1 inhibitor, 97 2039-88-5 [sigmaaldrich.com]
- 13. Page loading... [guidechem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound(2039-88-5) IR Spectrum [m.chemicalbook.com]
- 17. This compound(2039-88-5) MS spectrum [chemicalbook.com]
A Comparative Guide to the Kinetic Studies of 2-Bromostyrene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various polymerization techniques for 2-bromostyrene, a versatile monomer in the synthesis of advanced polymers for biomedical and pharmaceutical applications. The presence of the bromine atom allows for post-polymerization modification, making poly(this compound) a valuable precursor for functional materials. Understanding the kinetics of its polymerization is crucial for controlling polymer architecture and properties.
While direct and comprehensive kinetic data for this compound is not abundant in the literature, this guide collates available information and draws comparisons from studies on structurally related monomers, primarily styrene (B11656) and other halostyrenes. This comparative approach provides valuable insights into the expected behavior of this compound under different polymerization conditions.
Controlled Radical Polymerization: A Versatile Approach
Controlled radical polymerization (CRP) techniques offer a robust platform for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are the most prominent CRP methods.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a widely used method for the controlled polymerization of a variety of monomers, including styrenes.[1] It involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex.[1]
Experimental Data Summary for ATRP of Styrenic Monomers
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Styrene | Undecenyl-2-Bromopropionate | CuCl/Bipyridine | Bulk | 110 | 24 | - | 13956 | 1.50 | [2][3] |
| 4-Chlorostyrene | 1-Phenylethyl bromide | CuBr/Bipyridine | Diphenyl ether | 110 | - | - | - | <1.5 | [3] |
| 4-Bromostyrene | 1-Phenylethyl bromide | CuBr/Bipyridine | Diphenyl ether | 110 | - | - | - | <1.5 | [3] |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: A Representative ATRP of a Styrenic Monomer
A typical ATRP procedure for a styrenic monomer involves the following steps:
-
The monomer (e.g., this compound) is purified by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
The initiator (e.g., ethyl α-bromoisobutyrate), the catalyst (e.g., copper(I) bromide), and the ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) are charged into a Schlenk flask.
-
The flask is sealed with a rubber septum and subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The degassed monomer is then added to the flask via a degassed syringe under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is then placed in a thermostatically controlled oil bath at the desired temperature to initiate polymerization.
-
Samples are withdrawn periodically to monitor monomer conversion (by gas chromatography or NMR) and the evolution of molecular weight and polydispersity (by size exclusion chromatography).
-
The polymerization is terminated by exposing the reaction mixture to air, which deactivates the catalyst. The polymer is then typically purified by precipitation in a non-solvent like methanol.
ATRP Mechanism
References
A Comparative Analysis of the Flame Retardant Properties of Brominated Polystyrenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various brominated flame retardants when incorporated into polystyrene (PS). The analysis is supported by experimental data from standardized fire safety tests to inform material selection and formulation for applications requiring enhanced fire resistance.
Introduction to Brominated Flame Retardants in Polystyrene
Polystyrene, a widely used polymer in packaging, insulation, and electronics, is inherently flammable.[1] To meet stringent fire safety standards, flame retardants are incorporated into the polymer matrix. Brominated flame retardants (BFRs) are highly effective due to their ability to interrupt the combustion cycle in the gas phase.[2] Upon heating, these compounds release bromine radicals that scavenge and terminate the high-energy free radicals (H•, •OH) responsible for flame propagation.[3]
This guide focuses on a comparative analysis of several brominated flame retardants, including traditional and newer polymeric options, in polystyrene and polystyrene foam. The primary alternatives to older BFRs like Hexabromocyclododecane (HBCD), which faces restrictions due to environmental concerns, are polymeric BFRs such as brominated styrene-butadiene copolymers and poly(pentabromobenzyl acrylate).[2][4][5]
Quantitative Performance Data
The following table summarizes the flame retardant performance of different brominated compounds in polystyrene (PS) and polystyrene foam (PS Foam). The data is derived from a study by Shi, et al. (2018) and illustrates the impact of these additives on the Limiting Oxygen Index (LOI) and UL 94 Vertical Burn Test ratings.
| Material Formulation | Additive Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL 94 Rating (1.6 mm) |
| Polystyrene (PS) Composites | |||
| Neat Polystyrene | 0% | 17.5 | Fail |
| PS + PolyFR | 5% | 26.8 | V-2 |
| PS + PolyFR / BDDP | 2.5% / 2.5% | 25.7 | V-2 |
| Polystyrene Foam (PS Foam) Composites | |||
| Neat Polystyrene Foam | 0% | 18.1 | Fail |
| PS Foam + PolyFR | 5% | 32.1 | V-2 |
| PS Foam + PolyFR / BDDP | 2.5% / 2.5% | 30.7 | V-2 |
-
PolyFR: A brominated polymeric flame retardant, Poly(pentabromobenzyl acrylate).[6]
-
BDDP: Tetrabromobisphenol A bis(2,3-dibromopropyl)ether.[6]
-
Data sourced from a 2018 study on brominated polymeric flame retardants in polystyrene.[6]
Flame Retardancy Mechanisms
Brominated flame retardants primarily operate in the gas phase to inhibit combustion. The process involves a radical quenching cycle that disrupts the chain reactions of a fire.
Caption: Gas-phase flame inhibition cycle of brominated flame retardants.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Limiting Oxygen Index (LOI)
This test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture required to sustain the combustion of a material.
-
Standard: ASTM D2863 / ISO 4589-2.
-
Apparatus: A heat-resistant glass chimney, specimen holder, gas flow meters, and an ignition source.
-
Specimen Dimensions: Typically 70-150 mm in length, 6.5 mm in width, and 3 mm in thickness.
-
Procedure:
-
A vertically mounted specimen is placed inside the glass chimney.
-
A mixture of oxygen and nitrogen is introduced from the bottom of the chimney at a specified flow rate.
-
The top edge of the specimen is ignited with a pilot flame.
-
The oxygen concentration in the gas mixture is systematically adjusted in subsequent tests.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion for a specified period (e.g., 3 minutes) or over a specified length of the specimen (e.g., 50 mm).[7] A higher LOI value indicates better flame retardancy.[6]
-
UL 94 Vertical Burn Test
This test evaluates the flammability of a plastic material by observing its burning behavior after exposure to a small open flame.
-
Standard: ASTM D3801 / IEC 60695-11-10.
-
Apparatus: A UL 94 test chamber, Bunsen burner, timer, and a cotton patch.
-
Specimen Dimensions: 125 mm x 13 mm with a thickness not exceeding 13 mm.
-
Procedure:
-
The specimen is mounted vertically. A layer of dry surgical cotton is placed 300 mm below the specimen.
-
A 20 mm high blue flame is applied to the center of the lower edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed. The second afterflame time (t2) and the afterglow time are recorded.
-
Observations of whether flaming particles or drips ignite the cotton patch are recorded.
-
Classification:
-
V-0: Afterflame time for each specimen < 10 seconds; total afterflame time for 5 specimens < 50 seconds; no flaming drips that ignite the cotton.
-
V-1: Afterflame time for each specimen < 30 seconds; total afterflame time for 5 specimens < 250 seconds; no flaming drips that ignite the cotton.
-
V-2: Afterflame time for each specimen < 30 seconds; total afterflame time for 5 specimens < 250 seconds; flaming drips that ignite the cotton are allowed.[7]
-
-
Cone Calorimetry
This test measures the heat release rate and other flammability parameters of a material when exposed to a controlled radiant heat source.
-
Standard: ASTM E1354 / ISO 5660-1.
-
Apparatus: A cone-shaped radiant heater, specimen holder on a load cell, spark igniter, and an exhaust gas analysis system.
-
Specimen Dimensions: 100 mm x 100 mm with a thickness up to 50 mm.
-
Procedure:
-
The specimen is placed in a holder and positioned under the conical heater on a load cell to measure mass loss.
-
The material is exposed to a specified radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the gases evolving from the specimen's surface.
-
The test continues until flaming ceases.
-
Key parameters measured include:
-
Heat Release Rate (HRR): The rate at which heat is released during combustion. The Peak Heat Release Rate (pHRR) is a critical indicator of fire intensity.[7]
-
Total Heat Released (THR): The total energy produced during the test.
-
Time to Ignition (TTI): The time it takes for the specimen to ignite.
-
Mass Loss Rate: The rate at which the material's mass decreases due to combustion.
-
-
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. izoder.org.tr [izoder.org.tr]
- 5. Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the effect of PolyFR and its FR system on the flame retardancy and foaming behavior of polystyrene - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09680E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromostyrene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of 2-Bromostyrene Waste.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a halogenated organic compound, it is classified as hazardous waste and must be managed according to strict protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research and development setting. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is paramount.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards. Always consult the Safety Data Sheet (SDS) for the most comprehensive information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile rubber gloves.[1] All handling of this compound and its waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents, acids, bases, and halogens.
-
Storage: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[2][3] Keep containers tightly closed.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative data for this compound, derived from safety data sheets.
| Property | Data | Citations |
| Chemical Formula | C₈H₇Br | [] |
| Molecular Weight | 183.04 g/mol | [] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 102-104 °C at 22 mmHg | |
| Density | 1.46 g/mL at 25 °C | |
| Flash Point | 86 °C (186.8 °F) - closed cup | |
| Hazards | Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2][6] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Primary Disposal Route | High-temperature incineration at a licensed hazardous waste facility. | [7] |
Step-by-Step Disposal Protocol
The mandated method for the disposal of this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a clearly marked, chemically compatible container (e.g., a polyethylene (B3416737) carboy) exclusively for "Halogenated Organic Waste".[7][8] Ensure the container is in good condition and has a secure, tight-fitting lid.[7]
-
Separate Waste Streams: Never mix halogenated waste like this compound with non-halogenated organic waste.[8] Keeping these waste streams separate is crucial for proper disposal and can reduce disposal costs.[9]
2. Labeling:
-
Affix a Hazardous Waste Tag: Attach a hazardous waste tag to the container before adding the first drop of waste.[7]
-
Complete Chemical Identification: Clearly list all chemical constituents and their approximate percentages on the tag.[7] For this specific chemical, write "this compound".
-
Identify Hazards: Check the applicable hazard boxes on the label, such as "Toxic" and "Combustible".
3. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the waste container in a designated SAA within your laboratory.
-
Secondary Containment: The container must be kept in secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.
-
Closure: Keep the container lid tightly closed at all times, except when actively adding waste.[7]
-
Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition or incompatible materials.[2]
4. Arranging for Disposal:
-
Monitor Fill Level: Do not overfill the container. It is best practice to leave at least 10% headspace to allow for vapor expansion.
-
Schedule a Pickup: Once the container is ready for disposal, contact your institution's EHS or hazardous waste management office to schedule a pickup. Follow their specific procedures for requesting this service.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area and ensure the area is well-ventilated.
-
Contain: For small spills, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or a universal binder.[2][3] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, chemically compatible waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Place all cleaning materials into the waste container.
-
Dispose: Seal and label the container as "Hazardous Waste - Spill Debris containing this compound". Store it in the SAA and arrange for pickup through your institution's EHS department.
-
Seek Medical Attention: If direct contact with the chemical occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision pathway for this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Page loading... [guidechem.com]
- 6. This compound | C8H7Br | CID 16264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 9. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
